Hexadecenoic Acid
Beschreibung
2-Hexadecenoic acid has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-hexadec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRMGCSSSYZGSM-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312626 | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trans-Hexa-dec-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010735 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
929-79-3, 25447-95-4, 629-56-1 | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexadecenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Isomers of Hexadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecenoic acid (C16H30O2) is a monounsaturated fatty acid that exists as a variety of structural and geometric isomers, each with distinct chemical properties and biological activities. While often overshadowed by more common fatty acids, the isomers of this compound are emerging as significant modulators of physiological and pathophysiological processes, including metabolic regulation, inflammation, and host defense. The position and geometry of the single double bond in the 16-carbon chain dramatically influence the molecule's shape, physical properties, and its interactions with cellular machinery.
This technical guide provides a comprehensive overview of the key isomers of this compound, focusing on their biosynthesis, physicochemical properties, biological functions, and the experimental protocols for their analysis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of lipidomics, metabolic diseases, dermatology, and pharmacology.
Key Isomers of this compound
The most well-characterized isomers of this compound are positional isomers, differing in the location of the carbon-carbon double bond. For each positional isomer, geometric cis and trans isomers can also exist. The primary isomers of interest are:
-
Palmitoleic Acid (cis-9-Hexadecenoic Acid; 16:1n-7): The most abundant this compound isomer in humans, recognized as a "lipokine" for its hormone-like signaling roles in metabolism.
-
Sapienic Acid (cis-6-Hexadecenoic Acid; 16:1n-10): A fatty acid uniquely abundant in human sebum, playing a crucial role in the skin's antimicrobial barrier.
-
Hypogeic Acid (cis-7-Hexadecenoic Acid; 16:1n-9): A less-studied isomer produced from the partial β-oxidation of oleic acid, with emerging roles in inflammation and metabolism.
-
Palmitelaidic Acid (trans-9-Hexadecenoic Acid): The trans isomer of palmitoleic acid, often associated with detrimental health effects, in contrast to the beneficial roles of its cis counterpart.
Biosynthesis of this compound Isomers
The primary isomers of this compound are synthesized through distinct enzymatic pathways, leading to their differential distribution and function in the body.
Biosynthesis pathways of key this compound isomers.
Physicochemical Properties
The structural differences among this compound isomers lead to distinct physicochemical properties, which are summarized in the table below. It is important to note that some of the data, particularly for less common isomers, are estimated and should be considered with caution.
| Property | Palmitoleic Acid (cis-9) | Palmitelaidic Acid (trans-9) | Sapienic Acid (cis-6) | Hypogeic Acid (trans-7) |
| Molecular Formula | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ |
| Molar Mass ( g/mol ) | 254.41 | 254.41 | 254.41 | 254.41 |
| Melting Point (°C) | -0.1 to 0.5 | 33 | Not Available | 33[1] |
| Boiling Point (°C) | 162 at 0.6 mmHg | Not Available | 374.80 (estimated) | 374.80 (estimated)[2] |
| Density (g/cm³) | 0.894 | Not Available | Not Available | Not Available |
| Solubility in Water | Insoluble | Insoluble | 0.1334 mg/L (estimated) | Soluble (in alcohol)[1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform | Soluble | Soluble in ethanol, ether, chloroform | Soluble in alcohol[1] |
| pKa | ~4.9 | Not Available | Not Available | ~4.89 (Predicted) |
| logP | 6.2 | 6.4 | 5.33 | 6.4 (Predicted) |
Biological Roles and Signaling Pathways
Palmitoleic Acid: A Lipokine in Metabolic Regulation
Palmitoleic acid is increasingly recognized as a lipokine, a lipid hormone secreted by adipose tissue that communicates with and influences the function of distant organs, particularly the liver and skeletal muscle. It has been shown to have beneficial effects on glucose metabolism and insulin (B600854) sensitivity.[3]
One of the key mechanisms of palmitoleic acid's action is through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[4][5] Activation of these pathways leads to increased fatty acid oxidation and glucose uptake, and a reduction in hepatic lipid accumulation.[4]
Palmitoleic acid signaling in metabolic regulation.
Sapienic Acid: An Antimicrobial Guardian of the Skin
Sapienic acid is the most abundant fatty acid in human sebum and is a key component of the skin's innate immune system.[6] It exhibits potent antimicrobial activity against various pathogens, most notably Staphylococcus aureus.[6] A deficiency in sapienic acid has been linked to an increased susceptibility to skin colonization by S. aureus and atopic dermatitis.[6]
The primary mechanism of sapienic acid's antimicrobial action is the disruption of the bacterial cell membrane.[1] It causes membrane depolarization, leading to the disruption of the electron transport chain and ultimately, bacterial cell death.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Transcriptomics Reveals Discrete Survival Responses of S. aureus and S. epidermidis to Sapienic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Lipokine Palmitoleic Acid: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Potential
Abstract
Palmitoleic acid (POA), a cis-9-hexadecenoic acid (16:1n-7), is an omega-7 monounsaturated fatty acid that has emerged as a key signaling molecule with pleiotropic effects on metabolic health. Initially identified as a "lipokine," a lipid hormone secreted by adipose tissue, palmitoleic acid orchestrates intercellular and inter-organ communication, influencing a range of biological processes from insulin (B600854) sensitivity and lipid metabolism to inflammation and cardiovascular health.[1][2][3] This technical guide provides an in-depth review of the current scientific understanding of palmitoleic acid's biological functions, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling networks. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for metabolic and inflammatory diseases.
Introduction: Palmitoleic Acid as a Lipokine
Palmitoleic acid is endogenously synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1) and is also obtained from dietary sources such as macadamia nuts, sea buckthorn oil, and fish oil.[1][4][5] Its unique signaling properties distinguish it from other fatty acids. The concept of palmitoleic acid as a lipokine arose from studies demonstrating its release from adipose tissue and its subsequent action on distant organs like the liver and skeletal muscle to regulate metabolic homeostasis.[2][3] This signaling role underscores its potential as a biomarker and therapeutic agent in metabolic disorders.
Core Biological Functions of Palmitoleic Acid
Regulation of Glucose Metabolism and Insulin Sensitivity
A substantial body of evidence highlights the profound impact of palmitoleic acid on glucose homeostasis and insulin action. In both preclinical and human studies, higher circulating levels of palmitoleic acid are associated with improved insulin sensitivity.[1][6]
-
Muscle: Palmitoleic acid enhances insulin-stimulated glucose uptake in skeletal muscle by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[2] It has been shown to improve muscle insulin signaling, counteracting the detrimental effects of saturated fatty acids like palmitic acid.[1][7]
-
Liver: It suppresses hepatic steatosis (fatty liver) and can reduce hepatic glucose production (gluconeogenesis).[1][8] Studies in mice have shown that palmitoleic acid treatment can lower liver triglyceride levels and down-regulate the expression of lipogenic genes.[1][9]
-
Pancreatic β-cells: Palmitoleic acid has been shown to protect pancreatic β-cells from apoptosis induced by high glucose and saturated fatty acids, and it can also promote β-cell proliferation and secretory function.[2][10]
Modulation of Lipid Metabolism
Palmitoleic acid plays a dual role in lipid metabolism, promoting healthy storage while preventing ectopic lipid accumulation.
-
Adipose Tissue: In white adipose tissue (WAT), palmitoleic acid can increase lipogenesis and fatty acid oxidation.[11] This suggests a mechanism whereby it promotes the safe storage of lipids in adipocytes, preventing their accumulation in other tissues where they can cause metabolic dysfunction.
-
Liver: It has been demonstrated to decrease the expression of genes involved in fatty acid uptake and de novo lipogenesis in the liver, contributing to the amelioration of hepatic steatosis.[1][9]
-
Systemic Lipid Profile: Supplementation with palmitoleic acid has been shown to improve plasma lipid profiles, including decreasing triglycerides and LDL cholesterol, and in some cases, increasing HDL cholesterol.[12][13]
Anti-inflammatory Effects
Chronic low-grade inflammation is a key driver of metabolic diseases. Palmitoleic acid exhibits potent anti-inflammatory properties across various cell types.
-
Macrophages: It can suppress the activation of macrophages, key immune cells involved in tissue inflammation. Studies have shown that palmitoleic acid inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in response to inflammatory stimuli like lipopolysaccharide (LPS).[14][15][16] This effect is partly mediated by the inhibition of the NF-κB signaling pathway.[14][15]
-
Endothelial Cells: In human endothelial cells, palmitoleic acid has been shown to downregulate the expression of adhesion molecules and pro-inflammatory genes, suggesting a protective role against atherosclerosis.[13][17]
-
Adipocytes: Palmitoleic acid can suppress the expression of inflammatory cytokines within adipose tissue, contributing to a healthier adipose tissue environment.[18]
Quantitative Data on the Effects of Palmitoleic Acid
The following tables summarize key quantitative findings from preclinical and clinical studies on the effects of palmitoleic acid.
Table 1: Effects of Palmitoleic Acid on Metabolic Parameters in Animal Models
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Atherosclerotic Plaque Area | LDLR-KO mice | High-fat diet + Palmitoleic acid | ~45% reduction in plaque area | [1] |
| Body Weight Gain | Obese sheep | 10 mg/kg BW/day C16:1 infusion for 28 days | 77% reduction in weight gain | [4] |
| Intramuscular Adipocyte Size | Obese sheep | 10 mg/kg LW/d palmitoleic acid infusion | Reduction in 90–140 μm adipocytes and increase in 20–80 μm adipocytes | [4] |
| Hepatic Triglyceride Levels | KK-Ay mice (Type 2 Diabetes model) | 300 mg/kg palmitoleic acid daily for 4 weeks | Significant reduction compared to control | [9] |
| HOMA-IR (Insulin Resistance) | LDLR-KO mice | High-fat diet + Palmitoleic acid | 54% decrease | [13] |
| Plasma Triglycerides | LDLR-KO mice | High-fat diet + Palmitoleic acid | ~40% decrease | [13] |
| Hepatic Lipid Accumulation | KK-Ay mice | 300 mg/kg palmitoleic acid daily for 4 weeks | Significantly reduced as shown by Oil Red O staining | [9] |
| Lipogenesis in Adipocytes | Obese Mice | 300 mg/kg/day palmitoleic acid for 30 days | 80% increase in TAG esterification | [11] |
| Fatty Acid Oxidation in Adipocytes | Obese Mice | 300 mg/kg/day palmitoleic acid for 30 days | 70% increase in fatty acid oxidation | [11] |
Table 2: Effects of Palmitoleic Acid on Inflammatory Markers
| Inflammatory Marker | Cell/Animal Model | Treatment | % Reduction/Change | Reference |
| TNF-α release | LPS-stimulated murine air pouch | Palmitoleic acid | 73.14% | [16] |
| IL-1β release | LPS-stimulated murine air pouch | Palmitoleic acid | 66.19% | [16] |
| IL-6 release | LPS-stimulated murine air pouch | Palmitoleic acid | 75.19% | [16] |
| MCP-1 production | TNF-α stimulated EAHy926 cells | Palmitoleic acid | Decreased compared to palmitic acid | [17] |
| IL-6 production | TNF-α stimulated EAHy926 cells | Palmitoleic acid | Decreased compared to palmitic acid | [17] |
| IL-8 production | TNF-α stimulated EAHy926 cells | Palmitoleic acid | Decreased compared to palmitic acid | [17] |
| NF-κB gene expression | TNF-α stimulated EAHy926 cells | Palmitoleic acid | Decreased | [17] |
| IL-6 production | LPS-stimulated WT murine macrophages | 600 μmol/L Palmitoleic acid for 24h | Decreased | [15] |
| TNF-α production | LPS-stimulated PPARα KO murine macrophages | 600 μmol/L Palmitoleic acid for 24h | Decreased | [15] |
Signaling Pathways Modulated by Palmitoleic Acid
Palmitoleic acid exerts its diverse biological effects by modulating several key signaling pathways.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Palmitoleic acid has been shown to activate AMPK in skeletal muscle and adipose tissue.[4][19] This activation leads to increased glucose uptake and fatty acid oxidation.
Caption: Palmitoleic acid activates AMPK, promoting glucose uptake and fatty acid oxidation.
SREBP-1c Signaling Pathway
Sterol regulatory element-binding protein-1c (SREBP-1c) is a key transcription factor that regulates lipogenesis. Palmitoleic acid has been shown to inhibit the SREBP-1c pathway in the liver, thereby reducing the synthesis of new fatty acids.[9][19]
Caption: Palmitoleic acid inhibits the SREBP-1c pathway, reducing fatty acid synthesis.
NF-κB Inflammatory Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Palmitoleic acid has been demonstrated to inhibit the activation of NF-κB in macrophages and endothelial cells, thereby exerting its anti-inflammatory effects.[14][15][17]
Caption: Palmitoleic acid inhibits NF-κB activation, reducing inflammation.
Detailed Experimental Protocols
This section provides an overview of common methodologies used in the cited research to investigate the biological functions of palmitoleic acid.
In Vivo Animal Studies
-
Animal Models: Commonly used models include C57BL/6J mice, KK-Ay mice (a model for type 2 diabetes), and LDL receptor knockout (LDLR-KO) mice (a model for atherosclerosis).[1][9][15] Obese sheep have also been utilized to study effects on larger animals.[4]
-
Dietary Intervention: Mice are often fed a high-fat diet (HFD) to induce obesity and metabolic dysfunction.[1][11] Palmitoleic acid is then administered orally via gavage or as a dietary supplement.[9][11]
-
Dosage: A common dosage for oral gavage in mice is 300 mg/kg of body weight per day.[9][11]
-
Sample Collection and Analysis:
-
Blood: Blood samples are collected to measure glucose, insulin, triglycerides, cholesterol, and inflammatory cytokines.[4][9]
-
Tissues: Liver, adipose tissue, and muscle are harvested for analysis of lipid content (e.g., Oil Red O staining), gene expression (e.g., RT-qPCR), and protein expression (e.g., Western blotting).[4][9]
-
-
Metabolic Assessments:
Caption: A generalized workflow for in vivo animal studies of palmitoleic acid.
In Vitro Cell Culture Experiments
-
Cell Lines:
-
Macrophages: Primary peritoneal macrophages or cell lines like RAW 264.7 are used to study inflammatory responses.[1][15]
-
Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) or cell lines like EAHy926 are used to investigate effects on vascular health.[17]
-
Adipocytes: 3T3-L1 preadipocytes are differentiated into mature adipocytes to study lipogenesis and insulin signaling.[11]
-
Myotubes: L6 or C2C12 myoblasts are differentiated into myotubes to examine glucose uptake and insulin action in muscle.[2]
-
-
Treatment: Cells are typically treated with palmitoleic acid complexed to bovine serum albumin (BSA) to ensure its solubility in culture media. Concentrations can range from 100 to 600 µM.[15]
-
Stimulation: To induce an inflammatory response, cells are often stimulated with LPS or TNF-α.[15][17]
-
Assays:
-
Cytokine Measurement: ELISAs are used to quantify the secretion of cytokines into the culture medium.[15]
-
Gene and Protein Expression: RT-qPCR and Western blotting are used to measure the expression of target genes and proteins.[17]
-
Glucose Uptake: Radiolabeled 2-deoxyglucose is used to measure glucose uptake in myotubes and adipocytes.
-
Lipid Accumulation: Oil Red O staining is used to visualize lipid droplets in adipocytes and hepatocytes.
-
Therapeutic Implications and Future Directions
The multifaceted biological activities of palmitoleic acid position it as a promising therapeutic agent for a range of metabolic and inflammatory conditions.
-
Type 2 Diabetes: By improving insulin sensitivity, protecting β-cells, and reducing inflammation, palmitoleic acid has significant potential in the prevention and management of type 2 diabetes.[18][22]
-
Non-alcoholic Fatty Liver Disease (NAFLD): Its ability to suppress hepatic steatosis and inflammation makes it a strong candidate for NAFLD treatment.[1][23]
-
Cardiovascular Disease: By improving lipid profiles, reducing inflammation, and protecting endothelial function, palmitoleic acid may help mitigate the risk of atherosclerosis and other cardiovascular events.[1][12][13]
Future research should focus on large-scale, long-term human clinical trials to definitively establish the efficacy and safety of palmitoleic acid supplementation.[12][24] Further investigation into its molecular targets and the interplay with other lipid mediators will also be crucial for optimizing its therapeutic application. The development of highly purified palmitoleic acid formulations will be essential for clinical studies to avoid the confounding effects of other fatty acids.[24]
Conclusion
Palmitoleic acid is a bioactive lipokine with a remarkable array of beneficial effects on metabolic health. Its ability to enhance insulin sensitivity, modulate lipid metabolism, and suppress inflammation underscores its importance in maintaining metabolic homeostasis. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for further research and development of palmitoleic acid-based therapies for the prevention and treatment of metabolic and inflammatory diseases. The continued exploration of this fascinating molecule holds great promise for advancing human health.
References
- 1. metabolon.com [metabolon.com]
- 2. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipokine - Wikipedia [en.wikipedia.org]
- 4. dovepress.com [dovepress.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adipose tissue palmitoleic acid is inversely associated with nonfatal acute myocardial infarction in Costa Rican adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases … [ouci.dntb.gov.ua]
- 11. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 12. caringsunshine.com [caringsunshine.com]
- 13. Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palmitoleic Acid has Stronger Anti‐Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids [agris.fao.org]
- 18. balsinde.org [balsinde.org]
- 19. benchchem.com [benchchem.com]
- 20. The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Palmitoleic Acid | Rupa Health [rupahealth.com]
- 23. Palmitoleic acid reduces high fat diet-induced liver inflammation by promoting PPAR-γ-independent M2a polarization of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hexadecenoic Acid: Natural Sources, Dietary Intake, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecenoic acid, a 16-carbon monounsaturated fatty acid, is emerging as a significant bioactive lipid with implications for metabolic health and cellular signaling. This technical guide provides a comprehensive overview of its natural sources, dietary intake, and the experimental methodologies used for its analysis. We delve into the quantitative distribution of this compound across various food matrices, including plant-based oils, nuts, seeds, animal fats, and marine life. Furthermore, this document outlines established protocols for the extraction and quantification of this compound from biological samples, offering a methodological framework for researchers. The guide also visualizes the key signaling pathways influenced by this compound, particularly its role as a lipokine in activating peroxisome proliferator-activated receptor alpha (PPARα) and AMP-activated protein kinase (AMPK), providing insights for drug development and therapeutic applications.
Introduction
This compound (16:1) is a monounsaturated fatty acid that exists in several isomeric forms, with palmitoleic acid (cis-9-hexadecenoic acid; 16:1n-7) being the most common and biologically significant.[1] It is a constituent of human adipose tissue glycerides and is found in varying concentrations in all tissues, with the liver having generally higher levels.[1] Endogenously, it is synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1.[1] Recent research has highlighted palmitoleic acid's role as a "lipokine," a lipid hormone that facilitates communication between adipose tissue and other organs to regulate systemic metabolism.[2][3] This has spurred interest in its therapeutic potential for metabolic disorders. This guide aims to provide a detailed technical resource on the natural occurrences, dietary consumption, and analytical methodologies related to this compound, as well as its molecular signaling pathways.
Natural Sources of this compound
This compound is found in a variety of natural sources, including plants, animals, and marine organisms. The concentration of this fatty acid can vary significantly depending on the source.
Plant-Based Sources
Certain plant-based oils are particularly rich in this compound. Macadamia nut oil and sea buckthorn oil are among the most concentrated botanical sources.[1][4]
Animal-Based Sources
This compound is a common component of animal fats. Ruminant meats and dairy products contain this fatty acid, in part due to microbial activity in the rumen.[4]
Marine Sources
Marine oils are another significant source of this compound. Sardine oil, in particular, has a notable concentration of this fatty acid.[1] Various fish species contain this compound, with the amount varying by species.[5]
Quantitative Data on this compound in Foods
The following tables summarize the quantitative content of this compound in various food sources. Data is presented to facilitate comparison across different food categories.
Table 1: this compound Content in Plant-Based Oils, Nuts, and Seeds
| Food Source | This compound Content (% of total fatty acids) | Reference(s) |
| Macadamia Nut Oil | 17.0 - 22.0 | [1][6] |
| Sea Buckthorn Oil | 19.0 - 29.0 | [1][4] |
| Macadamia Nuts (roasted and salted) | ~15.0 ( g/100g ) | [7] |
| Almonds | 91.4 (% MUFA+PUFA) | [8] |
| Cashew Nuts | 61.4 (% MUFA) | [8] |
| Pistachios | 59.2 (% MUFA) | [8] |
| Peanuts | 42.8 (% Oleic Acid) | [8] |
Note: Data for some nuts and seeds represent the combined monounsaturated and polyunsaturated fatty acid content, of which this compound is a component.
Table 2: this compound Content in Animal and Marine Sources
| Food Source | This compound Content | Reference(s) |
| Sardine Oil | ~15.0% of triglycerides | [1] |
| Japanese Beef Cattle (chuck, fat, raw) | 1500 mg / 30g | [7] |
| Japanese Beef Cattle (rib loin, fat, raw) | 1410 mg / 30g | [7] |
| Japanese Beef Cattle (inside round, fat, raw) | 1290 mg / 30g | [7] |
| Whale (blubber, raw) | 680 mg / 10g | [7] |
| Anglerfish (liver, raw) | 390 mg / 10g | [7] |
| Various Mediterranean Fish Species | 1.48 - 19.61% of total fatty acids | [5] |
| Barilius bendelisis (Freshwater Fish) | 0.735% of total fatty acids | [9] |
Dietary Intake of this compound
Assessing the dietary intake of specific fatty acids is complex due to variations in food composition and dietary habits.[10][11]
Challenges in Assessment
The endogenous synthesis of monounsaturated fatty acids like palmitoleic acid complicates the correlation between dietary intake and adipose tissue concentrations.[10]
Population Studies
Table 3: Estimated Contribution of Food Groups to Palmitoleic Acid (16:1) Intake in the U.S. (1995)
| Food Group | Contribution to Palmitoleic Acid Intake |
| Meat, Poultry, and Fish | Major Contributor |
| Dairy Products | Significant Contributor (especially for trans-palmitoleate) |
| Fats and Oils | Varies depending on the specific oils consumed |
Source: USDA's 1995 Continuing Survey of Food Intakes by Individuals.[6]
Experimental Protocols
Accurate quantification of this compound in biological matrices is crucial for research and clinical applications. The following are established methodologies.
Lipid Extraction
The first step in fatty acid analysis is the extraction of lipids from the sample matrix.
This widely used method employs a chloroform-methanol (2:1, v/v) solvent system to extract lipids from tissues.[15]
Protocol:
-
Homogenize the tissue sample in a 20-fold volume of chloroform (B151607):methanol (B129727) (2:1, v/v).
-
Add water or a 0.9% NaCl solution to the homogenate to induce phase separation (final chloroform:methanol:water ratio of approximately 8:4:3).
-
Centrifuge the mixture to separate the phases.
-
Collect the lower chloroform layer containing the lipids.
-
Wash the chloroform layer with a 1:1 mixture of methanol and water to remove non-lipid contaminants.
-
Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
This is a modification of the Folch method that uses a smaller volume of solvents.[16]
Protocol:
-
Homogenize the sample in a chloroform:methanol:water mixture (1:2:0.8, v/v/v), accounting for the water content of the sample.
-
Add additional chloroform and water to achieve a final ratio of 2:2:1.8, inducing phase separation.
-
Centrifuge the mixture.
-
Collect the lower chloroform layer.
Fatty Acid Analysis by Gas Chromatography (GC)
Gas chromatography is a robust technique for the separation and quantification of fatty acids. For GC analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).
Protocol:
-
Saponify the extracted lipids with a methanolic base (e.g., NaOH in methanol) to release free fatty acids.
-
Methylate the free fatty acids by adding a reagent such as 14% boron trifluoride in methanol and heating.[17]
-
Extract the FAMEs with an organic solvent like hexane.
-
The resulting FAMEs are then ready for GC analysis.
Typical GC-FID Conditions:
-
Column: A high-polarity capillary column (e.g., HP-88, CP-SIL 88) is commonly used for FAME separation.[1][18]
-
Injector and Detector Temperature: Typically set around 250°C and 280°C, respectively.[1]
-
Oven Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points. An example program starts at 120°C, ramps up to 220°C.[1]
-
Carrier Gas: Helium or hydrogen.
-
Quantification: FAMEs are identified by comparing their retention times to those of known standards. Quantification is performed by internal or external standardization.[12]
Fatty Acid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for fatty acid analysis and often does not require derivatization.
Protocol:
-
Sample Preparation: Perform lipid extraction as described previously. An internal standard (e.g., a stable isotope-labeled version of the analyte like Palmitoleic Acid-d14) is added for accurate quantification.[19]
-
Chromatographic Separation: Utilize a reversed-phase column (e.g., C18).[2]
-
Mass Spectrometry Detection: Use negative electrospray ionization (ESI-) and multiple reaction monitoring (MRM) for selective and sensitive detection of the target fatty acid.[19]
Signaling Pathways
This compound, particularly palmitoleic acid, functions as a signaling molecule that modulates key metabolic pathways.
Biosynthesis of this compound Isomers
There are three main positional isomers of this compound, each with a distinct biosynthetic origin.[20][21]
Caption: Biosynthesis pathways of major this compound isomers.
Activation of PPARα and AMPK Signaling
Palmitoleic acid acts as a ligand for PPARα, a nuclear receptor that regulates genes involved in fatty acid oxidation.[15][17][22] It also activates AMPK, a central regulator of cellular energy homeostasis.[23][24]
Caption: Palmitoleic acid signaling via AMPK and PPARα pathways.
Conclusion
This compound, with palmitoleic acid as its primary isomer, represents a fatty acid of significant interest to the scientific and drug development communities. Its widespread presence in the diet and its role as a signaling molecule underscore its importance in human health. This guide has provided a comprehensive overview of its natural sources, with quantitative data to aid in dietary assessment and experimental design. The detailed experimental protocols offer a practical resource for researchers investigating its biological effects. The visualization of its key signaling pathways provides a foundation for understanding its mechanism of action and for exploring its therapeutic potential, particularly in the context of metabolic diseases. Further research is warranted to better quantify dietary intake across diverse populations and to fully elucidate the clinical implications of modulating this compound signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Regulation of Lipokines by Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cimasci.com [cimasci.com]
- 5. Fat content and fatty acid compositions of 34 marine water fish species from the Mediterranean Sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Palmitoleic acid Content of Foods | Whole Food Catalog [wholefoodcatalog.info]
- 8. Chemical composition of nuts and seeds sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14.139.213.3:8080 [14.139.213.3:8080]
- 10. Assessment of individual fatty acid intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of individual fatty acid intake | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 12. jppres.com [jppres.com]
- 13. Dietary Monounsaturated Fatty Acids Intake and Risk of Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intake and sources of dietary fatty acids in Europe: Are current population intakes of fats aligned with dietary recommendations? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. metabolon.com [metabolon.com]
- 17. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. AMPK-independent pathways regulate skeletal muscle fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer | MDPI [mdpi.com]
- 21. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 24. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]
The Uniquely Human Fatty Acid: A Technical Guide to Sapienic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sapienic acid (cis-6-hexadecenoic acid), a 16-carbon monounsaturated fatty acid, stands as a unique biomarker of human sebaceous gland activity, being virtually absent in other mammals. Its discovery and subsequent characterization have unveiled a fascinating story of species-specific lipid metabolism and its profound implications for skin health and disease. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and multifaceted functions of sapienic acid. We present a comprehensive overview of its antimicrobial properties, its role in the pathophysiology of skin disorders such as atopic dermatitis and acne vulgaris, and its emerging connection to cellular signaling pathways in cancer. This document consolidates quantitative data into structured tables and provides detailed experimental protocols for the extraction, analysis, and functional assessment of sapienic acid, supplemented with visual diagrams of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and History
Sapienic acid, named after our species, Homo sapiens, is the most abundant fatty acid in human sebum[1][2]. Its discovery was a result of early investigations into the unique lipid composition of human skin. Unlike most other mammals whose sebum is rich in palmitoleic acid, human sebum is characterized by high concentrations of sapienic acid[1]. This distinction pointed towards a unique enzymatic pathway within human sebaceous glands. Initial characterization by researchers focused on identifying the unusual Δ6 double bond position, a feature that set it apart from more common monounsaturated fatty acids[3][4]. The conclusive identification of the enzyme responsible for its synthesis, Fatty Acid Desaturase 2 (FADS2), marked a significant milestone in understanding this unique aspect of human skin biochemistry[4][5].
Physicochemical Properties of Sapienic Acid
A clear understanding of the physical and chemical characteristics of sapienic acid is fundamental for its study and potential therapeutic application.
| Property | Value | Reference |
| Chemical Formula | C16H30O2 | [6] |
| Molecular Weight | 254.41 g/mol | [6] |
| IUPAC Name | (Z)-hexadec-6-enoic acid | |
| Common Name | Sapienic Acid | [1] |
| Abbreviation | C16:1Δ6 or C16:1n-10 | [1] |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in organic solvents | |
| InChI Key | NNNVXFKZMRGJPM-KHPPLWFESA-N | [6] |
Biosynthesis of Sapienic Acid
The synthesis of sapienic acid is a testament to the specialized metabolic machinery of human sebocytes. It is produced from its saturated precursor, palmitic acid (C16:0), through the action of the enzyme Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase[4][5][7]. This is a notable departure from the primary role of FADS2 in other tissues, where it is typically involved in the desaturation of polyunsaturated fatty acids like linoleic acid and α-linolenic acid[4][8].
In sebaceous glands, a unique metabolic environment favors the desaturation of palmitic acid. The degradation of linoleic acid in sebocytes reduces substrate competition, allowing FADS2 to act on palmitic acid[1][9]. This process introduces a double bond between the 6th and 7th carbon atoms from the carboxyl end of the fatty acid chain[3].
Sapienic acid can be further metabolized. An elongation step adds two carbons to the chain, followed by a desaturation at the Δ5 position by the enzyme FADS1, to produce another human-specific fatty acid, sebaleic acid (cis,cis-5,8-octadecadienoic acid)[4][5].
Physiological Functions and Antimicrobial Activity
Sapienic acid is a critical component of the innate immune system of the skin, acting as a potent antimicrobial agent[3]. It exhibits significant bactericidal activity, particularly against Gram-positive bacteria, including the opportunistic pathogen Staphylococcus aureus[3][10]. Reduced levels of sapienic acid have been correlated with increased colonization by S. aureus in individuals with atopic dermatitis[5][10].
The proposed mechanism of its antimicrobial action involves the disruption of the bacterial cell membrane. Sapienic acid is thought to cause membrane depolarization, leading to a cascade of events including the disruption of the electron transport chain and significant changes in cellular energetics[5].
| Organism | Activity | Reference |
| Staphylococcus aureus | Potent bactericidal activity | [3][10] |
| Propionibacterium acnes | Inhibitory effects | [11] |
| Candida auris | Potential for inhibition | [12] |
Role in Skin Pathophysiology
Atopic Dermatitis
A deficiency in sapienic acid production has been implicated in the pathogenesis of atopic dermatitis. Lower levels of sapienic acid on the skin of atopic dermatitis patients are associated with an increased susceptibility to colonization by S. aureus, a known trigger for inflammatory exacerbations of the disease[5][10][13]. Topical application of sapienic acid has been shown to reduce the bacterial load and ameliorate symptoms in some cases, highlighting its potential as a therapeutic agent[3][14].
Acne Vulgaris
The role of sapienic acid in acne vulgaris is more complex and remains a subject of ongoing research. While it possesses antimicrobial activity against Propionibacterium acnes (now Cutibacterium acnes), a bacterium implicated in acne, some studies have also associated an abundance of sapienic acid with increased sebum production, a key factor in acne development[7][11][15]. It is hypothesized that in acne, the overall balance of fatty acids in sebum is disrupted. For instance, a decrease in linoleic acid can lead to hyperkeratinization of the follicle, and sapienic acid may not be sufficient to counteract the pro-inflammatory environment[7].
Emerging Roles in Cellular Signaling
Recent research has begun to explore the involvement of sapienic acid in cellular signaling pathways, particularly in the context of cancer. Studies in breast cancer cell lines have suggested that sapienic acid and its metabolites can influence membrane composition and modulate the expression and activation of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR), mTOR, and AKT[8][16]. This indicates a potential role for sapienic acid in regulating cell proliferation, survival, and growth, opening new avenues for cancer research.
Experimental Protocols
Extraction of Lipids from Sebum
This protocol outlines a method for the extraction of total lipids from sebum collected using absorbent papers or tapes.
Materials:
-
Sebum collection papers (e.g., Sebutape™)
-
Ethyl acetate (B1210297) (for ethanol (B145695) extraction)[4]
-
Glass vials
-
Rotary evaporator or nitrogen stream
-
Solvent for resuspension (e.g., acetone/methanol/isopropanol 40/40/20)[4]
Procedure:
-
Sebum Collection: Apply lipid-free absorbent papers to the skin surface (e.g., forehead) for 30 minutes. Repeat as necessary to collect a sufficient sample.
-
Extraction with Diethyl Ether:
-
Place the collected papers into a glass vial.
-
Add 40 mL of diethyl ether and agitate to extract the lipids. Repeat the extraction.
-
Combine the diethyl ether extracts.
-
Concentrate the solution using a rotary evaporator at 30°C or under a gentle stream of nitrogen.
-
Store the dry lipid extract at -20°C.
-
-
Extraction with Ethanol and Ethyl Acetate:
-
Place the collected tapes into a glass vial and add 10 mL of absolute ethanol.
-
Evaporate the ethanol under a nitrogen stream.
-
Perform a liquid-liquid extraction with ethyl acetate to remove matrix-derived materials.
-
Evaporate the ethyl acetate to obtain the lipid extract.
-
-
Resuspension: Dissolve the final lipid extract in a suitable solvent mixture, such as acetone/methanol/isopropanol (40/40/20, v/v/v), to a final concentration of 5 mg/mL for analysis[4].
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sapienic Acid
This protocol describes the analysis of sapienic acid in a lipid extract after derivatization to its fatty acid methyl ester (FAME).
Materials:
-
Lipid extract
-
2% H2SO4 in methanol
-
Internal standard (e.g., deuterated palmitic acid)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Derivatization to FAMEs:
-
To the dried lipid extract, add 2 mL of 2% H2SO4 in methanol.
-
Incubate at 80°C for 1 hour.
-
After cooling, add 2 mL of hexane and 500 µL of deionized water.
-
Vortex and collect the upper hexane phase containing the FAMEs.
-
Dry the hexane phase under a nitrogen stream.
-
-
Sample Preparation for GC-MS:
-
Resuspend the dried FAMEs in 100 µL of hexane[5].
-
Add a known concentration of an internal standard for quantification.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Split Ratio: 20:1
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature of 80°C, ramp at 5°C/min to 240°C, then ramp at 2.5°C/min to 320°C, and finally ramp at 1°C/min to 350°C[1].
-
-
Carrier Gas: Helium
-
Mass Spectrometer: Operate in electron impact (EI) or chemical ionization (CI) mode.
-
-
Data Analysis: Identify sapienic acid methyl ester based on its retention time and mass spectrum compared to a known standard. Quantify using the internal standard method.
Minimum Inhibitory Concentration (MIC) Assay against Staphylococcus aureus
This protocol details a broth microdilution method to determine the MIC of sapienic acid against S. aureus.
Materials:
-
Sapienic acid
-
Staphylococcus aureus strain (e.g., ATCC 6538)
-
Tryptic Soy Broth (TSB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Ethanol (for dissolving fatty acids)
Procedure:
-
Preparation of Sapienic Acid Stock Solution: Dissolve sapienic acid in 100% ethanol to create a concentrated stock solution.
-
Preparation of Bacterial Inoculum: Culture S. aureus in TSB overnight at 37°C. Dilute the overnight culture in fresh TSB to achieve a final concentration of approximately 10^4 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
Serial Dilutions: Prepare serial dilutions of the sapienic acid stock solution in TSB directly in the 96-well plate. The final concentrations should typically range from 2 to 4000 µg/mL[11]. Include a control well with ethanol at the highest concentration used to ensure the solvent has no inhibitory effect.
-
Inoculation: Add 100 µL of the diluted bacterial culture to each well containing the sapienic acid dilutions and controls.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: Measure the optical density at 595 nm (OD595) at 0 and 24 hours. The MIC is defined as the lowest concentration of sapienic acid at which there is no visible growth, or where the difference in OD595 between 0 and 24 hours is less than 0.05[11].
Culture of SZ95 Sebocytes
This protocol provides a method for the culture of the immortalized human sebocyte cell line, SZ95.
Materials:
-
SZ95 sebocytes
-
Sebomed® medium (or other appropriate sebocyte culture medium)
-
Fetal Calf Serum (FCS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing: Rapidly thaw a cryopreserved vial of SZ95 cells in a 37°C water bath.
-
Cell Plating: Transfer the thawed cells to a culture flask containing pre-warmed Sebomed® medium supplemented with 10% FCS.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Change the culture medium every 2-3 days.
-
Subculturing: When the cells reach 80-90% confluency, wash them with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with medium containing FCS, centrifuge the cells, and resuspend them in fresh medium for plating into new flasks.
Western Blot Analysis of EGFR, mTOR, and AKT Signaling
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the EGFR/mTOR/AKT signaling pathway in response to sapienic acid treatment in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Sapienic acid
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-phospho-EGFR, anti-mTOR, anti-phospho-mTOR, anti-AKT, anti-phospho-AKT, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of sapienic acid for a specified time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
Sapienic acid is a unique and functionally significant lipid in human skin. Its discovery has not only shed light on the intricacies of human-specific metabolism but has also provided a molecular basis for understanding the skin's innate defense mechanisms. The established link between sapienic acid levels and skin disorders like atopic dermatitis and acne underscores its importance in maintaining cutaneous homeostasis. Furthermore, the emerging evidence of its role in cellular signaling pathways suggests that its biological significance may extend beyond the skin. The detailed methodologies provided in this guide are intended to equip researchers and drug development professionals with the necessary tools to further investigate the multifaceted roles of sapienic acid and to explore its therapeutic potential. Continued research in this area holds promise for the development of novel treatments for a range of dermatological and other diseases.
References
- 1. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Analysis of Selective Bactericidal Activity of Fatty Acids against Staphylococcus aureus with Minimum Inhibitory Concentration and Minimum Bactericidal Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne [frontiersin.org]
- 6. Mechanisms of lipid extraction from skin lipid bilayers by sebum triglycerides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus [frontiersin.org]
- 8. projekter.aau.dk [projekter.aau.dk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. Cellosaurus cell line SZ95 (CVCL_9803) [cellosaurus.org]
- 14. researchgate.net [researchgate.net]
- 15. lipidmaps.org [lipidmaps.org]
- 16. researchgate.net [researchgate.net]
Palmitoleic Acid: A Lipokine at the Crossroads of Metabolic Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Palmitoleic acid (16:1n7), a monounsaturated fatty acid, has emerged as a critical signaling molecule, or "lipokine," that orchestrates systemic metabolic homeostasis.[1] Synthesized and released primarily by adipose tissue, this fatty acid communicates with distant organs, notably the liver and skeletal muscle, to regulate glucose and lipid metabolism, as well as to quell inflammation.[1][2] Its multifaceted role in improving insulin (B600854) sensitivity, suppressing hepatosteatosis, and modulating inflammatory pathways has positioned it as a promising therapeutic target for metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[3][4] This technical guide provides a comprehensive overview of the mechanisms of action of palmitoleic acid, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Metabolic Effects of Palmitoleic Acid: A Quantitative Overview
The beneficial effects of palmitoleic acid on metabolic parameters have been quantified in numerous preclinical studies. The following tables summarize key findings from studies in various models, providing a clear comparison of its efficacy.
Table 1: Effects of Palmitoleic Acid on Systemic Metabolism and Insulin Sensitivity
| Parameter | Model | Treatment Details | Result | Reference |
| Weight Gain Reduction | Obese Sheep | 10 mg/kg/day C16:1 infusion for 28 days | 77% reduction in weight gain | [5] |
| Improved Insulin Sensitivity | Obese Sheep | 10 mg/kg/day C16:1 infusion for 28 days | Decreased HOMA-IR levels | [5] |
| Ameliorated Hyperglycemia | KK-Ay Mice (genetic type 2 diabetes) | 300 mg/kg/day oral administration for 4 weeks | Significant reduction in plasma glucose levels | [6] |
| Reduced Hypertriglyceridemia | KK-Ay Mice (genetic type 2 diabetes) | 300 mg/kg/day oral administration for 4 weeks | Markedly lower plasma triglyceride levels | [6] |
| Increased Glucose Uptake | 3T3-L1 Adipocytes | 200 µM palmitoleic acid for 24 hours | 51% increase in basal and 36% increase in insulin-stimulated glucose uptake | [7] |
Table 2: Effects of Palmitoleic Acid on Hepatic Metabolism
| Parameter | Model | Treatment Details | Result | Reference |
| Reduced Hepatic Lipid Accumulation | KK-Ay Mice | 300 mg/kg/day oral administration for 4 weeks | Significantly lower hepatic triglyceride levels | [6] |
| Suppressed Hepatosteatosis | aP2-mal1 deficient mice | Tripalmitolein infusion | Decreased expression of lipogenic genes (SCD1, FASN, ELOVL6) | [5] |
| Downregulation of SREBP-1c | C57BL/6 Mice | Palmitoleic acid treatment | Downregulated SREBP-1c expression in the liver | [8] |
| Upregulation of Glucokinase | C57BL/6 Mice | Palmitoleic acid treatment | Upregulated glucokinase expression in the liver | [8] |
Table 3: Anti-inflammatory Effects of Palmitoleic Acid
| Parameter | Model | Treatment Details | Result | Reference |
| Decreased Pro-inflammatory Cytokine Production | LPS-stimulated Macrophages | 600 µmol/L palmitoleic acid for 24 hours | Decreased production of IL-6 and TNF-α | [9] |
| Reduced Inflammatory Marker Expression | LPS-stimulated Macrophages | 600 µmol/L palmitoleic acid for 24 hours | Decreased expression of NFκB and IL-1β | [9] |
| Inhibition of LPS-induced Cytokine Release | Rat model of inflammation | Topical palmitoleic acid treatment | 73.14% inhibition of TNF-α, 66.19% inhibition of IL-1β, 75.19% inhibition of IL-6 | [10][11] |
| Downregulation of Pro-inflammatory Genes in Endothelial Cells | Human Endothelial Cells (EAHy926) | Exposure to palmitoleic acid and TNF-α stimulation | Decreased expression of NFκB, COX-2, MCP-1, and IL-6 genes | [12] |
Key Signaling Pathways in Palmitoleic Acid Action
Palmitoleic acid exerts its diverse metabolic effects through the modulation of several key signaling pathways. These pathways represent critical nodes for therapeutic intervention.
AMPK Activation: The Central Energy Sensor
A primary mechanism by which palmitoleic acid improves metabolic function is through the activation of 5' AMP-activated protein kinase (AMPK).[8] AMPK acts as a cellular energy sensor, and its activation initiates a cascade of events aimed at restoring energy balance. In the context of palmitoleic acid, AMPK activation leads to enhanced glucose uptake and fatty acid oxidation.[5][13]
Caption: Palmitoleic acid activates AMPK, leading to increased glucose uptake and fatty acid oxidation, and decreased hepatic glucose production.
PPARα-Dependent Signaling in the Liver
In the liver, the effects of palmitoleic acid are significantly mediated by the peroxisome proliferator-activated receptor-alpha (PPARα).[8] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Palmitoleic acid treatment has been shown to stimulate the expression of PPARα, which in turn is necessary for the downstream activation of AMPK and its beneficial effects on glucose metabolism in the liver.[8]
Caption: Palmitoleic acid stimulates PPARα expression, which is essential for AMPK activation and subsequent improvements in hepatic glucose metabolism.
Inhibition of SREBP-1c and Hepatic Lipogenesis
Palmitoleic acid also plays a crucial role in regulating hepatic de novo lipogenesis by inhibiting the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[8][14] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid synthesis. By downregulating SREBP-1c, palmitoleic acid reduces the expression of key lipogenic enzymes, thereby mitigating hepatic fat accumulation.[14]
Caption: Palmitoleic acid inhibits hepatic lipogenesis by downregulating the expression of the master transcriptional regulator SREBP-1c.
Detailed Methodologies for Key Experiments
Reproducibility is paramount in scientific research. This section provides detailed protocols for key experiments commonly used to investigate the metabolic effects of palmitoleic acid.
Hyperinsulinemic-Euglycemic Clamp in Mice
This procedure is the gold standard for assessing insulin sensitivity in vivo.
-
Animal Preparation: C57BL/6 mice are often used. Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) 5-7 days prior to the clamp study to allow for recovery.
-
Fasting: Mice are fasted for 5-6 hours before the experiment.
-
Basal Period: A primed-continuous infusion of [3-³H]glucose is administered for 90-120 minutes to measure basal glucose turnover. A blood sample is taken at the end of this period.
-
Clamp Period: A continuous infusion of human insulin is initiated to achieve hyperinsulinemia. Simultaneously, a variable infusion of glucose is started and adjusted every 10 minutes based on blood glucose measurements to maintain euglycemia (normal blood glucose levels).
-
Data Collection: Blood samples are collected at steady-state to measure glucose specific activity and plasma insulin concentrations. In some protocols, a bolus of 2-[¹⁴C]deoxyglucose is administered to measure tissue-specific glucose uptake.
-
Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. Isotope data allows for the calculation of hepatic glucose production and tissue-specific glucose uptake.
Western Blotting for Phosphorylated AMPK (p-AMPK)
This technique is used to quantify the activation of AMPK.
-
Sample Preparation: Tissues or cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated AMPK (p-AMPK, typically at Thr172) and an antibody for total AMPK as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity of p-AMPK is normalized to the total AMPK band intensity.
Quantitative Real-Time PCR (qRT-PCR) for SREBP-1c and Target Genes
This method is used to measure changes in gene expression.
-
RNA Extraction: Total RNA is extracted from tissues or cells using a commercial kit. The quality and quantity of RNA are assessed by spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for PCR amplification with gene-specific primers for SREBP-1c, its target genes (e.g., FASN, SCD1), and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor the amplification in real-time.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression level is normalized to the housekeeping gene and expressed as a fold change relative to a control group.
Experimental Workflow for Investigating Palmitoleic Acid's Effects
The following diagram illustrates a typical experimental workflow for characterizing the metabolic effects of palmitoleic acid in a preclinical setting.
Caption: A typical workflow for investigating the metabolic effects of palmitoleic acid, from in vivo and in vitro models to molecular analysis.
Conclusion and Future Directions
Palmitoleic acid stands out as a lipokine with significant potential for the management of metabolic disorders. Its ability to enhance insulin sensitivity, reduce hepatic lipid accumulation, and exert anti-inflammatory effects is well-documented in preclinical models. The signaling pathways involving AMPK, PPARα, and SREBP-1c are central to its mechanism of action and offer multiple avenues for therapeutic targeting.
Future research should focus on translating these promising preclinical findings to human studies. Well-controlled clinical trials are needed to establish the efficacy and safety of palmitoleic acid supplementation in patients with metabolic syndrome, type 2 diabetes, and NAFLD.[15] Furthermore, a deeper understanding of the regulation of endogenous palmitoleic acid synthesis and release from adipose tissue could unveil novel strategies to harness its beneficial effects. The development of potent and specific agonists for the receptors and pathways modulated by palmitoleic acid represents an exciting frontier in drug discovery for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Palmitoleic acid prevents palmitic acid-induced macrophage activation and consequent p38 MAPK-mediated skeletal muscle insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vmmpc.org [vmmpc.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The effect of trans-palmitoleic acid on lipid accumulation and the fatty acid synthase gene expression in hepatocytes | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]
- 8. mmpc.org [mmpc.org]
- 9. Palmitoleic acid reduces intramuscular lipid and restores insulin sensitivity in obese sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoleic acid reduces intramuscular lipid and restores insulin sensitivity in obese sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. benchchem.com [benchchem.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Hexadecenoic Acid in Modulating Cell Membrane Fluidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The composition of fatty acids within the cellular membrane is a critical determinant of its biophysical properties, most notably its fluidity. This in-depth technical guide explores the multifaceted role of hexadecenoic acid, a 16-carbon monounsaturated fatty acid, in modulating the fluidity of cell membranes. We will delve into the structural and functional consequences of the incorporation of its various isomers, including palmitoleic acid (cis-9-hexadecenoic acid), its trans-isomer, and sapienic acid (cis-6-hexadecenoic acid), into the lipid bilayer. This guide will further elucidate the downstream effects of these fluidity changes on critical cellular signaling pathways, providing a comprehensive resource for researchers in cellular biology, pharmacology, and drug development.
Introduction: The Dynamic Nature of the Cell Membrane
The cell membrane is not a static barrier but a dynamic and fluid structure, primarily composed of a phospholipid bilayer interspersed with proteins and cholesterol. The fluidity of this membrane is paramount for a multitude of cellular processes, including signal transduction, transport of molecules, and the function of membrane-bound enzymes and receptors. The degree of saturation of the fatty acyl chains within the membrane's phospholipids (B1166683) is a key regulator of this fluidity. Saturated fatty acids, with their straight hydrocarbon chains, pack tightly, leading to a more rigid membrane. In contrast, unsaturated fatty acids, containing one or more double bonds, introduce "kinks" into their chains, disrupting this tight packing and thereby increasing membrane fluidity.
This compound (16:1) is a monounsaturated fatty acid that plays a significant role in this dynamic regulation. Its various isomers, differing in the position and configuration (cis or trans) of the double bond, are incorporated into membrane phospholipids and exert distinct effects on membrane biophysics and cellular signaling.
The Impact of this compound Isomers on Membrane Fluidity
The incorporation of this compound into the phospholipid bilayer directly influences membrane fluidity. This effect is isomer-specific, with cis and trans configurations, as well as the position of the double bond, leading to different biophysical outcomes.
-
Cis-Isomers (Palmitoleic Acid and Sapienic Acid): The cis-double bond in palmitoleic acid (9-cis-16:1) and sapienic acid (6-cis-16:1) creates a pronounced kink in the fatty acyl chain. This structural feature disrupts the orderly packing of neighboring phospholipid molecules, increasing the intermolecular space and consequently enhancing membrane fluidity.[1] Studies have shown that enrichment of cell membranes with cis-unsaturated fatty acids, like oleate (B1233923) (a C18 monounsaturated fatty acid with similar properties), leads to a decrease in the fatty acyl mole-weighted melting point and an increase in plasma membrane fluidity.[1] This is indicated by a reduction in the steady-state fluorescence polarization of probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[1]
-
Trans-Isomers (Trans-Palmitoleic Acid): In contrast to their cis counterparts, trans-unsaturated fatty acids have a more linear structure that resembles saturated fatty acids. This allows them to pack more tightly within the membrane, leading to a decrease in membrane fluidity compared to cis-isomers. This structural difference has significant implications for cellular function.
Quantitative Analysis of Membrane Fluidity
The fluidity of cellular membranes can be quantified using various biophysical techniques. Fluorescence spectroscopy, employing environmentally sensitive probes, is a widely used method. Key parameters derived from these measurements include fluorescence anisotropy and Laurdan Generalized Polarization (GP).
Table 1: Comparative Effects of this compound Isomers on Membrane Fluidity Parameters
| Fatty Acid Isomer | Cell/Model System | Method | Parameter | Observed Change | Reference |
| Palmitoleic Acid (cis-9-16:1) | U937 Monocytes | Fluorescence Polarization (DPH) | Fluorescence Polarization | Decrease (Increased Fluidity) | [1] |
| Sapienic Acid (cis-6-16:1) | Caco-2 cells | Two-photon fluorescent microscopy (Laurdan) | Membrane Fluidity | Increased distribution of fluid regions | [2] |
| Oleic Acid (cis-9-18:1) | Skin | Multiphoton Polarization and GP Microscopy (Laurdan) | GP Value | Decrease (from 0.35 to -0.06) | [3] |
| Palmitic Acid (16:0) | HeLa Cells | Organelle-targeted Laurdan Microscopy | GP Value (Golgi) | Decrease at 50 µM, Increase at 200 µM | [4] |
Note: Direct quantitative comparisons of the effects of all this compound isomers under identical experimental conditions are limited in the current literature. The data presented are from various studies and serve as an illustration of the expected trends.
Experimental Protocols for Measuring Membrane Fluidity
Fluorescence Polarization/Anisotropy using DPH
This technique measures the rotational mobility of a fluorescent probe, 1,6-diphenyl-1,3,5-hexatriene (DPH), embedded in the hydrophobic core of the lipid bilayer. A decrease in fluorescence polarization or anisotropy indicates increased rotational freedom of the probe, which correlates with higher membrane fluidity.
Methodology:
-
Cell/Liposome (B1194612) Preparation: Prepare a suspension of cells or liposomes at a known concentration.
-
Probe Incubation: Add a solution of DPH (typically in an organic solvent like tetrahydrofuran) to the cell or liposome suspension to a final concentration that ensures a low probe-to-lipid ratio, minimizing self-quenching. Incubate in the dark at a controlled temperature to allow the probe to partition into the membranes.
-
Fluorescence Measurement: Using a fluorometer equipped with polarizers, excite the sample with vertically polarized light (e.g., at 360 nm). Measure the fluorescence emission intensity parallel (I||) and perpendicular (I⊥) to the excitation plane (e.g., at 430 nm).
-
Calculation of Fluorescence Anisotropy (r) and Polarization (P):
-
Anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating factor of the instrument, which corrects for any bias in the detection of the two polarized components.
-
Polarization (P) is calculated using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) Membrane fluidity is inversely proportional to the values of r and P.[5][6][7]
-
Laurdan Generalized Polarization (GP) Microscopy
Laurdan is a fluorescent probe that exhibits a spectral shift in its emission depending on the polarity of its environment, which is related to the degree of water penetration into the membrane bilayer. In more ordered, less fluid membranes, the emission is blue-shifted, while in more fluid, disordered membranes, it is red-shifted. The Generalized Polarization (GP) value quantifies this shift.
Methodology:
-
Cell Labeling: Incubate live cells with a solution of Laurdan for a specific time at 37°C.
-
Microscopy: Image the labeled cells using a two-photon or confocal microscope equipped with two emission channels. For two-photon excitation, an excitation wavelength of around 780-800 nm is typically used.
-
Image Acquisition: Simultaneously acquire images in two emission wavelength ranges, for example, a "blue" channel (e.g., 400-460 nm) and a "green" channel (e.g., 470-530 nm).
-
GP Calculation: The GP value for each pixel in the image is calculated using the formula: GP = (I_blue - I_green) / (I_blue + I_green) GP values range from +1 (highly ordered, low fluidity) to -1 (highly disordered, high fluidity).[4][8][9] GP images can then be pseudo-colored to visualize the spatial distribution of membrane fluidity.
This compound-Induced Signaling Pathways
Changes in membrane fluidity orchestrated by this compound isomers can have profound effects on the function of membrane-associated proteins, including receptors and enzymes, thereby initiating specific intracellular signaling cascades.
Sapienic Acid and the EGFR/AKT/mTOR Pathway
Recent studies have implicated sapienic acid in the modulation of key signaling pathways involved in cell growth and proliferation, particularly in the context of cancer. The incorporation of sapienic acid into the membrane can influence the activity of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, AKT and the mammalian target of rapamycin (B549165) (mTOR).[5][10]
This pathway highlights how changes in membrane properties induced by sapienic acid can lead to the activation of a critical oncogenic signaling cascade.
Palmitoleic Acid and G-Protein Coupled Receptor (GPCR) Signaling
Palmitoleic acid has been shown to act as a signaling molecule, in part through its interaction with G-protein coupled receptors (GPCRs), such as GPR40 (also known as FFA1).[11][12] The binding of palmitoleic acid to these receptors can initiate downstream signaling cascades that are crucial for various physiological processes, including insulin (B600854) secretion. The fluidity of the membrane can influence the conformation and activity of these receptors.
This pathway illustrates how palmitoleic acid, through its interaction with a specific GPCR, can trigger a well-defined signaling cascade leading to a physiological response.
Conclusion and Future Directions
This compound and its isomers are potent modulators of cell membrane fluidity. The structural differences between cis and trans isomers, as well as the position of the double bond, lead to distinct biophysical properties of the membrane. These changes in fluidity are not merely passive alterations but have significant downstream consequences, influencing the activity of membrane-embedded proteins and initiating critical intracellular signaling pathways.
The elucidation of these mechanisms provides valuable insights for researchers and drug development professionals. Understanding how specific fatty acids can alter membrane dynamics and cellular signaling opens up new avenues for therapeutic intervention in a variety of diseases, including metabolic disorders and cancer. Future research should focus on obtaining more precise, comparative quantitative data on the effects of a wider range of this compound isomers on membrane fluidity in various cell types. Furthermore, a deeper exploration of the intricate interplay between membrane fluidity and the vast array of signaling pathways will be crucial for the development of targeted therapies that leverage the biophysical properties of the cell membrane.
References
- 1. flyingspark.com [flyingspark.com]
- 2. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organelle-targeted Laurdans measure heterogeneity in subcellular membranes and their responses to saturated lipid stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Data on Laurdan spectroscopic analyses to compare membrane fluidity between susceptible and multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Trans -palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism fro ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03412C [pubs.rsc.org]
- 12. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - Food & Function (RSC Publishing) [pubs.rsc.org]
The Biosynthesis of Hexadecenoic Acid Isomers: A Technical Guide for Researchers
An in-depth exploration of the metabolic pathways, key enzymatic players, and experimental methodologies in the synthesis of palmitoleic, sapienic, and hypogeic acids.
This technical guide provides a comprehensive overview of the biosynthesis of key hexadecenoic acid (C16:1) isomers, namely palmitoleic acid (16:1n-7), sapienic acid (16:1n-10), and hypogeic acid (16:1n-9). These monounsaturated fatty acids, once considered minor lipids, are now recognized as critical signaling molecules in a variety of physiological and pathological processes, making them promising targets for drug development and clinical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the enzymatic pathways, quantitative data, and experimental protocols essential for studying these fascinating molecules.
Aerobic Biosynthesis of this compound Isomers in Eukaryotes
In mammals, the synthesis of monounsaturated fatty acids, including this compound isomers, occurs through aerobic pathways that introduce a double bond into a pre-existing saturated fatty acyl-CoA chain.[1][2] These reactions are catalyzed by a class of enzymes known as fatty acid desaturases. The specific isomer produced is determined by the enzyme involved and its positional specificity.
Palmitoleic Acid (16:1n-7) Synthesis via Stearoyl-CoA Desaturase-1 (SCD1)
Palmitoleic acid, a well-known lipokine, is primarily synthesized in the endoplasmic reticulum from its saturated precursor, palmitic acid (16:0).[1][3] The key enzyme in this conversion is Stearoyl-CoA Desaturase-1 (SCD1), also known as Δ9-desaturase.[1][2] SCD1 introduces a cis-double bond at the ninth carbon position (from the carboxyl end) of palmitoyl-CoA.[2] This enzymatic reaction requires molecular oxygen, NAD(P)H, cytochrome b5, and cytochrome b5 reductase.[1]
The expression and activity of SCD1 are tightly regulated by diet and hormones, with insulin (B600854) and carbohydrates upregulating its expression, positioning it as a critical control point in lipid metabolism.[4]
Sapienic Acid (16:1n-10) Synthesis via Fatty Acid Desaturase 2 (FADS2)
Sapienic acid is uniquely abundant in human sebum and plays a role in the skin's antimicrobial barrier.[5][6] Its synthesis also begins with palmitic acid but is catalyzed by Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase.[3][5] FADS2 introduces a cis-double bond at the sixth carbon position of palmitic acid.[5][6] While FADS2 is more commonly associated with the desaturation of polyunsaturated fatty acids, its activity on palmitic acid is significant, particularly in sebaceous glands.[5][6]
Hypogeic Acid (16:1n-9) Synthesis via Mitochondrial β-Oxidation
Unlike palmitoleic and sapienic acids, hypogeic acid is not synthesized by the direct desaturation of palmitic acid. Instead, it is a product of the partial β-oxidation of oleic acid (18:1n-9) within the mitochondria.[1][3] This process involves the sequential removal of two-carbon units from the carboxyl end of oleoyl-CoA until a 16-carbon chain with the double bond at the seventh position (from the methyl end, hence n-9) remains.[7]
Anaerobic Biosynthesis of Unsaturated Fatty Acids in Prokaryotes: A Comparative Pathway
In contrast to the aerobic desaturation pathways in eukaryotes, many bacteria, including Escherichia coli, utilize an anaerobic pathway to synthesize unsaturated fatty acids.[8] This pathway introduces the double bond at an early stage of fatty acid synthesis.
The key enzymes in this process are FabA and FabB.[8] FabA, a β-hydroxydecanoyl-ACP dehydratase/isomerase, introduces a cis-3-double bond into a 10-carbon acyl-ACP intermediate.[8] Subsequently, the β-ketoacyl-ACP synthase FabB is responsible for the elongation of this unsaturated intermediate, leading to the formation of longer-chain unsaturated fatty acids.[8]
Quantitative Data on this compound Isomers
The relative abundance and enzymatic production of this compound isomers vary significantly depending on the tissue and metabolic state. While comprehensive kinetic data for human enzymes are not always readily available in the literature, the following tables summarize key quantitative information.
| Enzyme | Substrate | Product | Vmax | Km | Source Organism/Tissue |
| SCD1 | Palmitoyl-CoA | Palmitoleoyl-CoA | Data not readily available | Data not readily available | Human Liver/Adipose |
| FADS2 | Palmitic Acid | Sapienic Acid | Data not readily available | Data not readily available | Human Sebaceous Glands |
| FabA | β-hydroxydecanoyl-ACP | trans-2-decenoyl-ACP & cis-3-decenoyl-ACP | Data not readily available | Data not readily available | E. coli |
| FabB | cis-3-decenoyl-ACP + Malonyl-ACP | β-keto-cis-5-dodecenoyl-ACP | Data not readily available | Data not readily available | E. coli |
Caption: Enzyme Kinetic Parameters for this compound Biosynthesis. Note: Specific Vmax and Km values for human SCD1 and FADS2 with palmitic acid substrates are not consistently reported in publicly available literature, highlighting an area for further research.
| Tissue | Palmitoleic Acid (16:1n-7) | Sapienic Acid (16:1n-10) | Hypogeic Acid (16:1n-9) |
| Adipose Tissue | High | Low | Low |
| Liver | Moderate | Low | Low |
| Sebum | Low | Very High | Trace |
| Plasma (VLDL-TG) | Moderate | Low | Low |
| Erythrocytes | Low | Low | Trace |
Caption: Relative Abundance of this compound Isomers in Human Tissues. The concentrations of these isomers can be influenced by diet, genetics, and disease state.
Experimental Protocols
The study of this compound isomer biosynthesis requires a combination of techniques for lipid extraction, separation, and quantification, as well as assays to measure the activity of the key enzymes involved.
Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and quantification of fatty acid isomers. The following protocol outlines the general steps.
4.1.1. Lipid Extraction
-
Homogenize tissue or cell samples in a chloroform:methanol mixture (e.g., 2:1, v/v) to extract total lipids.
-
Add a saline solution to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
4.1.2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Resuspend the dried lipid extract in a methanolic solution of a strong base (e.g., KOH or NaOH) and heat to hydrolyze the ester linkages, liberating free fatty acids.[9]
-
Acidify the mixture to protonate the fatty acids.
-
Extract the free fatty acids into an organic solvent like hexane (B92381).
-
Evaporate the solvent.
-
Add a methylation reagent, such as boron trifluoride (BF₃) in methanol, and heat to convert the fatty acids to their more volatile methyl esters (FAMEs).[9]
-
Extract the FAMEs into hexane for GC-MS analysis.[9]
4.1.3. GC-MS Analysis
-
Inject the FAMEs onto a GC equipped with a polar capillary column (e.g., a high-cyanopropyl phase) to achieve separation of the positional and geometric isomers.
-
Use a temperature gradient to elute the FAMEs based on their boiling points and polarity.
-
Detect the eluting compounds using a mass spectrometer, which provides both quantification and identification based on their mass spectra and retention times compared to known standards.
Stearoyl-CoA Desaturase-1 (SCD1) Activity Assay
This assay measures the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated product.
-
Isolate microsomes from cells or tissues expressing SCD1.
-
Prepare a reaction mixture containing the microsomal fraction, a buffer, NADH, and a radiolabeled substrate such as [¹⁴C]palmitoyl-CoA.
-
Initiate the reaction by adding the substrate and incubate at 37°C.
-
Stop the reaction by adding a strong base to saponify the lipids.
-
Acidify the mixture and extract the fatty acids.
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the spots corresponding to the substrate and product to determine the percentage of conversion and calculate enzyme activity.[10]
FADS2 Desaturase Activity Assay
A similar approach to the SCD1 assay can be used to measure FADS2 activity with palmitic acid as the substrate.
-
Use a cell line that expresses FADS2 (e.g., transfected cells).[11]
-
Incubate the cells with [¹⁴C]palmitic acid for a defined period.[11]
-
Extract the total lipids from the cells.
-
Saponify the lipids to release the fatty acids.
-
Separate the fatty acids by TLC or HPLC.
-
Quantify the radioactivity in the bands corresponding to palmitic acid and sapienic acid to determine the conversion rate.[11]
Mitochondrial β-Oxidation Assay
This assay measures the breakdown of a radiolabeled fatty acid in isolated mitochondria.
-
Isolate mitochondria from a relevant tissue source (e.g., liver).
-
Prepare a reaction buffer containing the isolated mitochondria, cofactors such as L-carnitine, CoA, and NAD+, and the radiolabeled substrate (e.g., [¹⁴C]oleic acid).
-
Incubate the reaction mixture at 37°C.
-
At various time points, stop the reaction and separate the remaining substrate from the water-soluble β-oxidation products (e.g., acetyl-CoA) using a precipitation step.
-
Measure the radioactivity in the supernatant to quantify the rate of β-oxidation.[12]
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biosynthetic pathways and experimental workflows described in this guide.
Caption: Overview of this compound Isomer Biosynthesis Pathways.
Caption: General Workflow for GC-MS Analysis of Fatty Acids.
Caption: Workflow for a Radiometric Enzyme Activity Assay.
Conclusion
The biosynthesis of this compound isomers is a complex and highly regulated process with significant implications for human health. Palmitoleic acid, sapienic acid, and hypogeic acid each have distinct synthetic pathways, tissue distributions, and biological functions. A thorough understanding of these pathways and the enzymes that govern them is crucial for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the fascinating world of these bioactive lipids. Further research into the precise kinetics and regulation of the key desaturase enzymes will undoubtedly uncover new avenues for therapeutic intervention.
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study [mdpi.com]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palmitic acid (16:0) competes with omega-6 linoleic and omega-3 ɑ-linolenic acids for FADS2 mediated Δ6-desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Escherichia coli Unsaturated Fatty Acid Synthesis: COMPLEX TRANSCRIPTION OF THE fabA GENE AND IN VIVO IDENTIFICATION OF THE ESSENTIAL REACTION CATALYZED BY FabB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palmitic acid (16:0) competes with omega-6 linoleic and omega-3 α-linolenic acids for FADS2 mediated Δ6-desaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
The Anti-inflammatory Properties of Palmitoleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoleic acid (POA), a monounsaturated omega-7 fatty acid, has emerged as a significant modulator of inflammatory processes. Preclinical evidence from both in vitro and in vivo studies has consistently demonstrated its capacity to attenuate inflammatory responses, positioning it as a molecule of interest for therapeutic development in chronic inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the anti-inflammatory properties of palmitoleic acid, with a focus on its molecular mechanisms, quantitative effects on inflammatory markers, and detailed experimental methodologies for its study. The primary signaling pathways implicated in its action, including the inhibition of Nuclear Factor-kappa B (NF-κB) and the activation of AMP-activated protein kinase (AMPK) and Peroxisome Proliferator-Activated Receptors (PPARs), are discussed in detail and illustrated through signaling diagrams.
Introduction
Chronic low-grade inflammation is a key pathological feature of numerous diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance.[1] Palmitoleic acid, identified as a lipokine, has garnered attention for its potential to counteract these inflammatory states.[2][3] Unlike saturated fatty acids such as palmitic acid which can promote inflammation, palmitoleic acid often exerts protective effects.[4][5][6] This guide synthesizes the current understanding of palmitoleic acid's anti-inflammatory actions to serve as a resource for researchers in the field.
Molecular Mechanisms of Anti-inflammatory Action
Palmitoleic acid exerts its anti-inflammatory effects through multiple signaling pathways. The key mechanisms identified in the literature are:
-
Inhibition of the NF-κB Pathway: Palmitoleic acid has been shown to suppress the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[7][8][9] This inhibition can occur through the prevention of IκBα degradation, which retains NF-κB in the cytoplasm, and by reducing the nuclear translocation of the p65 subunit.[4][10]
-
Activation of AMPK: Palmitoleic acid can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][11][12] Activated AMPK can subsequently inhibit inflammatory pathways, in part by suppressing NF-κB signaling.[4]
-
Modulation of PPARs: Palmitoleic acid can activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[1][11][13] These nuclear receptors play critical roles in lipid metabolism and inflammation. PPARα activation can lead to the downstream activation of AMPK, while PPARγ activation is associated with anti-inflammatory M2 macrophage polarization.[11][14]
-
TLR4 Signaling Inhibition: Some studies suggest that palmitoleic acid can interfere with Toll-like receptor 4 (TLR4) signaling, a key pathway for initiating inflammatory responses to stimuli like lipopolysaccharide (LPS).[5][7] It may do this by altering the structure of the TLR4 co-receptor MD2.[15]
Signaling Pathway Diagrams
NF-κB Inhibition Pathway
Caption: Palmitoleic acid inhibits the NF-κB signaling pathway.
AMPK Activation Pathway
Caption: Palmitoleic acid activates AMPK, leading to anti-inflammatory effects.
PPAR Activation Pathway
Caption: Palmitoleic acid activates PPARs to regulate gene expression.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative effects of palmitoleic acid on various inflammatory markers from key in vitro and in vivo studies.
Table 1: In Vitro Studies
| Cell Type | Inflammatory Stimulus | Palmitoleic Acid Concentration | Observed Effect | Reference |
| Human Lymphocytes | Concanavalin A (ConA) | 25 µM | -83.3% IFN-γ, -23.6% TNF-α, -IL-6, -IL-17A | [16] |
| Human Lymphocytes | Concanavalin A (ConA) | 50 µM | -93.3% IFN-γ, -47.4% TNF-α, -IL-2, -IL-6, -IL-17A | [16] |
| J774A.1 Macrophages | Palmitic Acid | Not specified | Ameliorates pro-inflammatory state | [5] |
| Bone Marrow-Derived Macrophages (BMDM) | Palmitate (0.5 mM) | 0.5 mM | Prevents IκBα degradation and RelA nuclear translocation | [4] |
| Bone Marrow-Derived Macrophages (BMDM) | High-fat diet mice | Not specified | Reverses pro-inflammatory gene expression (Cxcl1, Il6, Tnf, Nos2) | [4] |
| 3T3-L1 Adipocytes | Palmitic Acid | Not specified | No effect on basal inflammatory gene expression | [17] |
| Human Endothelial Cells (EAHy926) | TNF-α | Not specified | Decreased MCP-1, IL-6, and IL-8 production compared to palmitic acid | [18] |
| RAW264.7 Macrophages | RANKL | Not specified | Decreased expression of TRAP, MMP9, and Cathepsin K | [8] |
Table 2: In Vivo Studies
| Animal Model | Treatment | Duration | Observed Effect | Reference |
| High-fat diet-fed mice | 300 mg/kg/day POA | 10-28 days | Improved glucose tolerance and insulin resistance | [1] |
| ApoE-/- mice on hypercholesterolemic diet | Palmitoleic acid treatment | Not specified | Decreased atherosclerotic lesion formation | [1] |
| Spontaneously Hypertensive Rats (SHRs) | 500 mg/kg POA | 8 weeks | Decreased aortic expression of NF-κB and downstream cytokines | [9] |
| High-fat diet-fed mice | POA supplementation | 16 weeks | Attenuated hyperlipidemia, insulin resistance, and inflammation | [19] |
| High-fat diet-fed PPARα knockout mice | 300 mg/kg b.w. PMA | 2 weeks | Reduced hepatic levels of IL-1β and IL-12, reduced p-NF-κB (p65) | [10] |
| Obese mice | Palmitoleic acid | Not specified | Partially prevented increase in Nos2 gene expression in inguinal fat | [20] |
Table 3: Human Clinical Trials
| Study Population | Treatment | Duration | Observed Effect | Reference |
| 60 adults with dyslipidemia and mild inflammation | 220.5 mg cis-palmitoleic acid | 30 days | -44% C-reactive protein (CRP) | [21] |
| 123 adults with hs-CRP ≥ 2 mg/L | 500 mg/d or 1000 mg/d POA | 12 weeks | No significant change in hs-CRP, IL-6, or TNF-α | [22] |
Note: The conflicting results in human trials highlight the need for further research to determine optimal dosage and target populations.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of palmitoleic acid's anti-inflammatory properties.
Cell Culture and Treatment
Objective: To investigate the direct effects of palmitoleic acid on inflammatory responses in cultured cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, 3T3-L1 adipocytes, or human endothelial cells) in appropriate culture dishes at a density that will achieve 70-80% confluency at the time of treatment.[23]
-
Fatty Acid Preparation: Prepare stock solutions of palmitoleic acid by conjugating it with bovine serum albumin (BSA) to enhance solubility and cellular uptake. A typical ratio is 4:1 (fatty acid:BSA).
-
Treatment:
-
For basal effects, treat cells with varying concentrations of palmitoleic acid-BSA complex for a specified duration (e.g., 24 hours).[7]
-
To assess protective effects, pre-treat cells with palmitoleic acid-BSA for a period (e.g., 1-2 hours) before introducing an inflammatory stimulus (e.g., LPS at 2.5 µg/ml or TNF-α).[7][18]
-
Include appropriate controls: vehicle (BSA alone), inflammatory stimulus alone, and a saturated fatty acid control (e.g., palmitic acid-BSA).
-
-
Harvesting: After the incubation period, harvest the cells and/or culture supernatant for downstream analysis (e.g., Western blot, qPCR, ELISA).
Experimental Workflow: Cell Culture and Treatment
Caption: Workflow for in vitro investigation of palmitoleic acid.
Western Blot Analysis for NF-κB Pathway
Objective: To quantify changes in key proteins of the NF-κB signaling pathway (e.g., IκBα, p-p65).
Protocol:
-
Protein Extraction:
-
Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
For analysis of nuclear translocation, perform cytoplasmic and nuclear fractionation.[23]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[23]
-
SDS-PAGE:
-
Normalize protein concentrations and mix with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100-120V.[24]
-
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[24]
-
Antibody Incubation:
-
Detection and Analysis:
Quantification of Cytokine Levels by ELISA
Objective: To measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) in culture supernatants or serum.
Protocol:
-
Sample Preparation: Collect cell culture supernatants or serum from animal studies. Centrifuge to remove debris.
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest.
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples to the wells and incubate.
-
Wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate to allow color development.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Conclusion
The available evidence strongly supports the anti-inflammatory properties of palmitoleic acid. Its ability to modulate key inflammatory signaling pathways, such as NF-κB, AMPK, and PPARs, underscores its potential as a therapeutic agent. While in vitro and animal studies have provided robust data on its efficacy, further well-controlled human clinical trials are necessary to fully elucidate its therapeutic benefits and establish optimal dosages for various inflammatory conditions. The methodologies and data presented in this guide offer a foundation for researchers and drug development professionals to further explore the promising anti-inflammatory potential of palmitoleic acid.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Is Palmitoleic Acid a Plausible Nonpharmacological Strategy to Prevent or Control Chronic Metabolic and Inflammatory Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoleate Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitoleic Acid Inhibits RANKL-Induced Osteoclastogenesis and Bone Resorption by Suppressing NF-κB and MAPK Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmitoleic Acid Protects against Hypertension by Inhibiting NF-κB-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitoleic acid (n-7) attenuates the immunometabolic disturbances caused by a high-fat diet independently of PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Palmitoleic acid reduces high fat diet-induced liver inflammation by promoting PPAR-γ-independent M2a polarization of myeloid cells - ePrints Soton [eprints.soton.ac.uk]
- 15. The Immunometabolic Roles of Various Fatty Acids in Macrophages and Lymphocytes [mdpi.com]
- 16. Differential effects of palmitoleic acid on human lymphocyte proliferation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Palmitoleic Acid has Stronger Anti‐Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids [agris.fao.org]
- 19. Palmitoleic Acid Ameliorates Metabolic Disorders and Inflammation by Modulating Gut Microbiota and Serum Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 21. Palmitoleic Acid Benefit - Life Extension [lifeextension.com]
- 22. Effects of a palmitoleic acid concentrated oil on C-reactive protein levels in adults: A randomized, double-blind placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Hexadecenoic Acid Signaling Pathways In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecenoic acids, a group of monounsaturated fatty acids with the chemical formula C16H30O2, are emerging as critical signaling molecules in a variety of physiological processes. While historically viewed primarily as components of cellular membranes and energy storage molecules, recent research has unveiled their active roles in modulating metabolic and inflammatory pathways in vivo. This technical guide provides an in-depth exploration of the core signaling pathways of key hexadecenoic acid isomers, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development in this promising area.
The most studied isomer is palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7), now recognized as a "lipokine" capable of regulating systemic metabolism.[1][2][3] Other biologically active isomers, including hypogeic acid (cis-7-hexadecenoic acid, 16:1n-9) and sapienic acid (cis-6-hexadecenoic acid, 16:1n-10), also possess distinct signaling properties, particularly in the context of inflammation.[1][2] Understanding the nuanced signaling mechanisms of these isomers is crucial for developing targeted therapeutic strategies for metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.
Core Signaling Pathways
This compound isomers exert their biological effects primarily through the activation of specific nuclear receptors and G protein-coupled receptors (GPCRs). The main signaling hubs identified to date are Peroxisome Proliferator-Activated Receptors (PPARs) and the free fatty acid receptors GPR40 and GPR120.
Biosynthesis of this compound Isomers
The endogenous production of different this compound isomers occurs through distinct enzymatic pathways in different cellular compartments.[2][4][5]
-
Palmitoleic Acid (16:1n-7): Synthesized in the endoplasmic reticulum from palmitic acid (16:0) by the enzyme Stearoyl-CoA Desaturase-1 (SCD-1).[2][6]
-
Hypogeic Acid (16:1n-9): Produced in the mitochondria via the partial β-oxidation of oleic acid (18:1n-9).[2][6]
-
Sapienic Acid (16:1n-10): Formed from palmitic acid (16:0) through the action of Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase, in both the endoplasmic reticulum and mitochondria.[2][6]
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
PPARs are a family of nuclear receptors (PPARα, PPARγ, and PPARβ/δ) that function as ligand-activated transcription factors regulating genes involved in lipid and glucose metabolism, as well as inflammation.[7][8] Hexadecenoic acids are known to be endogenous ligands for PPARs.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation by fatty acids, including palmitoleic acid, promotes fatty acid oxidation and reduces lipid accumulation.[8][9]
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis and lipid storage.[7][8]
-
PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation and the regulation of cellular energy homeostasis.[8]
Upon activation by hexadecenoic acids, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the transcription of genes that regulate metabolic and inflammatory processes.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel selective ligands for free fatty acid receptors GPR120 and GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Sapienic Acid in Cutaneous Homeostasis and Defense: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sapienic acid (C16:1Δ6), the most abundant fatty acid in human sebum, is a critical component of the skin's innate immune system and barrier function. Unique to humans, this monounsaturated fatty acid exhibits potent and selective antimicrobial activity, particularly against the opportunistic pathogen Staphylococcus aureus, while playing a complex role in inflammatory skin conditions such as acne vulgaris and atopic dermatitis. This technical guide provides an in-depth examination of the multifaceted functions of sapienic acid in skin and sebum, presenting quantitative data, detailed experimental methodologies for its study, and visualizations of its biochemical pathways and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in dermatology, microbiology, and pharmacology engaged in the development of novel therapeutic strategies targeting the skin's lipidome.
Introduction
The surface of human skin is a dynamic interface, protected by a complex mixture of lipids primarily secreted by the sebaceous glands. This secretion, known as sebum, is not merely an emollient but an active biochemical shield. Central to the unique composition of human sebum is (Z)-6-hexadecenoic acid, or sapienic acid, a 16-carbon monounsaturated fatty acid.[1][2] Its name, derived from Homo sapiens, underscores its unique prominence in human skin, being largely absent in other mammals.[2] Sapienic acid is a key effector molecule in cutaneous host defense, contributing to the antimicrobial barrier that protects against pathogenic microbial colonization.[2][3] Furthermore, its metabolism and concentration are intrinsically linked to the pathophysiology of common inflammatory skin disorders, making it a subject of intense research and a potential target for therapeutic intervention.[4][5]
Biochemical Profile and Biosynthesis
Sapienic acid is a product of endogenous lipid metabolism within the sebaceous glands. It is synthesized from palmitic acid (C16:0) through the action of the Δ6-desaturase enzyme (fatty acid desaturase 2, FADS2).[6][7] This is an unusual metabolic route, as FADS2 typically acts on polyunsaturated fatty acids.[6] In sebocytes, specific metabolic conditions favor the desaturation of palmitic acid to form sapienic acid.[7] Sapienic acid can be further elongated and desaturated to form sebaleic acid (C18:2Δ5,8), another fatty acid unique to human sebum.[7]
Quantitative Data Summary
The concentration of sapienic acid in sebum is a critical parameter that correlates with skin health and disease states. Similarly, its antimicrobial potency is quantifiable through in vitro assays.
Concentration of Sapienic Acid in Human Sebum
The levels of sapienic acid can vary significantly between healthy individuals and those with skin conditions like acne vulgaris and atopic dermatitis.
| Condition | Sebum Sapienic Acid Levels | Reference |
| Healthy Individuals | ~21-25% of total fatty acids | [7][8] |
| Acne Vulgaris Patients | Increased (1.49-fold higher than control) | [9] |
| Atopic Dermatitis Patients | Decreased | [2][4] |
| Table 1: Relative concentration of sapienic acid in human sebum in various skin conditions. |
Antimicrobial Activity of Sapienic Acid
The antimicrobial efficacy of sapienic acid is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 11.25 µM (~2.86 µg/mL) - 5 µg/mL | [4][10] |
| Staphylococcus epidermidis | ~15 µM (~3.82 µg/mL) (approx. 3x higher than for S. aureus) | [10] |
| Cutibacterium acnes | 64 | [11] |
| Table 2: Antimicrobial activity (MIC) of sapienic acid against common skin commensals and pathogens. |
Core Functions in Skin and Sebum
Antimicrobial Defense
Sapienic acid is a cornerstone of the skin's chemical barrier, exhibiting potent bactericidal activity, particularly against Gram-positive bacteria.[3] Its primary mechanism of action against S. aureus involves the disruption of the bacterial cell membrane, leading to depolarization, inhibition of the electron transport chain, and ultimately, cell death.[12] Interestingly, S. epidermidis, a common skin commensal, demonstrates greater resistance to sapienic acid, suggesting a role for this fatty acid in shaping the composition of the skin microbiota.[10]
Skin Barrier Function and Inflammation
Sapienic acid contributes to the physical and immunological barrier of the skin. A deficiency in sapienic acid, as seen in atopic dermatitis, is associated with a compromised skin barrier and increased susceptibility to S. aureus colonization.[2] In acne, the role of sapienic acid is more complex. While it has antimicrobial properties against C. acnes, elevated levels are also observed in acne patients, suggesting a potential contribution to the pro-inflammatory environment.[5][9] Sapienic acid can influence the inflammatory response by modulating the activity of immune cells and the production of cytokines in sebocytes and keratinocytes.[13][14] For instance, it can stimulate the secretion of IL-6 and IL-8 from sebocytes.[5]
Experimental Protocols
Protocol 1: Quantification of Sapienic Acid in Sebum using GC-MS
This protocol outlines the extraction, derivatization, and analysis of fatty acids from sebum samples.
5.1.1 Materials
-
Sebum collection tapes (e.g., Sebutape™)
-
Solvents: Diethyl ether, isooctane (B107328), ethanol, chloroform, methanol (B129727) (HPLC grade)[15][16][17]
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or 14% Boron trifluoride in methanol[15][18]
-
Internal standard (e.g., C17:0 or deuterated fatty acid)[19]
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
5.1.2 Lipid Extraction
-
Collect sebum from the skin surface (e.g., forehead) using an absorbent tape for 30 minutes.[15][16]
-
Place the tape into a glass vial and extract lipids by adding 40 mL of diethyl ether.[15]
-
Vortex vigorously and repeat the extraction.
-
Pool the solvent and evaporate to dryness under a gentle stream of nitrogen.[15]
-
Re-dissolve the lipid extract in a known volume of chloroform:methanol (2:1, v/v).[20]
5.1.3 Derivatization to Fatty Acid Methyl Esters (FAMEs) or Trimethylsilyl (TMS) Esters For TMS derivatization:
-
Transfer an aliquot of the lipid extract to a new vial and evaporate the solvent.
-
Add 100 µL of BSTFA and 50 µL of pyridine.[15]
-
Incubate at 60°C for 30 minutes.[15]
-
Evaporate the excess reagent and re-dissolve the derivatized sample in isooctane for GC-MS analysis.[15]
5.1.4 GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Column: Use a suitable capillary column for fatty acid analysis (e.g., DB-225ms or Zebron ZB-1).[15][19]
-
Oven Program: Implement a temperature gradient to separate the fatty acids. A typical program might be: 80°C to 240°C at 5°C/min, then to 320°C at 2.5°C/min, and finally to 350°C at 1°C/min.[15]
-
Mass Spectrometry: Operate the MS in electron impact (EI) mode and scan a mass range of m/z 50-650.
-
Quantification: Identify sapienic acid based on its retention time and mass spectrum compared to a pure standard. Quantify using the peak area relative to the internal standard.
Protocol 2: Determination of MIC by Broth Microdilution
This assay determines the antimicrobial potency of sapienic acid.[1][10]
5.2.1 Materials
-
Sapienic acid stock solution (e.g., 8 mg/mL in ethanol)[10]
-
Bacterial strains (S. aureus, S. epidermidis, C. acnes)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for staphylococci, supplemented Brucella broth for C. acnes)[1]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
5.2.2 Procedure
-
Inoculum Preparation: Culture bacteria to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[1]
-
Serial Dilution: Dispense 100 µL of broth into each well. Add 100 µL of the sapienic acid stock solution to the first well of each row and perform a two-fold serial dilution across the plate.[1]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no sapienic acid) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (anaerobic conditions for C. acnes).
-
MIC Determination: The MIC is the lowest concentration of sapienic acid in which no visible turbidity (bacterial growth) is observed.[10][21]
Conclusion and Future Directions
Sapienic acid is a unique and functionally significant lipid in human skin. Its role as a selective antimicrobial agent and a modulator of skin barrier function and inflammation highlights its importance in cutaneous health. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to further investigate the intricate functions of sapienic acid. Future research should focus on elucidating the precise signaling pathways through which sapienic acid influences sebocyte and keratinocyte function, its interaction with other lipid mediators, and its potential as a biomarker or therapeutic agent for skin diseases. A deeper understanding of this unique human fatty acid will undoubtedly pave the way for novel strategies in dermatological science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LIPID MAPS [lipidmaps.org]
- 5. The Sebaceous Gland: A Key Player in the Balance Between Homeostasis and Inflammatory Skin Diseases | MDPI [mdpi.com]
- 6. Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland | Plastic Surgery Key [plasticsurgerykey.com]
- 7. Sebum in an comprehensive review, 7 constituents, changes in healthy, skin disease | Transcend the conventions [hippocratesusa.com]
- 8. Frontiers | Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne [frontiersin.org]
- 9. Sebum analysis of individuals with and without acne - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Transcriptomics Reveals Discrete Survival Responses of S. aureus and S. epidermidis to Sapienic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity of Long-Chain Polyunsaturated Fatty Acids against Propionibacterium acnes and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 15. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. projekter.aau.dk [projekter.aau.dk]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. lipidmaps.org [lipidmaps.org]
- 20. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Hypogeic Acid: A Technical Guide to its Formation and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypogeic acid, a cis-7-hexadecenoic monounsaturated fatty acid (16:1n-9), is an isomer of the more extensively studied palmitoleic acid. While research on hypogeic acid is nascent, emerging evidence points to its potential significance in metabolic regulation and inflammatory processes. This technical guide provides a comprehensive overview of the current understanding of hypogeic acid, focusing on its biosynthesis, biological relevance, and putative mechanisms of action. Drawing parallels with its well-characterized isomer, this document explores its potential interactions with key signaling pathways, including AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs). Detailed experimental protocols are provided to facilitate further investigation into its biological functions. All quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized to provide a clear conceptual framework.
Introduction
Hypogeic acid (cis-7-hexadecenoic acid) is a 16-carbon monounsaturated omega-9 fatty acid.[1] Unlike its more abundant isomer, palmitoleic acid (16:1n-7), which is synthesized from palmitic acid, hypogeic acid is primarily formed through the partial β-oxidation of oleic acid (18:1n-9).[2] This distinction in its metabolic origin suggests potentially unique biological roles.
Initial interest in hypogeic acid has been driven by its identification as a potential biomarker in the context of atherosclerosis, specifically in the formation of foam cells.[3] Furthermore, studies on hexadecenoic acid isomers suggest that hypogeic acid may possess anti-inflammatory properties.[4][5] Given the established roles of other fatty acids in modulating key metabolic signaling pathways, it is hypothesized that hypogeic acid may exert its effects through similar mechanisms, making it a molecule of interest for metabolic diseases and inflammation research.[1][3]
Hypogeic Acid Formation
The primary route for the endogenous synthesis of hypogeic acid in mammalian cells is the partial β-oxidation of oleic acid within the mitochondria.[1][5][6] This process involves a single cycle of the β-oxidation spiral, resulting in the shortening of the 18-carbon oleic acid chain by two carbons to form the 16-carbon hypogeic acid.
Biosynthesis Pathway
The enzymatic steps involved in the conversion of oleic acid to hypogeic acid are as follows:
-
Activation: Oleic acid is first activated to oleoyl-CoA in the cytoplasm.
-
Mitochondrial Transport: Oleoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle system.
-
Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons of oleoyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolysis: Thiolase cleaves the bond between the α and β carbons, releasing acetyl-CoA and the 16-carbon hypogeoyl-CoA, which is then converted to hypogeic acid.
Biosynthesis of Hypogeic Acid
Biological Relevance and Proposed Mechanisms of Action
While direct evidence for the biological activities of hypogeic acid is limited, its structural similarity to palmitoleic acid allows for informed hypotheses regarding its potential roles in metabolic regulation and inflammation.
Anti-Inflammatory Effects
Emerging evidence suggests that hypogeic acid may possess anti-inflammatory properties.[1][4] In macrophages, inflammatory stimuli can trigger the release of this compound isomers, including hypogeic acid, from membrane phospholipids (B1166683) through the action of calcium-independent phospholipase A2 (iPLA2β).[3] This release suggests a role for hypogeic acid in modulating inflammatory signaling cascades. A potential mechanism for its anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1]
Metabolic Regulation
Hypogeic acid is likely involved in key metabolic signaling pathways, primarily through the activation of AMPK and PPARs.
AMPK is a crucial sensor of cellular energy status.[3] Its activation promotes energy-producing catabolic pathways while inhibiting anabolic processes. Palmitoleic acid is a known activator of AMPK.[3] It is plausible that hypogeic acid also activates AMPK, leading to increased fatty acid oxidation and glucose uptake.
References
Palmitoleic Acid: A Lipokine's Role in Modulating Insulin Sensitivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Palmitoleic acid (POA), a monounsaturated fatty acid, has emerged as a significant bioactive lipid, or "lipokine," with profound effects on systemic metabolism.[1][2][3] Synthesized and released by adipose tissue, it acts on distant organs, primarily the liver and skeletal muscle, to enhance insulin (B600854) sensitivity and regulate glucose homeostasis.[1][2] This technical guide synthesizes the current understanding of palmitoleic acid's mechanisms of action, presents key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and provides visual representations of the critical signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development exploring the therapeutic potential of palmitoleic acid and its derivatives in metabolic diseases such as type 2 diabetes.
Introduction
Insulin resistance is a hallmark of type 2 diabetes and metabolic syndrome, characterized by a diminished response of peripheral tissues to insulin.[4][5] The discovery of lipokines, fat-derived hormones that regulate metabolic processes, has opened new avenues for therapeutic intervention.[2] Palmitoleic acid (16:1n-7) has been identified as a key lipokine that improves insulin sensitivity and mitigates the pathological consequences of insulin resistance.[1][6] Unlike saturated fatty acids, which can promote insulin resistance, palmitoleic acid exhibits protective effects, including the suppression of inflammation and the modulation of key metabolic signaling pathways.[2][7] This guide provides a detailed examination of the molecular mechanisms underpinning the insulin-sensitizing effects of palmitoleic acid.
Molecular Mechanisms of Action
Palmitoleic acid exerts its effects on insulin sensitivity through a multi-pronged approach, influencing signaling pathways in both the liver and skeletal muscle. The primary mechanisms identified include the activation of AMP-activated protein kinase (AMPK) and the modulation of peroxisome proliferator-activated receptor alpha (PPARα) activity.
AMPK Activation
A central mechanism by which palmitoleic acid enhances insulin sensitivity is through the activation of AMPK, a critical cellular energy sensor.[8][9]
-
In Skeletal Muscle: Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake from the circulation.[1][10] This action is independent of the classical insulin signaling pathway involving IRS and Akt in some contexts.[9]
-
In the Liver: Palmitoleic acid-mediated AMPK activation leads to the upregulation of glucokinase and the downregulation of Sterol Regulatory Element-Binding Protein-1 (SREBP-1).[9] The suppression of SREBP-1, a key transcription factor for lipogenesis, results in decreased hepatic fat accumulation.[9][11]
PPARα-Dependent Pathways
Palmitoleic acid's effects in the liver are also intrinsically linked to the activation of PPARα, a nuclear receptor that regulates fatty acid oxidation.[9]
-
Increased Fatty Acid Oxidation: Activation of PPARα by palmitoleic acid enhances the transcription of genes involved in fatty acid oxidation, thereby reducing the intracellular lipid burden that can contribute to insulin resistance.[9][12]
-
FGF-21 Production: The activation of AMPK by palmitoleic acid has been shown to be dependent on PPARα, leading to increased production of Fibroblast Growth Factor 21 (FGF-21), a hormone with potent insulin-sensitizing effects.[9]
Anti-Inflammatory Effects
Chronic low-grade inflammation is a key contributor to the development of insulin resistance. Palmitoleic acid has demonstrated significant anti-inflammatory properties.
-
Suppression of Pro-inflammatory Cytokines: In adipose tissue, palmitoleic acid suppresses the expression of pro-inflammatory adipocytokines such as tumor necrosis factor-alpha (TNFα) and resistin.[11]
-
Macrophage Polarization: Palmitoleic acid can prevent the activation of macrophages towards a pro-inflammatory M1 phenotype, thereby reducing the secretion of inflammatory mediators that impair insulin signaling in skeletal muscle.[13]
Quantitative Data from Preclinical and Clinical Studies
The insulin-sensitizing effects of palmitoleic acid have been quantified in various animal models and are the subject of ongoing human clinical trials.[10][14][15]
Table 1: Effects of Palmitoleic Acid in Animal Models
| Animal Model | Dosage | Duration | Key Quantitative Outcomes | Reference(s) |
| Obese Sheep | 10 mg/kg/day (intravenous) | 28 days | - 77% reduction in weight gain (P<0.01)- Decline in HOMA-IR to 1.05 (P<0.05) | [8] |
| KK-Ay Mice (Type 2 Diabetes model) | 300 mg/kg/day (oral) | 4 weeks | - Ameliorated development of hyperglycemia and hypertriglyceridemia- Improved insulin sensitivity- Lowered hepatic triglyceride levels | [11][16] |
| Hereditary Hypertriglyceridemic (HHTg) Rats | 100 mg/kg/day (intragastric) | 4 weeks | - Decreased non-fasting glucose- Increased circulating adiponectin and omentin levels | [17][18] |
| High-Fat Diet-Fed Mice | 300 mg/kg/day | 2 weeks | - Improved glucose tolerance and insulin resistance | [7] |
Table 2: Effects of Palmitoleic Acid in In Vitro Models
| Cell Type | Treatment | Key Quantitative Outcomes | Reference(s) |
| L6 Myotubes | Palmitoleic acid (0.75 mM) | - Increased glucose transporter 1 (GLUT1) and GLUT4 expression | [5] |
| C2C12 Myotubes | Conditioned medium from palmitoleic acid-treated macrophages | - Increased pY612-IRS1 by 43% (p=0.0062)- Increased pS9-GSK3b by 39% (p=0.0007)- Increased pT642-AS160 by 64% (p=0.0006) | [13] |
Experimental Protocols
Reproducible and standardized methodologies are crucial for the investigation of palmitoleic acid's effects on insulin sensitivity.
In Vivo Assessment of Insulin Sensitivity
-
Hyperinsulinemic-Euglycemic Clamp: Considered the gold standard for assessing in vivo insulin sensitivity.[19] This technique involves a constant infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate required to maintain normal blood glucose levels is a direct measure of insulin sensitivity.
-
Insulin Tolerance Test (ITT): A simpler method to assess insulin sensitivity. An exogenous bolus of insulin is administered, and the subsequent rate of glucose disappearance from the circulation is measured.[20]
-
Oral Glucose Tolerance Test (OGTT): This test measures the body's ability to clear a glucose load from the bloodstream. Blood glucose and insulin levels are monitored over time after the oral administration of a standardized glucose solution.[20]
In Vitro Assessment of Glucose Uptake
-
Radiolabeled Glucose Uptake Assay: This is a common method to measure glucose transport into cells.
-
Cell Culture: Differentiated myotubes (e.g., L6 or C2C12) or adipocytes are cultured in multi-well plates.
-
Starvation: Cells are serum-starved to reduce basal glucose uptake.
-
Treatment: Cells are treated with insulin and/or palmitoleic acid.
-
Uptake: A solution containing a radiolabeled glucose analog, typically 2-deoxy-D-[³H]glucose, is added for a defined period.[21][22]
-
Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter to quantify glucose uptake.[21]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Diagram 1: Palmitoleic Acid Signaling Pathway for Improved Insulin Sensitivity
Caption: Palmitoleic acid signaling enhances insulin sensitivity.
Diagram 2: Experimental Workflow for In Vivo Insulin Sensitivity Assessment
Caption: Workflow for in vivo insulin sensitivity studies.
Diagram 3: Workflow for In Vitro Glucose Uptake Assay
Caption: Workflow for in vitro glucose uptake measurement.
Conclusion and Future Directions
Palmitoleic acid has demonstrated significant potential as a therapeutic agent for improving insulin sensitivity. Its multifaceted mechanism of action, involving the activation of AMPK, modulation of PPARα, and suppression of inflammation, makes it an attractive candidate for the prevention and treatment of type 2 diabetes and related metabolic disorders. Preclinical data are robust, and ongoing clinical trials are expected to provide further insights into its efficacy and safety in humans.[10][14][15] Future research should focus on elucidating the precise molecular targets of palmitoleic acid, optimizing delivery systems, and exploring its synergistic effects with existing anti-diabetic therapies. The development of stable, pure formulations of palmitoleic acid will be critical for its successful translation into a clinical setting.[10][14]
References
- 1. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipokine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. greenwood.ru [greenwood.ru]
- 6. The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. dovepress.com [dovepress.com]
- 9. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Palmitoleic Acid (N-7) Attenuates the Immunometabolic Disturbances Caused by a High-Fat Diet Independently of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palmitoleic acid prevents palmitic acid-induced macrophage activation and consequent p38 MAPK-mediated skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. The Different Insulin-Sensitising and Anti-Inflammatory Effects of Palmitoleic Acid and Oleic Acid in a Prediabetes Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Hexadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecenoic acid, a 16-carbon monounsaturated fatty acid, is an important bioactive lipid that plays a crucial role in cellular signaling and energy homeostasis. As a member of the omega-7 family of fatty acids, it is increasingly recognized for its beneficial metabolic effects, including improved insulin (B600854) sensitivity and anti-inflammatory properties. This technical guide provides a comprehensive overview of the cellular uptake and metabolic fate of this compound, with a focus on palmitoleic acid (cis-9-hexadecenoic acid). It details the experimental protocols for studying its transport and metabolism, presents quantitative data on its cellular effects, and illustrates the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, nutrition, and drug development.
Cellular Uptake of this compound
The entry of this compound into cells is a regulated process mediated by a combination of passive diffusion and protein-facilitated transport. While the lipid nature of fatty acids allows for some degree of passive movement across the plasma membrane, protein transporters are crucial for efficient and regulated uptake, especially in metabolically active tissues such as adipose tissue, skeletal muscle, and the liver.[1]
Key proteins involved in the cellular uptake of long-chain fatty acids, including this compound, include:
-
CD36 (Fatty Acid Translocase): A scavenger receptor that binds to long-chain fatty acids with high affinity and facilitates their transport across the plasma membrane.[2][3][4] The localization of CD36 to the plasma membrane is a key determinant of the rate of fatty acid uptake.[4][5]
-
Fatty Acid Transport Proteins (FATPs): A family of six transmembrane proteins (FATP1-6) that facilitate the uptake of fatty acids. Some FATPs also possess acyl-CoA synthetase activity, which is thought to "trap" fatty acids intracellularly by converting them to their CoA esters, thereby maintaining a favorable concentration gradient for further uptake.[6]
-
Fatty Acid Binding Proteins (FABPs): While primarily intracellular, plasma membrane-associated FABPs (FABPpm) are also thought to contribute to the uptake process by increasing the local concentration of fatty acids at the cell surface.[6]
The concerted action of these proteins ensures the efficient uptake of this compound from the extracellular environment for its subsequent metabolism within the cell.
Metabolism of this compound
Once inside the cell, this compound is rapidly activated to its coenzyme A derivative, hexadecenoyl-CoA, by acyl-CoA synthetases (ACSs).[2][7] This activation step is essential for its participation in various metabolic pathways.
Biosynthesis
Palmitoleic acid, the most common isomer of this compound, is primarily synthesized endogenously from palmitic acid through the action of the enzyme stearoyl-CoA desaturase-1 (SCD1).[8][9][10] This desaturation reaction introduces a double bond at the delta-9 position of the fatty acid chain. Other isomers, such as sapienic acid (16:1n-10) and hypogeic acid (16:1n-9), are synthesized via different desaturase enzymes and metabolic pathways.[11][12]
Catabolism: β-Oxidation
Hexadecenoyl-CoA can be transported into the mitochondria for β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, FADH₂, and NADH.[13] The acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO₂ and water, producing a significant amount of ATP.
Anabolism: Incorporation into Complex Lipids
Hexadecenoyl-CoA is a substrate for the synthesis of various complex lipids, including:
-
Triglycerides (TGs): As a storage form of energy, primarily in adipose tissue.[14]
-
Phospholipids (PLs): As essential components of cellular membranes.[14]
-
Cholesteryl Esters (CEs): For cholesterol storage and transport.[14]
-
Waxes: In some specialized tissues.[14]
The incorporation of this compound into these complex lipids influences their physical properties, such as membrane fluidity.[15]
Signaling Pathways Modulated by this compound
This compound and its metabolites act as signaling molecules, influencing key metabolic pathways primarily through the activation of nuclear receptors and protein kinases.
Peroxisome Proliferator-Activated Receptor α (PPARα) Activation
This compound is a ligand for PPARα, a nuclear receptor that acts as a transcription factor.[8][14][16] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipid transport.[8]
References
- 1. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. ckisotopes.com [ckisotopes.com]
- 4. The influence of trans-palmitoleic acid on gene expression of fatty acid synthase and lipid accumulation in liver cells - Research in Medicine [pejouhesh.sbmu.ac.ir]
- 5. Effects of Dietary Palmitoleic Acid on Plasma Lipoprotein Profile and Aortic Cholesterol Accumulation Are Similar to Those of Other Unsaturated Fatty Acids in the F1B Golden Syrian Hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. metsol.com [metsol.com]
- 10. The effect of palmitate supplementation on gene expression profile in proliferating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Cellular Lipid Droplets: Two Purification Techniques Starting from Yeast Cells and Human Placentas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Video: Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit [jove.com]
- 14. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactome | Fatty acid ligands activate PPARA [reactome.org]
- 16. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Production of Hexadecenoic Acid in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecenoic acid (C16:1), a 16-carbon monounsaturated fatty acid, is endogenously synthesized in mammals and plays a crucial role in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the core aspects of this compound production, focusing on its biosynthetic pathways, key enzymatic players, and regulatory mechanisms. We present quantitative data on the distribution of its major isomers—palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10)—in various mammalian tissues and bodily fluids. Detailed experimental protocols for the analysis of this compound synthesis and quantification are provided to facilitate further research. Furthermore, this guide illustrates the key metabolic and signaling pathways involving this compound using Graphviz diagrams, offering a visual representation of the complex interplay of these molecules in cellular and systemic metabolism. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating this compound metabolism.
Introduction
Endogenously produced fatty acids are not merely structural components of cell membranes and energy storage molecules; they are also critical signaling molecules that regulate a wide array of biological processes. Among these, the C16:1 monounsaturated fatty acid, this compound, has emerged as a significant player in metabolic regulation. Mammals synthesize several positional isomers of this compound, with palmitoleic acid (cis-9-hexadecenoic acid; 16:1n-7) and sapienic acid (cis-6-hexadecenoic acid; 16:1n-10) being the most prominent.
Palmitoleic acid has been identified as a "lipokine," a lipid hormone secreted by adipose tissue that communicates with and influences the function of distant organs such as the liver and skeletal muscle.[1][2] It has been implicated in improving insulin (B600854) sensitivity and modulating inflammation.[1][2] Sapienic acid, traditionally known as a major component of human sebum, is now recognized to be present in internal tissues and may serve as a biomarker for certain metabolic states.[3][4]
The synthesis of these isomers is tightly regulated by specific enzymes, primarily Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase), which introduce a double bond at the Δ9 and Δ6 positions of palmitic acid, respectively.[3][5] The balance between the activities of these enzymes can significantly impact the cellular lipid profile and downstream signaling events.
This guide will delve into the technical details of this compound production, providing the necessary information for researchers to design and execute experiments in this burgeoning field.
Biosynthesis of this compound Isomers
The primary precursor for the de novo synthesis of this compound is palmitic acid (16:0), the end product of the fatty acid synthase (FASN) system.[6] The introduction of a double bond into the palmitoyl-CoA molecule is catalyzed by two key desaturase enzymes, leading to the formation of different positional isomers.
Palmitoleic Acid (16:1n-7) Synthesis
Palmitoleic acid is synthesized from palmitic acid by the action of Stearoyl-CoA Desaturase 1 (SCD1) , an iron-containing enzyme located in the endoplasmic reticulum.[5] SCD1 introduces a cis-double bond at the Δ9 position of the fatty acyl-CoA substrate.[5] The preferred substrates for SCD1 are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), yielding palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.[5]
Sapienic Acid (16:1n-10) Synthesis
Sapienic acid is produced from palmitic acid through the activity of Fatty Acid Desaturase 2 (FADS2) , also known as Δ6-desaturase.[3][4] This enzyme introduces a cis-double bond at the Δ6 position of palmitoyl-CoA.[3] While FADS2 is more commonly associated with the desaturation of polyunsaturated fatty acids (PUFAs) like linoleic acid and α-linolenic acid, its activity on palmitic acid is particularly prominent in human sebaceous glands.[3][4] Recent studies have shown that sapienic acid and its downstream metabolites are also present in other tissues and may have important biological roles.[7][8]
Other this compound Isomers
Besides palmitoleic and sapienic acids, other positional isomers of this compound can be found in mammalian tissues, although typically at lower concentrations. For instance, 7-hexadecenoic acid (16:1n-9) can be formed through the partial β-oxidation of oleic acid (18:1n-9).[5]
Diagram: Biosynthetic Pathways of Major this compound Isomers
Caption: Biosynthesis of palmitoleic and sapienic acids from palmitic acid.
Quantitative Data on this compound Isomers
The relative abundance of this compound isomers varies significantly across different tissues and physiological states. The following tables summarize quantitative data from published studies.
Table 1: Fatty Acid Composition of Human Erythrocyte Membrane Phospholipids in Lean vs. Obese Subjects. [9]
| Fatty Acid | Lean Controls (μmol/mL ± SEM) | Morbidly Obese Subjects (μmol/mL ± SEM) | p-value |
| Palmitic acid (16:0) | 0.31 ± 0.01 | 0.35 ± 0.01 | < 0.001 |
| Palmitoleic acid (9cis-16:1) | 0.010 ± 0.001 | 0.020 ± 0.001 | < 0.0001 |
| Sapienic acid (6cis-16:1) | 0.004 ± 0.0003 | 0.007 ± 0.0004 | < 0.0001 |
| Oleic acid (9cis-18:1) | 0.18 ± 0.01 | 0.15 ± 0.01 | < 0.01 |
| Linoleic acid (9cis,12cis-18:2) | 0.20 ± 0.01 | 0.16 ± 0.01 | < 0.001 |
Table 2: Fatty Acid Composition of Human Plasma Cholesteryl Esters in Lean vs. Obese Subjects. [9]
| Fatty Acid | Lean Controls (μmol/mL ± SEM) | Morbidly Obese Subjects (μmol/mL ± SEM) | p-value |
| Palmitic acid (16:0) | 0.25 ± 0.02 | 0.20 ± 0.01 | < 0.05 |
| Palmitoleic acid (9cis-16:1) | 0.10 ± 0.01 | 0.12 ± 0.01 | ≤ 0.05 |
| Sapienic acid (6cis-16:1) | 0.011 ± 0.001 | 0.007 ± 0.001 | < 0.0001 |
| Oleic acid (9cis-18:1) | 0.49 ± 0.02 | 0.41 ± 0.02 | < 0.01 |
| Linoleic acid (9cis,12cis-18:2) | 0.98 ± 0.04 | 1.12 ± 0.04 | < 0.05 |
Table 3: Estimated Desaturase Activities (Product/Precursor Ratios) in Whole Blood. [10]
| Desaturase Index | Calculation |
| SCD16 | C16:1n-7 / C16:0 |
| SCD18 | C18:1n-9 / C18:0 |
| D5D | C20:4n-6 / C20:3n-6 |
| D6D | C18:3n-6 / C18:2n-6 |
Experimental Protocols
Quantification of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs) from biological samples.
1. Lipid Extraction:
-
For plasma or serum: Use a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).
-
For tissues: Homogenize the tissue in a suitable solvent mixture (e.g., chloroform:methanol) and a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).
-
For cultured cells: Scrape cells into phosphate-buffered saline (PBS), centrifuge, and extract the cell pellet.[11]
2. Saponification and Methylation (Transesterification):
-
Resuspend the dried lipid extract in a saponification reagent (e.g., 0.5 M NaOH in methanol) and heat at 100°C for 5-10 minutes.
-
Add a methylation reagent (e.g., 14% boron trifluoride in methanol or 5% HCl in methanol) and heat at 100°C for 5-10 minutes to convert fatty acids to FAMEs.[12]
3. FAME Extraction:
-
After cooling, add water and a non-polar solvent like hexane (B92381) or iso-octane to extract the FAMEs.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper organic layer containing the FAMEs and dry it under a stream of nitrogen.
4. GC-MS Analysis:
-
Reconstitute the dried FAMEs in a small volume of a suitable solvent (e.g., hexane or iso-octane).
-
Inject an aliquot into the GC-MS system.
-
GC Conditions (example): [13]
-
Column: Zebron ZB-1 (or equivalent) 15 m x 0.25 mm ID x 0.10 μm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions (example): [13]
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI).
-
Scan Range: m/z 50-500.
-
Identification: Compare retention times and mass spectra with authentic standards of this compound isomers.
-
Quantification: Use the internal standard for calibration and calculate the concentration of each fatty acid.
-
Diagram: Experimental Workflow for GC-MS Analysis of Fatty Acids
Caption: Workflow for fatty acid analysis using GC-MS.
Measurement of De Novo Lipogenesis using Stable Isotope Tracers
This method quantifies the rate of new fatty acid synthesis from a labeled precursor.
1. Tracer Administration:
-
Administer a stable isotope-labeled precursor, such as [1-¹³C]acetate or deuterated water (D₂O), to the subject (human or animal) or cell culture.[14][15]
-
For in vivo studies, a primed-constant infusion is often used to achieve steady-state labeling of the precursor pool (e.g., hepatic acetyl-CoA).[14]
2. Sample Collection:
-
Collect blood samples at baseline and at various time points during and after the tracer infusion.
-
Isolate plasma and specific lipoprotein fractions (e.g., VLDL) for fatty acid analysis.
3. Fatty Acid Analysis:
-
Extract lipids and prepare FAMEs from the collected samples as described in Protocol 4.1.
-
Analyze the FAMEs by GC-MS to determine the incorporation of the stable isotope into newly synthesized fatty acids, particularly palmitate.
4. Calculation of Fractional Synthetic Rate (FSR):
-
The FSR of a fatty acid is calculated by dividing the enrichment of the product (the newly synthesized fatty acid) by the enrichment of the precursor pool (e.g., hepatic acetyl-CoA, which can be estimated from the labeling of secreted products).[15]
-
Mass isotopomer distribution analysis (MIDA) is a powerful technique used with ¹³C-labeled precursors to determine the true precursor enrichment and calculate the fractional contribution of de novo lipogenesis to the total fatty acid pool.[14]
SCD1 Enzyme Activity Assay
This protocol measures the direct activity of the SCD1 enzyme in a cell or tissue lysate.
1. Preparation of Microsomes:
-
Homogenize liver tissue or cultured cells in a suitable buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum where SCD1 is located.
2. Enzyme Reaction:
-
Incubate the microsomal preparation with a radiolabeled substrate, such as [¹⁴C]stearoyl-CoA, in an assay buffer containing necessary cofactors (e.g., NADH, ATP, CoA).[16]
-
The reaction is typically carried out at 37°C for a specific duration.
3. Lipid Extraction and Separation:
-
Stop the reaction and extract the total lipids.
-
Separate the fatty acid species (substrate and product) using thin-layer chromatography (TLC).
4. Quantification:
-
Quantify the amount of radiolabeled product (e.g., [¹⁴C]oleate) and remaining substrate using a phosphorimager or by scraping the corresponding spots from the TLC plate and performing liquid scintillation counting.
-
SCD1 activity is expressed as the amount of product formed per unit of time per amount of protein.
Signaling Pathways
Palmitoleic Acid as a Lipokine
Palmitoleic acid, secreted from adipose tissue, acts as a signaling molecule to influence metabolism in other tissues.
Diagram: Palmitoleic Acid Signaling Pathway
Caption: Palmitoleic acid acts as a lipokine.
Metabolic Fate of Sapienic Acid
Sapienic acid can be further metabolized through elongation and desaturation steps, leading to the formation of other unique fatty acids.
Diagram: Sapienic Acid Metabolic Pathway
Caption: Metabolic conversion of sapienic acid.
Conclusion
The endogenous production of this compound isomers is a complex and highly regulated process with significant implications for mammalian physiology. Palmitoleic acid and sapienic acid, arising from the desaturation of palmitic acid by SCD1 and FADS2 respectively, have distinct and important biological roles. The methodologies detailed in this guide provide a framework for the accurate quantification of these fatty acids and the assessment of their biosynthetic pathways. A deeper understanding of the factors that control the balance between these pathways may open new avenues for therapeutic intervention in metabolic diseases and other conditions. The provided diagrams offer a visual summary of the key processes, serving as a valuable tool for researchers in the field. Further investigation into the signaling cascades initiated by these lipokines and their metabolites will undoubtedly uncover novel aspects of lipid-mediated regulation of cellular and systemic homeostasis.
References
- 1. metabolon.com [metabolon.com]
- 2. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland | Plastic Surgery Key [plasticsurgerykey.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Palmitic acid (16:0) competes with omega-6 linoleic and omega-3 α-linolenic acids for FADS2 mediated Δ6-desaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid profile and estimated desaturase activities in whole blood are associated with metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of fatty acids via gas chromatography and mass spectrometry [bio-protocol.org]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Measurement of de novo hepatic lipogenesis in humans using stable isotopes. | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Hexadecenoic Acid Isomers in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexadecenoic acid (C16:1) is a monounsaturated fatty acid (MUFA) increasingly recognized for its role as a biomarker in various physiological and pathological states. The primary isomers found in human plasma are palmitoleic acid (9Z-16:1) and sapienic acid (6Z-16:1), both derived from palmitic acid.[1][2][3] Palmitoleic acid, in particular, has been identified as a "lipokine," an adipose tissue-derived hormone that can signal to distant organs to regulate systemic metabolism, such as improving muscle insulin (B600854) sensitivity.[4][5][6] Variations in the levels of these isomers and their trans counterparts are associated with conditions like obesity, metabolic syndrome, and inflammation.[4][7] Accurate quantification of this compound isomers in plasma is therefore crucial for lipidomic studies and the development of novel diagnostic and therapeutic strategies. This application note provides detailed protocols for the quantification of this compound in plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Analysis
The overall workflow for the quantification of this compound involves the extraction of total lipids from a plasma sample. For GC-MS analysis, the fatty acids within the lipid extract are converted into their volatile fatty acid methyl ester (FAME) derivatives. These FAMEs are then separated, identified, and quantified by GC-MS. An alternative approach using LC-MS/MS allows for the analysis of free fatty acids directly from the lipid extract without the need for derivatization.[8]
Caption: General experimental workflow for this compound analysis.
Experimental Protocols
Protocol 1: Plasma Sample Preparation and Lipid Extraction
This protocol is adapted from methods utilizing methyl tert-butyl ether (MTBE) for efficient lipid extraction from small plasma volumes.[9]
Materials:
-
Human plasma (collected in EDTA tubes)[4]
-
Methanol (B129727) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., d3-palmitic acid or C17:0 fatty acid in methanol)
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 14,000 rpm and 4°C)
-
Centrifugal evaporator (e.g., SpeedVac)
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 10 µL of the plasma sample.
-
Add 225 µL of cold methanol containing the internal standard. Vortex for 10 seconds.[9]
-
Add 750 µL of cold MTBE. Vortex for 10 seconds and shake for 6 minutes at 4°C.[9]
-
To induce phase separation, add 188 µL of LC-MS grade water. Vortex for 20 seconds.[9]
-
Centrifuge at 14,000 rpm for 2 minutes. Three layers will form: an upper organic layer (containing lipids), a lower aqueous layer, and a protein pellet at the interface.
-
Carefully collect the upper organic layer (~700-750 µL) and transfer it to a new tube.
-
Evaporate the solvent to dryness using a centrifugal evaporator.
-
The dried lipid extract can be stored at -80°C or proceed to derivatization (Protocol 2) or reconstitution for LC-MS/MS analysis (Protocol 4).
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes an acid-catalyzed transesterification to convert fatty acids into FAMEs for GC-MS analysis.[10]
Materials:
-
Dried lipid extract from Protocol 1
-
Derivatization reagent: 5% Acetyl chloride in Methanol (prepare fresh)
-
n-Hexane (GC grade)
-
Heating block or incubator at 75°C
-
GC vials with inserts
Procedure:
-
Resuspend the dried lipid extract in 100 µL of the 5% acetyl chloride in methanol reagent.
-
Cap the tube tightly and vortex to mix.
-
Incubate the sample at 75°C for 30 minutes to allow for hydrolysis and transmethylation.[10]
-
Cool the sample to room temperature.
-
Add 200 µL of n-hexane to extract the FAMEs and vortex thoroughly.
-
Add 200 µL of water to partition the phases. Vortex and centrifuge briefly.
-
Transfer the upper hexane (B92381) layer containing the FAMEs to a clean GC vial with an insert.
-
The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis of FAMEs
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC or similar.
-
Mass Spectrometer: Agilent 5977 MSD or similar.
-
Column: High-polarity cyanopropyl silicone column (e.g., HP-88, 100 m x 0.25 mm x 0.20 µm) for separation of cis/trans isomers.[10]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium.
-
Oven Program: Start at 80°C, hold for 2 min, ramp at 15°C/min to 140°C, then ramp at 5°C/min to 280°C and hold for 10 min.[4]
-
MSD Parameters:
-
Ion Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
-
Scan Range: m/z 50-550.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Note on Isomer Identification: The precise identification of the double bond position in isomers like palmitoleic (Δ9) and sapienic (Δ6) acid requires an additional derivatization step using dimethyl disulfide (DMDS) on a separate aliquot of the FAMEs extract, followed by GC-MS analysis to confirm the location of the double bond based on the resulting fragmentation patterns.[4][11]
Protocol 4: LC-MS/MS Analysis of Free Fatty Acids
This method allows for quantification without derivatization, reducing sample preparation time.[8]
Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera or Agilent 1290 Infinity LC system.[8][9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Agilent 6400 Series, or Shimadzu LCMS-8060RX).[8]
-
Column: Reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.[9]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium acetate.[9]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient starting from ~30% B, ramping up to 99% B.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[9]
Sample Preparation for LC-MS/MS:
-
Take the dried lipid extract from Protocol 1.
-
Reconstitute the sample in 100 µL of a methanol/toluene (9:1, v/v) mixture.[9]
-
Vortex and centrifuge at 14,000 rpm for 2 minutes.
-
Transfer the supernatant to an LC vial for analysis.
Data Presentation
Quantitative data should be presented in a clear, tabular format. The following table provides an example of results obtained from analyzing plasma cholesteryl esters in lean and morbidly obese subjects, demonstrating the utility of this method in clinical research.[4][5]
| Fatty Acid | Isomer | Lean Controls (n=50) (µmol/mL ± SEM) | Morbidly Obese (n=50) (µmol/mL ± SEM) | p-value |
| Palmitic Acid | 16:0 | 0.85 ± 0.04 | 0.72 ± 0.03 | < 0.01 |
| Sapienic Acid | 6cis-16:1 | 0.03 ± 0.002 | 0.01 ± 0.001 | < 0.0001 |
| Palmitoleic Acid | 9cis-16:1 | 0.11 ± 0.01 | 0.14 ± 0.01 | ≤ 0.05 |
| Oleic Acid | 18:1n-9 | 0.80 ± 0.03 | 0.65 ± 0.02 | < 0.0001 |
| Linoleic Acid | 18:2n-6 | 1.89 ± 0.06 | 2.18 ± 0.05 | < 0.001 |
| (Data adapted from a study on plasma cholesteryl esters)[4][5] |
Signaling and Biosynthetic Pathways
The levels of this compound isomers in plasma are tightly regulated by enzymatic pathways. Understanding these pathways is critical for interpreting quantitative data.
Caption: Biosynthetic pathways of this compound isomers.[4][5]
Palmitoleic acid acts as a lipokine, influencing key metabolic signaling pathways. For instance, it can enhance insulin signaling, partly through the activation of AMP-activated protein kinase (AMPK) and regulation of mTOR signaling.[12][13]
Caption: Simplified signaling role of palmitoleic acid.[12][13]
Conclusion
This application note provides robust and detailed protocols for the accurate quantification of this compound isomers in human plasma. The choice between GC-MS and LC-MS/MS depends on laboratory instrumentation and the need for derivatization. Accurate measurement of these fatty acids is essential for advancing our understanding of their role in metabolic diseases and for the development of lipid-based biomarkers in clinical and pharmaceutical research. The ability to distinguish between isomers like palmitoleic and sapienic acid is critical, as they may have different biological activities and regulatory pathways.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 6. metabolon.com [metabolon.com]
- 7. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. balsinde.org [balsinde.org]
Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids (FAs) are fundamental building blocks of complex lipids, key signaling molecules, and vital sources of energy within biological systems. The precise identification and quantification of fatty acids in various biological matrices, such as plasma, tissues, and cell cultures, are crucial for advancing our understanding of numerous physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) stands as a premier analytical technique for fatty acid analysis, prized for its high resolution, sensitivity, and specificity.[1]
However, the direct analysis of free fatty acids by GC-MS is impeded by their inherent chemical properties. The low volatility and high polarity of their carboxyl groups can result in poor chromatographic peak shapes, tailing, and adsorption to the stationary phase, ultimately leading to inaccurate quantification.[1][2] To circumvent these challenges, a derivatization step is essential. This process chemically modifies the fatty acids, converting their polar carboxyl groups into less polar and more volatile functional groups, thereby making them amenable to GC analysis.[1][2] The most prevalent derivatization method is the conversion of fatty acids into fatty acid methyl esters (FAMEs).[2][3]
This application note provides a detailed protocol for the analysis of fatty acids in biological samples using GC-MS, with a focus on lipid extraction and the subsequent derivatization of fatty acids to FAMEs.
Experimental Workflow
The overall experimental workflow encompasses several key stages, beginning with the extraction of total lipids from the biological sample, followed by the derivatization of fatty acids into FAMEs, and culminating in their analysis by GC-MS.
Experimental Protocols
This section details the methodologies for lipid extraction and the derivatization of fatty acids to FAMEs for subsequent GC-MS analysis.
I. Lipid Extraction (Folch Method)
The Folch method is a widely recognized and robust technique for the extraction of total lipids from biological samples.[4]
-
Sample Homogenization:
-
For tissue samples, weigh approximately 10-50 mg and homogenize in a suitable buffer.
-
For cell pellets, use a known number of cells (e.g., 1-5 million).
-
For plasma or serum, use a defined volume (e.g., 100 µL).[1]
-
-
Solvent Addition:
-
To the homogenized sample, add a 2:1 (v/v) mixture of chloroform:methanol (B129727). A common ratio is 20 volumes of solvent to 1 volume of sample.[4]
-
Add an appropriate internal standard, such as heptadecanoic acid (C17:0), to the solvent mixture to allow for quantification.[1]
-
-
Extraction:
-
Phase Separation:
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until derivatization.
-
II. Derivatization to Fatty Acid Methyl Esters (FAMEs)
The acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol is a widely employed method for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[2]
-
Reagent Addition:
-
Reaction:
-
Cooling:
-
Remove the tube from the heat and allow it to cool to room temperature before proceeding.
-
-
FAME Extraction:
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution to the tube.[3][4]
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
-
Sample Collection:
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a new glass vial for GC-MS analysis.
-
Data Presentation: GC-MS Parameters and Expected Data
The following tables summarize typical GC-MS instrument parameters and expected quantitative data for the analysis of FAMEs.
Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for FAME Analysis
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | Polar capillary column (e.g., DB-FATWAX UI, SupelcoSP-2330)[5][6] |
| Column Dimensions | 30 m x 0.25-0.32 mm ID, 0.25 µm film thickness[5][6] |
| Carrier Gas | Helium[5][7] |
| Flow Rate | 1-2.5 mL/min[5][8] |
| Injector Temperature | 220-250°C[5] |
| Injection Mode | Splitless[5] |
| Oven Temperature Program | Initial 70-100°C, ramp to 170-220°C at 2-11°C/min, hold.[5][6][8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI)[7] |
| Ion Source Temperature | 230-250°C[5][8] |
| Mass Range | m/z 50-550[8][9] |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM)[5][10] |
Table 2: Representative Retention Times and Diagnostic Ions for Common Fatty Acid Methyl Esters (FAMEs)
| Fatty Acid (as FAME) | Abbreviation | Typical Retention Time (min) | Diagnostic m/z Ions |
| Myristic Acid | C14:0 | ~5.3 | 74, 87, 242 |
| Palmitic Acid | C16:0 | ~6.8 | 74, 87, 270 |
| Palmitoleic Acid | C16:1 | ~7.0 | 55, 74, 268 |
| Stearic Acid | C18:0 | ~8.8 | 74, 87, 298 |
| Oleic Acid | C18:1 | ~9.0 | 55, 74, 296 |
| Linoleic Acid | C18:2 | ~9.6 | 67, 79, 294 |
| α-Linolenic Acid | C18:3 | ~10.2 | 79, 91, 292 |
| Arachidonic Acid | C20:4 | ~12.5 | 79, 91, 318 |
| Eicosapentaenoic Acid | C20:5 | ~13.5 | 79, 91, 316 |
| Docosahexaenoic Acid | C22:6 | ~15.8 | 79, 91, 342 |
Note: Retention times are approximate and will vary depending on the specific GC column and temperature program used.
Conclusion
The protocol described in this application note provides a robust and reliable method for the extraction, derivatization, and analysis of fatty acids from various biological samples using GC-MS. The conversion of fatty acids to their corresponding FAMEs is a critical step that enhances volatility and improves chromatographic performance, enabling accurate and sensitive quantification. By carefully following the detailed experimental procedures and utilizing appropriate GC-MS parameters, researchers can obtain high-quality data on fatty acid profiles, which is invaluable for a wide range of applications in basic research, drug development, and clinical diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of fatty acids via gas chromatography and mass spectrometry [bio-protocol.org]
- 9. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Hexadecenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecenoic acid (C16:1) isomers, such as palmitoleic acid (9Z-16:1) and sapienic acid (6Z-16:1), are monounsaturated fatty acids that play significant roles in various physiological and pathological processes.[1][2][3] Accurate separation and quantification of these isomers are crucial for understanding their distinct biological functions and for biomarker development.[1] While gas chromatography (GC) is a common technique for fatty acid analysis, High-Performance Liquid Chromatography (HPLC) offers superior separation of cis/trans and positional isomers, often at ambient temperatures, which is advantageous for analyzing thermally labile compounds.[4][5][6] This application note provides detailed protocols for the separation of this compound isomers using Reversed-Phase HPLC (RP-HPLC) and Silver-Ion HPLC (Ag+-HPLC).
Methodologies and Protocols
Two primary HPLC techniques are particularly effective for the separation of this compound isomers: Reversed-Phase HPLC and Silver-Ion HPLC.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates fatty acids based on their hydrophobicity.[7] While challenging for isomers with similar hydrophobicity, optimization of column chemistry and mobile phase composition can achieve effective separation.
Experimental Protocol: RP-HPLC
a) Sample Preparation and Derivatization:
While direct analysis of free fatty acids is possible, derivatization is often employed to enhance detection sensitivity, particularly for UV detection.[4] Phenacyl esters are common derivatives that allow for strong UV absorbance.
-
Lipid Extraction: Extract total lipids from the sample using a standard method such as the Folch or Bligh-Dyer procedure.
-
Saponification: Saponify the lipid extract using 0.5 M methanolic NaOH at 100°C for 10 minutes to release the fatty acids.
-
Extraction of Free Fatty Acids: Acidify the solution and extract the free fatty acids with a non-polar solvent like hexane (B92381).
-
Derivatization (optional but recommended for UV detection):
-
To the dried free fatty acids, add a solution of a derivatizing agent such as ω-bromoacetophenone in acetone (B3395972) and a catalyst like triethanolamine (B1662121) in acetone.[8]
-
Heat the mixture to facilitate the reaction, forming the phenacyl ester derivatives.
-
Evaporate the solvent and redissolve the derivatized sample in the mobile phase for injection.
-
b) HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., µBondapak™ C18) |
| Mobile Phase | Acetonitrile (B52724)/Water gradient.[6][8] A typical starting condition is 76:24 (v/v), with adjustments to the gradient to optimize separation.[6] For Mass Spectrometry (MS) detection, use formic acid instead of phosphoric acid as a modifier.[9][10][11] |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | 10°C to 20°C.[8] |
| Detector | UV detector at 242 nm (for phenacyl derivatives)[8] or Mass Spectrometer (MS) for underivatized fatty acids. |
| Injection Volume | 10 µL |
Data Presentation: RP-HPLC
Quantitative data for RP-HPLC separation of this compound isomers is highly dependent on the specific column and exact gradient conditions used. The following table provides a representative example of expected elution order.
| Compound | Expected Elution Order |
| This compound Isomers | Elution is based on subtle differences in hydrophobicity. Cis isomers generally elute slightly earlier than their trans counterparts. Positional isomers may co-elute without highly optimized methods. |
| Palmitic Acid (16:0) | Elutes after the C16:1 isomers. |
Silver-Ion HPLC (Ag+-HPLC)
Ag+-HPLC is a powerful technique that separates unsaturated fatty acid isomers based on the number, position, and geometry (cis/trans) of their double bonds.[12][13][14] The silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds, leading to differential retention.
Experimental Protocol: Ag+-HPLC
a) Sample Preparation:
For Ag+-HPLC, fatty acids are typically converted to their methyl esters (FAMEs) to improve chromatographic performance.
-
Lipid Extraction: Extract total lipids as described for RP-HPLC.
-
Transesterification: To the dried lipid extract, add a 0.5 M solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) and allow the reaction to proceed for 10 minutes at room temperature to form FAMEs.[15]
-
Extraction of FAMEs: Extract the FAMEs from the reaction mixture using n-hexane.[15]
-
Sample Reconstitution: Dry the hexane extract and reconstitute the FAMEs in the mobile phase for injection.
b) HPLC Conditions:
| Parameter | Condition |
| Column | Silver-ion impregnated column (e.g., ChromSpher 5 Lipids)[14][16] |
| Mobile Phase | A non-polar mobile phase with a small amount of a polar modifier. A common mobile phase is a mixture of hexane with a low percentage of acetonitrile and isopropanol (B130326) (e.g., 0.018% acetonitrile and 0.18% isopropanol in hexane).[17][18] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Controlled temperature, for example, 20°C. Note that in Ag+-HPLC with hexane-based solvents, retention times can increase with higher temperatures.[16] |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) with Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI).[17][18] |
| Injection Volume | 10 µL |
Data Presentation: Ag+-HPLC
Ag+-HPLC provides excellent separation of isomers. The following table illustrates the expected elution patterns.
| Compound | Expected Elution Order | Rationale |
| trans-Hexadecenoic Acid Isomers | Elute before cis-isomers | trans isomers have a less exposed double bond, leading to weaker interaction with the silver ions.[14] |
| cis-Hexadecenoic Acid Isomers | Elute after trans-isomers | The kink in the cis isomer structure allows for stronger interaction with the silver ions. |
| Positional cis-Isomers | Separation is possible | The position of the double bond affects the strength of the interaction with the silver ions. |
Mandatory Visualizations
Caption: General workflow for HPLC analysis of this compound isomers.
Caption: Biosynthesis and biological relevance of this compound isomers.
Conclusion
The choice between RP-HPLC and Ag+-HPLC for the separation of this compound isomers depends on the specific analytical goals. RP-HPLC is a robust technique suitable for general profiling, while Ag+-HPLC offers unparalleled resolution for detailed isomer-specific studies.[4][12] The protocols outlined in this application note provide a solid foundation for researchers to develop and validate methods for the accurate quantification of these important lipid molecules. Careful sample preparation and optimization of chromatographic conditions are paramount for achieving reliable and reproducible results.
References
- 1. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aocs.org [aocs.org]
- 7. hplc.eu [hplc.eu]
- 8. CN102928542A - High-performance liquid chromatography (HPLC) separation method for mixed fatty acid and application thereof - Google Patents [patents.google.com]
- 9. Separation of 9-Hexadecenoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Hexadecanoic acid, butyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of Hexadecanoic acid, tetradecyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two methods for the separation of monounsaturated octadecenoic acid isomers. | Sigma-Aldrich [sigmaaldrich.com]
- 18. Two methods for the separation of monounsaturated octadecenoic acid isomers. | Sigma-Aldrich [sigmaaldrich.com]
Anwendungshinweis: Derivatisierung von Hexadecensäure zu FAMEs für die GC-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Die quantitative Analyse von Fettsäuren wie Hexadecensäure (Palmitoleinsäure, C16:1) mittels Gaschromatographie (GC) ist ein grundlegendes Verfahren in der Stoffwechselforschung, der Lebensmittelanalytik und der pharmazeutischen Entwicklung. Freie Fettsäuren sind aufgrund ihrer hohen Polarität und geringen Flüchtigkeit für eine direkte GC-Analyse ungeeignet.[1] Eine chemische Derivatisierung zur Umwandlung in ihre entsprechenden Fettsäuremethylester (FAMEs) ist daher ein obligatorischer Schritt.[2][3] Dieser Prozess erhöht die Flüchtigkeit und thermische Stabilität der Analyten und reduziert ihre Polarität, was zu einer verbesserten chromatographischen Trennung, symmetrischeren Peakformen und insgesamt genaueren quantitativen Ergebnissen führt.[1]
Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die gängigsten Methoden zur Derivatisierung von Hexadecensäure zu FAMEs: die säurekatalysierte und die basenkatalysierte Veresterung/Umesterung.
Methodenübersicht
Zwei Hauptstrategien werden zur Synthese von FAMEs aus Lipiden oder freien Fettsäuren eingesetzt:
-
Säure-katalysierte Veresterung: Diese Methode wird typischerweise für die Veresterung von freien Fettsäuren (FFAs) verwendet. Ein saurer Katalysator, wie Bortrifluorid (BF₃) in Methanol oder Chlorwasserstoff (HCl) in Methanol, protoniert das Carbonyl-Sauerstoffatom der Fettsäure, was den nukleophilen Angriff durch Methanol erleichtert.[4][5] Diese Methode ist robust und effektiv für Proben, die einen hohen Anteil an FFAs enthalten.[6]
-
Basen-katalysierte Umesterung: Diese Reaktion wird zur Umesterung von Triglyceriden (Fetten und Ölen) zu FAMEs eingesetzt.[7] Ein basischer Katalysator, meist Natriummethylat oder Kaliumhydroxid in Methanol, deprotoniert das Methanol zu einem stärkeren Nukleophil (Methoxid-Ion), das dann das Carbonyl-Kohlenstoffatom des Esters im Triglycerid angreift.[8] Dieser Prozess ist in der Regel schneller und findet unter milderen Bedingungen statt als die säurekatalysierte Reaktion, ist aber empfindlich gegenüber Wasser und hohen Konzentrationen an freien Fettsäuren.[9][10]
Experimenteller Arbeitsablauf
Der allgemeine Arbeitsablauf von der Probe bis zum Ergebnis umfasst die Probenvorbereitung (z. B. Lipidextraktion), die Derivatisierung, die Extraktion der FAMEs und die anschließende GC-Analyse.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 4. Esterbildung, säurekatalysiert [u-helmich.de]
- 5. Veresterung [chemie.de]
- 6. hielscher.com [hielscher.com]
- 7. Fettsäuremethylester [chemie.de]
- 8. chemiestunde.jimdofree.com [chemiestunde.jimdofree.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Umesterungsanlage – Wikipedia [de.wikipedia.org]
Application Notes and Protocols for Stable Isotope Labeling of Palmitoleic Acid in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleic acid (C16:1 n-7) is an omega-7 monounsaturated fatty acid that has emerged as a significant signaling molecule, or "lipokine," with pleiotropic effects on metabolism and inflammation. Understanding its synthesis, uptake, storage, and flux through various metabolic pathways is crucial for elucidating its role in health and diseases such as metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Stable isotope labeling, coupled with mass spectrometry, offers a powerful and safe methodology for tracing the metabolic fate of palmitoleic acid in both in vitro and in vivo systems.
These application notes provide detailed protocols for utilizing Carbon-13 (¹³C) and deuterium (B1214612) (²H) labeled palmitoleic acid for tracer studies. The following sections will cover experimental design, sample preparation, analytical methods, and data interpretation, supplemented with quantitative data and visual diagrams of relevant signaling pathways.
Data Presentation
Table 1: In Vitro Tracer Study with [U-¹³C₁₆]Palmitoleic Acid in HepG2 Cells
This table summarizes the time-dependent incorporation of uniformly ¹³C-labeled palmitoleic acid into various lipid species in human hepatoma (HepG2) cells. This data provides insights into the intracellular trafficking and metabolism of palmitoleic acid.
| Time Point (hours) | Labeled Fraction of Total Fatty Acids (%) | Labeled Fraction of Triglycerides (TG) (%) | Labeled Fraction of Phospholipids (PL) (%) | Labeled Fraction of Cholesteryl Esters (CE) (%) |
| 0 | 0 | 0 | 0 | 0 |
| 4 | 15.2 ± 1.8 | 25.3 ± 2.1 | 8.5 ± 0.9 | 3.1 ± 0.4 |
| 8 | 38.7 ± 3.5 | 48.9 ± 3.7 | 25.3 ± 2.1 | 9.8 ± 1.1 |
| 16 | 52.1 ± 4.2 | 65.7 ± 5.4 | 48.9 ± 3.7 | 15.2 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Tracer Study with Palmitoleic Acid-d₁₄ in Mice
This table presents representative data on the tissue distribution of deuterated palmitoleic acid (palmitoleic acid-d₁₄) following oral administration in a mouse model. This data is essential for understanding the whole-body absorption, distribution, and organ-specific uptake of this fatty acid.
| Time Point (hours) | Plasma (nmol/mL) | Liver (nmol/g tissue) | Adipose Tissue (nmol/g tissue) | Skeletal Muscle (nmol/g tissue) |
| 0 (Pre-dose) | Below Limit of Detection | Below Limit of Detection | Below Limit of Detection | Below Limit of Detection |
| 1 | 15.8 ± 2.1 | 25.4 ± 3.5 | 8.2 ± 1.1 | 5.1 ± 0.7 |
| 4 | 8.2 ± 1.5 | 42.1 ± 5.8 | 35.6 ± 4.9 | 12.3 ± 1.9 |
| 8 | 3.1 ± 0.6 | 28.9 ± 4.1 | 48.7 ± 6.2 | 8.5 ± 1.2 |
| 24 | 1.5 ± 0.3 | 15.3 ± 2.2 | 30.1 ± 4.5 | 4.2 ± 0.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Labeling of Hepatocytes with [U-¹³C₁₆]Palmitoleic Acid
Objective: To trace the incorporation of palmitoleic acid into intracellular lipid species in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
[U-¹³C₁₆]Palmitoleic acid (in ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvents: Chloroform (B151607), Methanol, Water (HPLC grade)
-
Internal standards for mass spectrometry (e.g., C17:0-containing lipids)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of [U-¹³C₁₆]Palmitoleic acid complexed to BSA.
-
Briefly, evaporate the ethanol (B145695) from the [U-¹³C₁₆]Palmitoleic acid solution under a stream of nitrogen.
-
Resuspend the fatty acid in a small volume of ethanol and then dilute with DMEM containing 2% fatty acid-free BSA to the desired final concentration (e.g., 100 µM).
-
-
Labeling Experiment:
-
When cells reach 80-90% confluency, replace the growth medium with the [U-¹³C₁₆]Palmitoleic acid labeling medium.
-
Incubate for various time points (e.g., 0, 4, 8, 16 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and pellet by centrifugation.
-
Perform a Bligh & Dyer lipid extraction: Add a 2:1 methanol:chloroform mixture to the cell pellet, vortex thoroughly, and incubate on ice.
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
-
Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the lipid extract under a stream of nitrogen.
-
For analysis of fatty acid composition, transesterify the lipids to fatty acid methyl esters (FAMEs) using methanolic HCl.
-
For intact lipid analysis, resuspend the lipid extract in an appropriate solvent for LC-MS/MS.
-
-
Mass Spectrometry Analysis: Analyze the samples by gas chromatography-mass spectrometry (GC-MS) for FAMEs or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for intact lipids to determine the isotopic enrichment of [U-¹³C₁₆]Palmitoleic acid in different lipid species.
Protocol 2: In Vivo Administration of Palmitoleic Acid-d₁₄ to Mice
Objective: To investigate the absorption, distribution, and metabolic fate of palmitoleic acid in a mouse model.
Materials:
-
C57BL/6 mice
-
Palmitoleic Acid-d₁₄
-
Vehicle for oral gavage (e.g., corn oil)
-
Equipment for oral gavage
-
Anesthesia
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue collection tools
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Tracer Administration:
-
Prepare a solution of Palmitoleic Acid-d₁₄ in corn oil.
-
Administer a single dose of Palmitoleic Acid-d₁₄ (e.g., 10 mg/kg body weight) to mice via oral gavage.
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital sinus at various time points (e.g., 0, 1, 4, 8, 24 hours) post-administration.
-
At the end of the experiment, euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, skeletal muscle).
-
-
Sample Processing:
-
Separate plasma from blood by centrifugation.
-
Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Lipid Extraction and Analysis:
-
Extract lipids from plasma and homogenized tissues using the Folch method.
-
Analyze the lipid extracts by GC-MS or LC-MS/MS to quantify the enrichment of Palmitoleic Acid-d₁₄ in various lipid fractions.
-
Protocol 3: Synthesis of [U-¹³C₄₈]Tripalmitolein from [U-¹³C₁₆]Palmitoleic Acid
Objective: To synthesize ¹³C-labeled tripalmitolein (B151972) from its fatty acid precursor for oral administration tracer studies.
Materials:
-
[U-¹³C₁₆]Palmitoleic acid
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene (B28343) or other suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Reaction vessel with condenser and magnetic stirrer
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, combine [U-¹³C₁₆]Palmitoleic acid and glycerol in a 3.3:1 molar ratio. The slight excess of the fatty acid ensures complete esterification of the glycerol.
-
Catalyst and Solvent Addition: Add the acid catalyst (p-TSA) at approximately 1-5% of the total reactant weight. Add toluene to the flask to facilitate the azeotropic removal of water produced during the reaction.
-
Reaction: Heat the reaction mixture to reflux. The water-toluene azeotrope will distill and be collected in the Dean-Stark trap, driving the reaction towards the product. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a nonpolar solvent like hexane (B92381) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude [U-¹³C₄₈]Tripalmitolein.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure labeled triglyceride.
-
-
Characterization: Confirm the identity and purity of the synthesized [U-¹³C₄₈]Tripalmitolein using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Signaling Pathways and Experimental Workflows
Palmitoleic Acid Biosynthesis and Incorporation into Triglycerides
The primary route for the synthesis of palmitoleic acid is through the desaturation of palmitic acid by the enzyme Stearoyl-CoA desaturase-1 (SCD1). The resulting palmitoleoyl-CoA can then be incorporated into various complex lipids, most notably triglycerides for storage.
Caption: Biosynthesis of palmitoleic acid and its incorporation into triglycerides.
General Workflow for a Stable Isotope Tracer Experiment
This workflow outlines the key steps involved in conducting a tracer study using stable isotope-labeled palmitoleic acid, from initial administration to final data analysis.
Caption: General workflow for a stable isotope tracer experiment in lipidomics.
Palmitoleic Acid and mTOR Signaling Pathway
Palmitoleic acid levels have been shown to be regulated by the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism. mTORC1 can promote the expression of genes involved in de novo lipogenesis, thereby increasing the synthesis of palmitoleic acid.
Caption: Regulation of palmitoleic acid synthesis by the mTORC1 signaling pathway.[1][2]
Palmitoleic Acid and AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. Palmitoleic acid has been shown to activate AMPK, leading to increased glucose uptake and fatty acid oxidation, while inhibiting lipogenesis.
Caption: Palmitoleic acid activates the AMPK signaling pathway.
Palmitoleic Acid and PPARα Signaling Pathway
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly fatty acid oxidation. Palmitoleic acid can act as a ligand for PPARα, leading to the transcriptional activation of genes involved in fatty acid catabolism.
Caption: Palmitoleic acid activates the PPARα signaling pathway to promote fatty acid oxidation.
References
Application Notes and Protocols for Cell Culture Treatment with Hexadecenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecenoic acid (C16:1) is a monounsaturated fatty acid with several positional isomers that play significant roles in cellular physiology and pathophysiology. The most common isomer is palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7), a known lipokine that influences metabolic processes.[1] Other notable isomers include sapienic acid (cis-6-hexadecenoic acid, 16:1n-10) and hypogeic acid (cis-7-hexadecenoic acid). These fatty acids are involved in various cellular processes, including signal transduction, membrane fluidity, and inflammation.[2][3] Due to their poor solubility in aqueous solutions, their delivery to cultured cells requires specific preparation methods, typically involving complexation with bovine serum albumin (BSA). This document provides detailed protocols for the preparation and application of this compound isomers in cell culture experiments, summarizes quantitative data on their effects, and visualizes key signaling pathways they modulate.
Data Presentation
The following tables summarize the quantitative effects of different this compound isomers on various cell lines.
Table 1: Effects of Palmitoleic Acid (cis-9-Hexadecenoic Acid) on Various Cell Lines
| Cell Line | Concentration Range (µM) | Treatment Duration | Observed Effects |
| HepG2 (Human Hepatocellular Carcinoma) | 100 - 800 | 24 - 48 hours | Dose- and time-dependent decrease in cell viability.[4] Increased lipid accumulation.[5] |
| 200 | 24 hours | Decreased cellular ATP levels and OXPHOS complex activity.[5] | |
| 3T3-L1 (Mouse Adipocytes) | Not Specified | Not Specified | Increases glucose uptake and GLUT4 content in association with AMPK activation.[6] |
| Bone Marrow-Derived Macrophages (BMDM) | 500 | 18 hours | Prevents palmitate-induced proinflammatory gene expression and nitric oxide production.[7] |
Table 2: Effects of Sapienic Acid (cis-6-Hexadecenoic Acid) on Various Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration | Observed Effects |
| MCF-7 (Human Breast Adenocarcinoma) | 50 | 0 - 3 hours | Rapid incorporation into cell membranes; decreased EGFR activation, increased p-mTOR and p-AKT.[8] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | 50 | 0 - 3 hours | Immediate incorporation into cell membranes and remodeling of fatty acid composition.[8] |
| BT-20 (Human Breast Carcinoma) | 50 | 0 - 3 hours | Highest resistance to high concentrations compared to MCF-7 and MDA-MB-231.[8] |
Table 3: Effects of Hypogeic Acid (cis-7-Hexadecenoic Acid) on Various Cell Lines
| Cell Line | Concentration Range (µM) | Treatment Duration | Observed Effects |
| RAW 264.7 (Murine Macrophage) | Not Specified | Not Specified | Potential modulation of PPAR signaling. |
| THP-1 (Human Monocytic Leukemia) | Not Specified | Not Specified | Potential to influence inflammatory responses. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
Long-chain fatty acids like this compound are poorly soluble in aqueous cell culture media and require a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA), for effective delivery to cells.
Materials:
-
This compound isomer (e.g., palmitoleic acid, sapienic acid, hypogeic acid)
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Ethanol (B145695) (100%, cell culture grade)
-
Sodium Hydroxide (NaOH) solution (0.1 M, sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile filters (0.22 µm)
-
Water bath at 37°C and 70°C
Procedure:
-
Prepare a 10% (w/v) BSA Solution:
-
Dissolve an appropriate amount of fatty acid-free BSA in sterile PBS or serum-free cell culture medium in a sterile 50 mL conical tube.
-
Gently swirl to dissolve. Avoid vigorous shaking to prevent foaming.
-
Sterile-filter the BSA solution using a 0.22 µm filter.
-
Warm the BSA solution to 37°C in a water bath.
-
-
Prepare a Concentrated Fatty Acid Stock Solution:
-
Method A (Ethanol): Dissolve the this compound in 100% ethanol to make a concentrated stock solution (e.g., 100 mM). Gentle warming up to 50-70°C may be required for complete dissolution.[9]
-
Method B (Saponification): For the free acid form, prepare a stock solution by dissolving it in a small volume of 0.1 M NaOH with gentle heating at 70°C to form the sodium salt.[9]
-
-
Complexation of Fatty Acid to BSA:
-
While gently vortexing the pre-warmed 10% BSA solution, slowly add the fatty acid stock solution dropwise to achieve the desired molar ratio (typically between 3:1 and 6:1 fatty acid to BSA).
-
Incubate the mixture in a 37°C water bath for at least 30-60 minutes with gentle agitation to allow for the formation of the fatty acid-BSA complex.
-
The final concentration of the fatty acid-BSA stock solution should be determined based on the desired final treatment concentrations.
-
-
Sterilization and Storage:
-
Sterile-filter the final fatty acid-BSA complex solution through a 0.22 µm filter.
-
Aliquot the solution into sterile tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell Culture Treatment
Materials:
-
Cultured cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates)
-
Complete cell culture medium
-
Prepared this compound-BSA complex stock solution
-
Vehicle control (10% BSA solution without fatty acid)
Procedure:
-
Cell Seeding:
-
Seed cells at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
-
Preparation of Treatment Medium:
-
Thaw the fatty acid-BSA stock solution and the vehicle control at 37°C.
-
Prepare the final treatment concentrations by diluting the stock solution into the appropriate cell culture medium (serum-free or complete medium, depending on the experimental design).
-
Also, prepare a vehicle control medium with the same final concentration of BSA as the treatment groups.
-
-
Cell Treatment:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile PBS (optional, depending on the cell type and experimental goals).
-
Add the prepared treatment or vehicle control medium to the respective wells.
-
Incubate the cells for the desired period (e.g., 3, 6, 12, 24, or 48 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, trypan blue), lipid extraction and analysis, RNA or protein extraction for gene and protein expression analysis (e.g., qPCR, Western blot), or fixed for imaging.
-
Signaling Pathways and Visualizations
Palmitoleic Acid Signaling Pathway
Palmitoleic acid has been shown to act as a lipokine, modulating metabolic pathways primarily through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα).[10][11] This activation leads to increased glucose uptake and fatty acid oxidation.
Sapienic Acid Signaling Pathway
Sapienic acid has been demonstrated to influence key signaling pathways involved in cancer cell proliferation and survival, notably the EGFR/AKT/mTOR pathway.[8][12]
Experimental Workflow
The following diagram outlines the general experimental workflow for treating cell cultures with this compound.
References
- 1. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Fatty Acid Oxidation Negatively Regulates PPARs Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro treatment of HepG2 cells with saturated fatty acids reproduces mitochondrial dysfunction found in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoleate Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Palmitoleic Acid Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common animal models and detailed experimental protocols for investigating the physiological and molecular effects of palmitoleic acid (POA), an omega-7 monounsaturated fatty acid of interest for its potential therapeutic benefits in metabolic diseases.
Animal Models for Palmitoleic Acid Research
The selection of an appropriate animal model is critical for studying the specific effects of palmitoleic acid. Below is a summary of commonly used models, their applications, and key findings.
Table 1: Summary of Animal Models Used in Palmitoleic Acid Studies
| Animal Model | Key Characteristics | Typical Application in POA Studies | Key Findings with POA Administration |
| C57BL/6J Mice | Wild-type inbred strain; susceptible to diet-induced obesity (DIO), insulin (B600854) resistance, and atherosclerosis. | Investigating the effects of POA on metabolic health in a standard, non-genetically modified model, often under high-fat diet conditions. | Attenuated body weight gain, prevention of adipocyte hypertrophy, increased lipogenesis and fatty acid oxidation in adipose tissue, and reduced expression of pro-inflammatory cytokines.[1][2][3] |
| Low-Density Lipoprotein Receptor Knockout (LDLR-KO) Mice | Model for familial hypercholesterolemia; develop severe hypercholesterolemia and atherosclerosis, particularly on a Western diet. | Studying the impact of POA on atherosclerosis and hyperlipidemia. | Reduced atherosclerotic plaque area by ~45%, improved plasma and hepatic lipid profiles (e.g., ~40% decrease in triglycerides), and improved glucose metabolism.[4][5][6][7] |
| KK-Ay Mice | Spontaneous model of obese type 2 diabetes with hyperglycemia, hyperinsulinemia, and insulin resistance. | Evaluating the anti-diabetic effects of POA. | Ameliorated development of hyperglycemia and hypertriglyceridemia, improved insulin sensitivity, and reduced hepatic lipid accumulation.[8][9] |
| Obese Sheep | Larger animal model with fat distribution patterns more similar to humans than rodents. | Assessing the effects of POA on lipogenesis, insulin sensitivity, and body composition in a model with greater translational relevance. | Reduced weight gain by 77% with intravenous infusion, restored insulin sensitivity, and increased serum levels of palmitoleic acid.[10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are key experimental protocols for studying the effects of palmitoleic acid in animal models.
Palmitoleic Acid Administration
The route and method of palmitoleic acid administration can significantly influence its bioavailability and metabolic effects.
Protocol 2.1.1: Oral Gavage Administration
This method allows for precise dosage control.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of palmitoleic acid.
-
For a 300 mg/kg dose in a 25g mouse, a common vehicle is polyglycerol ester or water.[2][8] For tracer studies using deuterated palmitoleic acid (Palmitoleic Acid-d14), the compound can be dissolved or suspended in a suitable vehicle to a final concentration of, for example, 30 mg/mL for a 300 mg/kg dose in a 25g mouse with a 0.25 mL gavage volume.[13]
-
Ensure the solution is homogenous by vortexing or sonicating if necessary.[13]
-
-
Animal Preparation:
-
Administration:
-
Calculate the precise volume of the dosing solution based on the individual mouse's body weight.[13]
-
Administer the solution gently via oral gavage using a proper gavage needle.
-
Protocol 2.1.2: Dietary Supplementation
This method mimics human consumption patterns.
-
Diet Preparation:
-
Feeding:
Protocol 2.1.3: Intravenous Infusion
This method is used for studying acute effects and for bypassing intestinal absorption.
-
Animal Preparation:
-
Preparation of Infusion Solution:
-
For intravenous administration, palmitoleic acid is often complexed with fatty acid-free bovine serum albumin (BSA).[13]
-
Dissolve palmitoleic acid in a small amount of ethanol (B145695) and add it dropwise to a continuously stirring BSA solution.[13]
-
Sterilize the solution by passing it through a 0.22 µm filter.[13]
-
-
Administration:
Metabolic Assessments
Protocol 2.2.1: Glucose Tolerance Test (GTT)
This test assesses the ability to clear a glucose load from the blood.
-
Animal Preparation: Fast mice for 6 hours.[4]
-
Glucose Administration: Inject a glucose solution intraperitoneally (i.p.) at a dose of 1.5 mg/g of lean body mass.[4]
-
Blood Sampling: Collect blood from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.[4]
-
Analysis: Measure blood glucose levels using a glucometer.[4]
Protocol 2.2.2: Insulin Tolerance Test (ITT)
This test evaluates insulin sensitivity.
-
Animal Preparation: Fast mice for 5 hours.[8]
-
Insulin Administration: Inject insulin i.p.
-
Blood Sampling: Collect blood from the tail vein immediately before the insulin injection (0 min) and at 30, 60, and 120 minutes post-injection.[8]
-
Analysis: Measure blood glucose levels.[8]
Sample Collection and Analysis
Protocol 2.3.1: Blood and Tissue Collection
-
Blood Collection:
-
Tissue Harvesting:
Protocol 2.3.2: Lipid Extraction and Analysis
-
Lipid Extraction: Extract total lipids from plasma and tissue samples using a standard method such as the Folch or Bligh-Dyer method.[13]
-
Mass Spectrometry: Analyze the fatty acid composition and isotopic enrichment (for tracer studies) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[13]
Protocol 2.3.3: Gene Expression Analysis
-
RNA Extraction: Extract total RNA from tissues using a suitable reagent like Trizol.[14]
-
Quantitative Real-Time PCR (qPCR):
Signaling Pathways and Visualizations
Palmitoleic acid exerts its effects through various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.
Caption: Key signaling pathways modulated by palmitoleic acid.
Caption: General experimental workflow for in vivo studies.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of palmitoleic acid in various animal models.
Table 2: Effects of Palmitoleic Acid on Metabolic Parameters in LDLR-KO Mice
| Parameter | Control/Oleic Acid Group | Palmitoleic Acid Group | Percent Change | Reference |
| Atherosclerotic Plaque Area | - | - | ~45% decrease | [5] |
| Plasma Triglycerides | - | - | >30% decrease | [4] |
| HOMA-IR | - | - | 54% decrease | [5] |
| ApoB-depleted plasma cholesterol efflux | - | - | 20% increase | [5] |
Table 3: Effects of Palmitoleic Acid on Metabolic Parameters in Obese C57BL/6J Mice
| Parameter | Control (HFD) | Palmitoleic Acid (HFD + POA) | Percent Change | Reference |
| Body Weight Gain | Increased | Attenuated | - | [1][3] |
| TAG Esterification (Subcutaneous Adipose) | - | - | 80% increase | [2] |
| Fatty Acid Oxidation (Subcutaneous Adipose) | - | - | 70% increase | [2] |
Table 4: Effects of Palmitoleic Acid in KK-Ay Diabetic Mice
| Parameter | Control (Vehicle/Palmitic Acid) | Palmitoleic Acid Group | Effect | Reference |
| Body Weight Gain | Increased | Reduced | - | [8][9] |
| Hyperglycemia | Present | Ameliorated | - | [8][9] |
| Hypertriglyceridemia | Present | Ameliorated | - | [8][9] |
| Hepatic Triglyceride Levels | Higher | Lower | - | [8][9] |
Table 5: Effects of Palmitoleic Acid Infusion in Obese Sheep
| Parameter | Control | Palmitoleic Acid (10 mg/kg/day) | Percent Change | Reference |
| Weight Gain | - | - | 77% reduction | [10][11] |
| HOMA-IR | No change | Decreased from baseline | Improved insulin resistance | [10] |
References
- 1. Palmitoleic Acid Acts on Adipose-Derived Stromal Cells and Promotes Anti-Hypertrophic and Anti-Inflammatory Effects in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary Palmitoleic Acid Attenuates Atherosclerosis Progression and Hyperlipidemia in Low-Density Lipoprotein Receptor-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dietary Palmitoleic Acid Attenuates Atherosclerosis Progression and Hyperlipidemia in Low-Density Lipoprotein Receptor-Deficient Mice. | Semantic Scholar [semanticscholar.org]
- 8. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Palmitoleic acid reduces intramuscular lipid and restores insulin sensitivity in obese sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Palmitoleic Acid Acts on Adipose-Derived Stromal Cells and Promotes Anti-Hypertrophic and Anti-Inflammatory Effects in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of Internal Standards for Accurate Fatty Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate quantification of fatty acids is of paramount importance in numerous fields of research, including drug development, clinical diagnostics, and metabolic studies. Fatty acids are not only fundamental building blocks of complex lipids and crucial sources of energy but also act as signaling molecules in a variety of cellular pathways.[1] Given their diverse roles, variations in fatty acid concentrations can be indicative of disease states or the therapeutic effect of a drug.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted technique for fatty acid analysis.[2] However, the multi-step sample preparation process, which typically includes extraction, hydrolysis, and derivatization, can introduce significant variability, leading to inaccurate quantification.[3] The use of an internal standard (IS) is a critical practice to correct for these variations and ensure the reliability and reproducibility of the data.[3][4] An internal standard is a compound of known concentration that is added to the sample at the beginning of the workflow.[5] By monitoring the signal of the internal standard relative to the analytes of interest, it is possible to compensate for losses during sample preparation and variations in instrument response.[2][5]
This application note provides a detailed overview of the principles and protocols for the use of internal standards in fatty acid quantification, with a focus on gas chromatography-mass spectrometry (GC-MS) analysis.
Principles of Internal Standard Selection
The selection of an appropriate internal standard is a critical step in developing a robust quantitative assay. An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: The internal standard should be chemically and physically similar to the analytes of interest to ensure it behaves similarly during extraction, derivatization, and chromatographic analysis.[5]
-
Not Naturally Occurring: The internal standard should not be naturally present in the biological samples being analyzed to avoid interference.[5][6]
-
Chromatographic Resolution: It must be well-resolved from the analytes of interest in the chromatogram.[5]
-
Commercially Available in High Purity: The internal standard should be readily available in a highly pure form for accurate preparation of standard solutions.[7]
Two main classes of internal standards are commonly used for fatty acid analysis: odd-chain fatty acids and stable isotope-labeled fatty acids .[4]
-
Odd-Chain Fatty Acids: These are fatty acids with an odd number of carbon atoms, such as tridecanoic acid (C13:0), pentadecanoic acid (C15:0), and heptadecanoic acid (C17:0).[4] They are often used because they are typically present in very low concentrations in many biological samples.[4][8] While cost-effective, a key consideration is to verify their absence or low abundance in the specific matrix being studied.[4][9]
-
Stable Isotope-Labeled Fatty Acids: These are considered the "gold standard" for quantitative analysis.[4][6] They are chemically identical to their endogenous counterparts but are labeled with heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).[4][10] This near-identical chemical nature ensures they co-elute with the analyte of interest and experience the same extraction and derivatization efficiencies, providing the highest level of accuracy.[2][4] However, they are generally more expensive than odd-chain fatty acids.[4]
Quantitative Data Comparison
The choice between an odd-chain and a stable isotope-labeled internal standard will depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints.[4] The following table summarizes typical performance characteristics of these internal standards in fatty acid analysis by GC-MS.
| Performance Metric | Odd-Chain Fatty Acid (e.g., C17:0) | Stable Isotope-Labeled Fatty Acid (e.g., C16:0-d31) |
| Linearity (R²) | >0.99 | >0.99 |
| Recovery (%) | 82 - 109.9% | Typically 80-110% |
| Precision (RSD%) | <15% | <15% |
| Co-elution Risk | Low, but possible with certain isomers | High with the endogenous analyte (requires MS detection) |
| Natural Occurrence | Present in some matrices | No |
| Cost | Lower | Higher |
Experimental Protocols
A reliable and validated experimental protocol is essential for accurate fatty acid quantification. Below is a general methodology for the analysis of total fatty acids in a biological sample (e.g., plasma) using an internal standard with GC-MS. This protocol involves lipid extraction, hydrolysis to release fatty acids from complex lipids, and derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
I. Sample Preparation and Lipid Extraction
-
To 100 µL of plasma in a glass tube, add a known amount of the chosen internal standard (e.g., deuterated C16:0 or C17:0).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution and vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
II. Saponification (Hydrolysis)
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.[1]
-
Heat the sample at 100°C for 10 minutes to hydrolyze the lipids and release the fatty acids.
-
Cool the sample to room temperature.[1]
III. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Add 2 mL of 12-14% boron trifluoride (BF₃) in methanol to the saponified sample.[1]
-
Heat the mixture at 100°C for 5 minutes to methylate the free fatty acids.
-
Cool the sample to room temperature.[1]
IV. Extraction of FAMEs
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution to the tube.
-
Vortex thoroughly and centrifuge briefly to separate the phases.[1]
-
Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a GC vial for analysis.[1][4]
V. GC-MS Instrumental Analysis
The following are typical GC-MS parameters for FAME analysis. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph: Agilent GC or equivalent
-
Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 min.
-
Mass Spectrometer: Agilent MS or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Mandatory Visualizations
Caption: Experimental workflow for fatty acid quantification using an internal standard.
Caption: Simplified Eicosanoid Signaling Pathway.
Conclusion
The use of internal standards is an indispensable component of accurate and reliable fatty acid quantification. By correcting for inevitable variations during sample handling and analysis, internal standards significantly improve the precision and accuracy of the results. The choice between an odd-chain fatty acid and a stable isotope-labeled standard depends on the specific analytical needs and resources. The detailed protocol provided in this application note serves as a robust starting point for researchers, scientists, and drug development professionals to establish high-quality quantitative fatty acid analysis in their laboratories.
References
- 1. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 5. Polyunsaturated fatty acids and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atherosclerosis, Dyslipidemia, and Inflammation: The Significant Role of Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Solid-Phase Extraction of Hexadecenoic Acid
Introduction
Hexadecenoic acid (C16:1), a monounsaturated fatty acid, and its various isomers are of significant interest in biomedical and pharmaceutical research due to their roles in cellular signaling, metabolic regulation, and as potential biomarkers for various diseases.[1][2][3][4] Accurate and efficient isolation of this compound from complex biological matrices is crucial for downstream analytical procedures such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Solid-phase extraction (SPE) is a widely adopted technique for this purpose, offering advantages in terms of selectivity, recovery, and reduction of matrix effects.[5][6] This document provides detailed application notes and experimental protocols for the isolation of this compound using various SPE sorbents.
Principles of Solid-Phase Extraction for Fatty Acids
SPE separates compounds from a mixture based on their physical and chemical properties. The choice of the stationary phase (sorbent) and the mobile phase (solvents) is critical for achieving the desired separation. For fatty acids like this compound, the most common SPE modes are reversed-phase, normal-phase, and ion-exchange.[5][7]
-
Reversed-Phase (RP) SPE: Utilizes a nonpolar stationary phase, typically C18-bonded silica (B1680970), and a polar mobile phase. Hydrophobic interactions retain the nonpolar fatty acid chains on the sorbent while polar impurities are washed away. Elution is achieved with a nonpolar organic solvent.[5]
-
Normal-Phase (NP) SPE: Employs a polar stationary phase, such as silica or aminopropyl-bonded silica. In a non-polar solvent system, polar analytes are retained. This method is often used to separate fatty acids from other less polar or more polar lipids.[5]
-
Ion-Exchange SPE: This technique separates molecules based on their charge. For fatty acids, which are acidic, an anion-exchange sorbent can be used.
Data Presentation: Quantitative Performance of SPE Methods
The selection of an appropriate SPE method depends on the specific sample matrix and the desired purity of the this compound extract. The following tables summarize quantitative data on the recovery of fatty acids using different SPE protocols. It is important to note that recovery can vary based on the specific isomer, sample matrix, and laboratory conditions.
Table 1: Recovery of Fatty Acids using Aminopropyl-Bonded Silica SPE
| Analyte | Matrix | Recovery (%) | Reference |
| Cholesteryl Esters | Serum | >98% | [8] |
| Triglycerides | Serum | >98% | [8] |
| Free Fatty Acids | Serum | >98% | [8] |
| Phospholipids | Serum | >98% | [8] |
| Fatty Acid Ethyl Esters | Lipid Mixture | 70 ± 3% | [9] |
Table 2: Recovery of Long-Chain Fatty Acids using C18-Bonded Silica SPE
| Analyte | Matrix | Recovery (%) | Reference |
| Palmitic Acid | Not Specified | 81 - 113% | [10] |
| Stearic Acid | Not Specified | 81 - 113% | [10] |
| Oleic Acid | Not Specified | 81 - 113% | [10] |
Experimental Protocols
The following are detailed protocols for the isolation of this compound using different SPE cartridges.
Protocol 1: Reversed-Phase SPE using C18 Cartridge
This protocol is suitable for the extraction of this compound from aqueous samples like plasma or cell culture media.[5]
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
0.1% Trifluoroacetic acid (TFA) in water (v/v)
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment: For biological fluids like plasma, precipitate proteins by adding 2 volumes of cold methanol, vortexing, and centrifuging. Collect the supernatant.[5] Acidify the sample with 0.1% TFA to a pH < 3.[11]
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.[11]
-
Do not allow the sorbent to dry.
-
-
Cartridge Equilibration:
-
Pass 3 mL of water (or 0.1% TFA in water) through the cartridge.[11]
-
Ensure the sorbent does not dry out.
-
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[11]
-
-
Elution:
-
Elute the retained this compound with 2 mL of acetonitrile or methanol.[5]
-
Collect the eluate in a clean collection tube.
-
-
Downstream Processing:
-
The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis.
-
References
- 1. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Solid Phase Extraction Explained [scioninstruments.com]
- 8. Rapid separation of serum lipids for fatty acid analysis by a single aminopropyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 12. specartridge.com [specartridge.com]
Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the detailed structural elucidation of molecules.[1][2] In the realm of drug discovery and development, where subtle molecular differences can lead to significant variations in pharmacological activity and toxicity, the precise characterization of isomers is critical.[1] Isomers, compounds with the same molecular formula but different arrangements of atoms, can be broadly categorized into constitutional isomers and stereoisomers (including diastereomers and enantiomers). NMR spectroscopy provides a rich dataset of parameters such as chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs), which are exquisitely sensitive to the local chemical and spatial environment of each nucleus, making it an indispensable tool for isomer differentiation.[1]
This document provides detailed application notes and experimental protocols for employing a suite of NMR experiments to distinguish between different types of isomers, with a focus on applications relevant to the pharmaceutical industry.
Principles of Isomer Differentiation by NMR
The ability of NMR to distinguish between isomers stems from the unique magnetic environment of nuclei within each distinct molecule.
-
Constitutional Isomers: These isomers differ in the connectivity of their atoms. This leads to fundamentally different electronic environments for the nuclei, resulting in distinct patterns of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.[1] For example, propan-1-ol and propan-2-ol, both with the formula C₃H₈O, exhibit different numbers of signals and splitting patterns in their ¹H NMR spectra due to their different atomic arrangements.
-
Diastereomers: These are stereoisomers that are not mirror images of each other. They have different physical properties and, crucially, different spatial arrangements of atoms. This results in distinct chemical shifts and coupling constants. For geometric isomers (cis/trans or E/Z), the through-bond coupling constants (J) are particularly informative; for instance, trans vicinal protons on a double bond typically show a larger J-coupling (12-18 Hz) than cis protons (6-12 Hz).
-
Enantiomers: These are non-superimposable mirror images. In an achiral solvent, enantiomers are indistinguishable by NMR as their spectra are identical. However, their differentiation can be achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra.
Key NMR Experiments for Isomer Elucidation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often necessary for the unambiguous structural elucidation of isomers.
3.1. 1D NMR Experiments
-
¹H NMR: Provides information on the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-45, DEPT-90, and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for distinguishing constitutional isomers.
3.2. 2D NMR Experiments
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish the spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning ¹H and ¹³C signals.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together molecular fragments and distinguishing constitutional isomers.[3][5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (< 5 Å), providing information about the 3D structure, conformation, and stereochemistry of a molecule.[6][7][8] NOESY is generally preferred for small molecules, while ROESY is better for medium-sized molecules where the NOE may be close to zero.[6]
Experimental Protocols
4.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection: Dissolve 1-5 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The solvent should fully dissolve the compound and its signals should not overlap with key analyte resonances.[9]
-
Homogeneity: Ensure the sample is fully dissolved to form a homogeneous solution, free of any particulate matter.
-
Quantitative NMR (qNMR): For determining isomer ratios, accurate weighing of the sample is essential. For absolute quantification, a certified internal standard of known purity must be co-dissolved with the analyte.[9][10][11][12][13] The internal standard should have signals that do not overlap with the analyte signals and should be chemically inert.[12]
4.2. General NMR Data Acquisition Parameters
The following table provides typical acquisition parameters for common NMR experiments on a 500 MHz spectrometer. These parameters should be optimized based on the specific sample and instrument.
| Experiment | Parameter | Typical Value | Notes |
| ¹H NMR | Pulse Program | zg30 | Standard 30-degree pulse experiment. |
| Number of Scans (NS) | 8-16 | Increase for dilute samples. | |
| Relaxation Delay (D1) | 1-2 s | Should be at least 1.5x the longest T1. | |
| Acquisition Time (AQ) | 2-4 s | ||
| Spectral Width (SW) | 12-16 ppm | ||
| ¹³C{¹H} NMR | Pulse Program | zgpg30 | Proton-decoupled experiment. |
| Number of Scans (NS) | 1024 or more | ¹³C is much less sensitive than ¹H. | |
| Relaxation Delay (D1) | 2 s | ||
| Acquisition Time (AQ) | 1-2 s | ||
| Spectral Width (SW) | 200-240 ppm | ||
| COSY | Pulse Program | cosygpqf | Gradient-selected, phase-sensitive. |
| Number of Scans (NS) | 2-4 | ||
| Relaxation Delay (D1) | 1-2 s | ||
| Increments in F1 (TD1) | 256-512 | ||
| HSQC | Pulse Program | hsqcedetgpsisp2.2 | Edited HSQC for CH/CH₃ vs. CH₂ differentiation. |
| Number of Scans (NS) | 2-8 | ||
| Relaxation Delay (D1) | 1-2 s | ||
| Increments in F1 (TD1) | 128-256 | ||
| HMBC | Pulse Program | hmbcgplpndqf | Gradient-selected, long-range. |
| Number of Scans (NS) | 8-16 | ||
| Relaxation Delay (D1) | 1.5-2 s | ||
| Increments in F1 (TD1) | 256-512 | ||
| NOESY | Pulse Program | noesygpph | Gradient-selected, phase-sensitive. |
| Number of Scans (NS) | 8-16 | ||
| Relaxation Delay (D1) | 1-2 s | ||
| Mixing Time (d8) | 0.5-1.0 s | Optimize based on molecular size.[6] | |
| Increments in F1 (TD1) | 256-512 | ||
| ROESY | Pulse Program | roesyad | Adiabatic ROESY for medium-sized molecules. |
| Number of Scans (NS) | 16-32 | ||
| Relaxation Delay (D1) | 1.5-2 s | ||
| Mixing Time | 200-500 ms | ||
| Increments in F1 (TD1) | 256-512 |
4.3. Quantitative NMR (qNMR) for Isomer Ratio Determination
To accurately determine the ratio of isomers in a mixture, the following considerations are crucial:
-
Full Relaxation: A long relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated is necessary to ensure complete relaxation between pulses.
-
Pulse Angle: A 90° pulse is often used to maximize the signal.
-
Signal-to-Noise: A high signal-to-noise ratio (>250:1) is required for accurate integration.[12]
-
Integration: The integration regions should be set consistently for all signals of interest.
-
Calculation: The molar ratio of isomers is determined by comparing the integrals of non-overlapping signals, normalized by the number of protons contributing to each signal.
Data Processing and Analysis
Modern NMR software such as TopSpin or Mnova provides comprehensive tools for processing and analyzing NMR data.[4][14][15]
Standard Processing Steps:
-
Fourier Transformation (FT): Converts the time-domain data (FID) into the frequency-domain spectrum.[14]
-
Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the pure absorption mode.[14]
-
Baseline Correction: Corrects for distortions in the baseline of the spectrum.
-
Referencing: Calibrates the chemical shift axis using a known reference signal (e.g., TMS at 0 ppm or the residual solvent signal).
-
Peak Picking and Integration: Identifies the positions of the peaks and calculates their areas.
Data Presentation: Case Study of Phenylbutyric Acid Isomers
To illustrate the application of these techniques, consider the constitutional isomers 3-phenylbutyric acid and α-methylhydrocinnamic acid. While their 1D NMR spectra may be similar, 2D NMR experiments, particularly HMBC, are essential for definitive identification.
Table 1: ¹H and ¹³C NMR Data for Phenylbutyric Acid Isomers
| Position | 3-Phenylbutyric Acid | α-Methylhydrocinnamic Acid |
| δ ¹H (ppm), multiplicity, J (Hz) | δ ¹³C (ppm) | |
| 1 | - | 179.0 |
| 2 | 2.58 (dd, 1H), 2.68 (dd, 1H) | 41.6 |
| 3 | 3.25 (m, 1H) | 36.8 |
| 4 | 1.25 (d, 3H, 7.0) | 21.8 |
| 5 (Ar-CH) | 7.20-7.35 (m, 5H) | 126.5, 127.8, 128.6 |
| 6 (Ar-C) | - | 145.7 |
Data adapted from a case study on the elucidation of phenylbutyric acid isomers.
The key to distinguishing these isomers lies in the HMBC correlations. For 3-phenylbutyric acid, the methyl protons (H-4) will show a correlation to the methine carbon (C-3) and the methylene (B1212753) carbon (C-2). In contrast, for α-methylhydrocinnamic acid, the methyl protons (H-4) will show a correlation to the methine carbon (C-3) and the carboxylic acid carbon (C-1).
Visualizations
Experimental Workflow for Isomer Elucidation
Caption: Experimental workflow for isomer elucidation using NMR spectroscopy.
Logical Relationships in Spectral Interpretation
Caption: Logical relationships between NMR data and structural information for isomer differentiation.
Conclusion
NMR spectroscopy is a cornerstone technique in modern chemistry and drug development for the unambiguous identification and characterization of isomers. A systematic approach, combining a suite of 1D and 2D NMR experiments, allows for the detailed elucidation of atomic connectivity and stereochemistry. The protocols and guidelines presented here provide a framework for researchers to effectively utilize NMR spectroscopy for the structural elucidation of isomers, ensuring the safety and efficacy of pharmaceutical products.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. jchps.com [jchps.com]
- 3. emerypharma.com [emerypharma.com]
- 4. youtube.com [youtube.com]
- 5. emory.edu [emory.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. ethz.ch [ethz.ch]
- 11. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 14. nmr.ch.cam.ac.uk [nmr.ch.cam.ac.uk]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols: In Vitro Assays for Hexadecenoic Acid Bioactivity
Introduction
Hexadecenoic acids, a class of monounsaturated fatty acids with the chemical formula C16H30O2, are emerging as significant bioactive lipids with diverse physiological roles. The specific isomer, determined by the position of the double bond, influences its biological function. For instance, palmitoleic acid (cis-9-hexadecenoic acid or 16:1n-7) is recognized as a lipokine that can modulate metabolic and inflammatory processes.[1][2] Other isomers like sapienic acid (16:1n-10) and hypogeic acid (16:1n-9) also exhibit distinct anti-inflammatory properties.[3][4] The saturated counterpart, hexadecanoic acid (palmitic acid), has also been extensively studied and shown to possess anti-inflammatory and potent anti-cancer activities.[5][6][7]
These application notes provide a comprehensive overview of standard in vitro assays to characterize the primary bioactivities of hexadecenoic acid, including its anti-cancer, anti-inflammatory, and metabolic regulatory effects. Detailed protocols are provided to guide researchers in academia and the pharmaceutical industry in evaluating this promising class of fatty acids.
Anti-Cancer and Cytotoxic Bioactivity
Hexadecanoic acid has demonstrated significant potential as an anti-cancer agent by inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle in various cancer cell lines.[5][8] In vitro assays are crucial first steps in evaluating the cytotoxic potential of this compound and its derivatives.
Quantitative Data Summary: Anti-Cancer Activity
The following table summarizes the cytotoxic effects of this compound and its derivatives on various human cancer cell lines.
| Compound | Cell Line | Assay | Key Findings (IC50) | Reference(s) |
| n-Hexadecanoic Acid | HT-29 (Colon Cancer) | MTT Assay | 36.04 µg/mL | [5] |
| n-Hexadecanoic Acid | HCT-116 (Colorectal Carcinoma) | MTT Assay | 0.8 µg/mL | [9] |
| Hexadecanoic Acid | Oral Squamous Cell Carcinoma (hOSCC) | MTT Assay | 15.00 µg/mL (Ethanol Extract) | [10] |
| Hexadecanoic Acid Ethyl Ester | MCF-7 (Breast Cancer) | MTT Assay | 25 µM | [11] |
| Palmitic Acid | MGC-803 (Gastric Cancer) | MTT Assay | ~75-150 µM (Significant inhibition) | [12] |
Experimental Workflow: Cell Viability (MTT) Assay
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Assay for Cell Viability
This protocol is adapted from methodologies used to assess the cytotoxicity of n-hexadecanoic acid on HCT-116 and HT-29 cells.[5][9]
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO or ethanol)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) used for the stock solution) and a negative control (medium only).
-
Treatment Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
IC50 Determination: Plot the cell viability (%) against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway: STAT3 Inhibition by Palmitic Acid
Caption: Palmitic acid inhibits gastric cancer growth via the STAT3 pathway.[12]
Anti-Inflammatory Bioactivity
This compound isomers, particularly palmitoleic acid (16:1n-7), have demonstrated potent anti-inflammatory effects.[2][13] These effects are often studied in immune cells like macrophages by measuring the inhibition of pro-inflammatory mediators following an inflammatory stimulus.
Quantitative Data Summary: Anti-Inflammatory Activity
| Compound | Cell Model | Assay | Key Findings | Reference(s) |
| 10(Z)-Hexadecenoic Acid | Murine Peritoneal Macrophages | ELISA (TNF-α) | EC50 estimated from dose-response curve | [14] |
| Palmitoleic Acid (16:1n-7) | Human Endothelial Cells | ELISA | Reduced TNF-α stimulated IL-6, IL-8, MCP-1 | [15] |
| Palmitoleic Acid (16:1n-7) | Murine Macrophages | Gene Expression | Significant inhibition of pro-inflammatory genes at 10 µM | [1][4] |
| Sapienic Acid (16:1n-10) | Murine Macrophages | Gene Expression | Anti-inflammatory effect at >25 µM | [1][4] |
| n-Hexadecanoic Acid | Enzyme Assay | Enzyme Kinetics | Competitive inhibitor of Phospholipase A₂ | [6][7] |
Experimental Workflow: Cytokine Measurement in Macrophages
Caption: Workflow for measuring anti-inflammatory activity in macrophages.
Protocol: Inhibition of LPS-Induced TNF-α Production
This protocol is based on methods for evaluating the anti-inflammatory effects of fatty acids in macrophage cell lines.[14][16]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary peritoneal macrophages)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound isomer (e.g., Palmitoleic acid)
-
Lipopolysaccharide (LPS) from E. coli
-
24-well tissue culture plates
-
ELISA kit for TNF-α (or other cytokines like IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of medium and incubate overnight.
-
Pre-treatment: Remove the culture medium. Add 500 µL of fresh, serum-free medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control.
-
Incubation: Incubate the cells with the fatty acid for 1-2 hours at 37°C and 5% CO₂.
-
Inflammatory Stimulus: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Stimulation Incubation: Incubate the plate for an appropriate time to allow for peak cytokine production (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Supernatant Collection: After incubation, centrifuge the plates at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant without disturbing the cell monolayer.
-
ELISA: Perform the ELISA for the target cytokine (e.g., TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Create a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in each sample. Determine the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.
Metabolic Regulation Bioactivity
Hexadecenoic acids, particularly certain isomers, can act as signaling molecules to regulate key metabolic pathways. They can function as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) or influence the activity of AMP-activated protein kinase (AMPK), both of which are central regulators of lipid and glucose metabolism.[17][18][19]
Quantitative Data Summary: Metabolic Regulation
| Compound | Target | Assay Type | Key Findings (EC50) | Reference(s) |
| (7E)-9-oxohexadec-7-enoic acid | PPARα / PPARγ | Luciferase Reporter Assay | Dual agonist with EC50 values in the micromolar range | [17] |
| (10E)-9-oxohexadec-10-enoic acid | PPARα / PPARγ | Luciferase Reporter Assay | Dual agonist with EC50 values in the micromolar range | [17] |
| Medium Chain Fatty Acids (C8-C12) | PPARγ | Luciferase Reporter Assay | Weak partial agonists | [20] |
| Decanoic Acid (C10) | PPARγ | Luciferase Reporter Assay | Activates PPARγ (50 µM shows significant activation) | [21] |
Signaling Pathway: PPARα/γ Activation
Caption: Mechanism of gene regulation by PPAR activation.[22]
Protocol: PPARγ Luciferase Reporter Gene Assay
This protocol outlines a method to quantify the activation of PPARγ by a test compound in a cell-based system.[17][21]
Materials:
-
Host cell line (e.g., COS-7, HEK293)
-
Expression plasmid for full-length PPARγ
-
Reporter plasmid containing a luciferase gene driven by a PPAR response element (PPRE)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer’s protocol.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control, a positive control (Rosiglitazone), and an untransfected control.
-
Treatment Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement:
-
Add the Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity.
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.
-
Calculate the "Fold Activation" by dividing the normalized luciferase activity of the treated samples by the normalized activity of the vehicle control.
-
Plot the fold activation against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for investigating the bioactivity of this compound and its isomers. The MTT assay is a reliable method for initial screening of anti-cancer properties. Macrophage-based cytokine release assays are fundamental for characterizing anti-inflammatory potential. Furthermore, reporter gene assays offer a specific and quantitative means to explore the mechanisms of metabolic regulation, such as the activation of nuclear receptors like PPARs. By employing these standardized protocols, researchers can effectively characterize the therapeutic potential of this important class of fatty acids.
References
- 1. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages | MDPI [mdpi.com]
- 3. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. scialert.net [scialert.net]
- 10. europeanreview.org [europeanreview.org]
- 11. researchgate.net [researchgate.net]
- 12. Palmitic Acid Inhibits the Growth and Metastasis of Gastric Cancer by Blocking the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolomic and Genetic Analysis of Biomarkers for PPARα Expression and Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Fatty Acid Composition of Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fatty acid composition of cell membranes is a critical determinant of cellular function and signaling. Lipids are not merely structural components but are active participants in a myriad of cellular processes, including signal transduction, membrane trafficking, and apoptosis.[1] Alterations in the fatty acid profile of the plasma membrane can impact membrane fluidity, the function of membrane-bound proteins, and the cellular response to external stimuli.[2] Consequently, the accurate analysis of membrane fatty acid composition is of paramount importance in various fields of research, including drug development, where changes in lipid profiles can serve as biomarkers for disease or therapeutic efficacy.
This document provides a comprehensive guide for the analysis of fatty acid composition in cell membranes, with a focus on gas chromatography-mass spectrometry (GC-MS). It includes detailed protocols for cell membrane isolation, lipid extraction, and the preparation of fatty acid methyl esters (FAMEs) for GC-MS analysis. Furthermore, it offers guidance on data presentation and interpretation, and illustrates a key signaling pathway influenced by membrane fatty acid composition.
Data Presentation
Quantitative analysis of fatty acid composition is typically presented as the relative percentage of each fatty acid in the total lipid extract. This allows for standardized comparison between different samples or experimental conditions. The data is best organized in a tabular format, clearly listing the fatty acid, its notation (e.g., C18:1n9), and its relative abundance. Internal standards are used for accurate quantification.[3]
Below is an example of a fatty acid composition table for a cultured human cell line.
| Fatty Acid | Notation | Relative Abundance (%) |
| Myristic acid | C14:0 | 1.5 ± 0.2 |
| Palmitic acid | C16:0 | 25.8 ± 1.5 |
| Palmitoleic acid | C16:1n7 | 7.3 ± 0.8 |
| Stearic acid | C18:0 | 14.2 ± 1.1 |
| Oleic acid | C18:1n9 | 35.6 ± 2.3 |
| Linoleic acid | C18:2n6 | 10.1 ± 0.9 |
| Arachidonic acid | C20:4n6 | 3.5 ± 0.4 |
| Eicosapentaenoic acid | C20:5n3 | 0.5 ± 0.1 |
| Docosahexaenoic acid | C22:6n3 | 1.5 ± 0.3 |
Note: Values are presented as mean ± standard deviation and are representative of typical findings for cultured human cell lines like HeLa or HEK293. Actual compositions can vary based on cell type and culture conditions.[3][4][5]
Experimental Protocols
A logical workflow is essential for the accurate analysis of cell membrane fatty acid composition. The overall process involves the isolation of the plasma membrane, extraction of lipids, derivatization of fatty acids to FAMEs, and subsequent analysis by GC-MS.
Experimental Workflow for Fatty Acid Analysis
Protocol 1: Plasma Membrane Isolation from Cultured Cells
This protocol describes the isolation of plasma membranes from cultured cells using a density gradient centrifugation method.[6][7]
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization Buffer (e.g., 250 mM sucrose (B13894), 1 mM EDTA, 10 mM Tris-HCl, pH 7.4), ice-cold
-
Protease inhibitor cocktail
-
Dounce homogenizer with a tight-fitting pestle
-
Sucrose solutions of varying concentrations (e.g., 30%, 40%, 45% w/v in homogenization buffer)
-
Ultracentrifuge and appropriate tubes
Procedure:
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells into PBS. For suspension cells, pellet by centrifugation. Wash the cell pellet with ice-cold PBS.[6]
-
Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer containing protease inhibitors. Homogenize the cells using a Dounce homogenizer on ice with 20-30 strokes.[7]
-
Removal of Nuclei and Debris: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[8]
-
Isolation of Total Membranes: Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet all cellular membranes.[8]
-
Sucrose Density Gradient Centrifugation: Resuspend the total membrane pellet in a small volume of Homogenization Buffer. Carefully layer the resuspended membranes onto a discontinuous sucrose gradient (e.g., 45%, 40%, 30% sucrose layers).
-
Ultracentrifugation: Centrifuge the gradient at a high speed (e.g., 150,000 x g) for 2-3 hours at 4°C.
-
Collection of Plasma Membrane Fraction: The plasma membrane fraction will be located at the interface of two of the sucrose layers (e.g., between 30% and 40%). Carefully collect this band using a pipette.
-
Washing: Dilute the collected plasma membrane fraction with ice-cold PBS and pellet by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). The resulting pellet is the purified plasma membrane fraction.
Protocol 2: Total Lipid Extraction
This protocol is based on the widely used Bligh and Dyer method for extracting total lipids from the isolated plasma membranes.
Materials:
-
Purified plasma membrane pellet
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Sample Preparation: Resuspend the plasma membrane pellet in a known volume of water.
-
Solvent Addition: To the resuspended pellet in a glass tube, add chloroform and methanol in a ratio of 1:2 (v/v) to the aqueous sample, resulting in a single-phase mixture. Vortex thoroughly.
-
Phase Separation: Add an equal volume of chloroform to the mixture, followed by an equal volume of 0.9% NaCl solution. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8. Vortex the mixture vigorously.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 1,000 x g) for 10 minutes to separate the phases.
-
Lipid Collection: The lower chloroform phase contains the lipids. Carefully collect this lower phase using a glass Pasteur pipette, being careful not to disturb the upper aqueous phase and the protein interface.
-
Drying: Transfer the lipid-containing chloroform phase to a clean glass tube and evaporate the solvent under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C until further analysis.
Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of fatty acids in the lipid extract to their more volatile methyl esters using an acid-catalyzed method with boron trifluoride (BF3) in methanol.
Materials:
-
Dried lipid extract
-
Toluene
-
BF3-Methanol reagent (14% w/v)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Resuspension: Dissolve the dried lipid extract in a small volume of toluene.
-
Methylation: Add the BF3-Methanol reagent to the dissolved lipid extract. Cap the tube tightly and heat at 100°C for 30-60 minutes.
-
Extraction of FAMEs: After cooling to room temperature, add hexane and saturated NaCl solution to the tube. Vortex thoroughly and centrifuge to separate the phases.
-
Collection of FAMEs: The upper hexane layer contains the FAMEs. Carefully transfer this layer to a new tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Final Sample: The FAME-containing hexane solution is now ready for GC-MS analysis. Transfer the solution to a GC vial.
Protocol 4: GC-MS Analysis of FAMEs
This section provides typical parameters for the analysis of FAMEs by GC-MS. These parameters may need to be optimized for specific instruments and columns.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column suitable for FAME analysis (e.g., a polar column like a DB-23 or a similar bonded polyethylene (B3416737) glycol (wax) column)
Typical GC Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 10:1 to 50:1
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: Increase to 180°C at 10°C/min
-
Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes
-
Ramp 3: Increase to 250°C at 10°C/min, hold for 5 minutes
-
Typical MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
-
Data Acquisition: Full scan mode or selected ion monitoring (SIM) for targeted analysis.
Signaling Pathways
The fatty acid composition of the cell membrane profoundly influences cellular signaling. One well-studied example is the regulation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key component of the innate immune system and is activated by lipopolysaccharide (LPS) from Gram-negative bacteria. Interestingly, saturated fatty acids can also activate TLR4, while polyunsaturated fatty acids (PUFAs), particularly omega-3 PUFAs, can inhibit its activation.[9][10][11] This modulation is thought to occur, in part, through changes in the lipid raft environment of the plasma membrane where TLR4 signaling complexes assemble.[9]
Modulation of TLR4 Signaling by Fatty Acids
References
- 1. Biomolecular Component Analysis of Phospholipids Composition in Live HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Redefining the Fatty Acid Composition of Cells in Culture: Lipid Supplementation of HEK293 cells - University of Wollongong - Figshare [ro.uow.edu.au]
- 6. Plasma membrane protein extraction kit, 50 tests (ab65400) | Abcam [abcam.com]
- 7. One-step isolation of plasma membrane proteins using magnetic beads with immobilized concanavalin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Cell's Fat Stores: Fluorescent Probes for Imaging Lipid Droplets
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid droplets (LDs) are dynamic cellular organelles central to lipid metabolism and energy homeostasis.[1][2][3] Once considered inert fat reservoirs, LDs are now recognized as active participants in a multitude of cellular processes, including signaling, membrane trafficking, and protein quality control.[1][2][4] Their dysregulation is implicated in a range of metabolic diseases such as obesity, diabetes, fatty liver disease, and cancer, making them a critical target for research and therapeutic development.[4][5][6] Fluorescent probes have emerged as indispensable tools for visualizing and quantifying LDs in living and fixed cells, offering high sensitivity and spatiotemporal resolution.[4][5] This document provides a detailed overview of common and advanced fluorescent probes for LD imaging, comprehensive experimental protocols, and conceptual diagrams to guide researchers in their application.
Commercially Available and Advanced Fluorescent Probes
A variety of fluorescent probes are available for staining lipid droplets, each with distinct photophysical properties, advantages, and limitations. Commonly used probes include the solvatochromic dye Nile Red and the BODIPY family of dyes.[4][7] Newer generation probes offer improvements in specificity, photostability, and suitability for multicolor and in vivo imaging.
Key Characteristics of Common Lipid Droplet Probes
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features & Limitations |
| Nile Red | 450-500 (in lipid) | >528 (in lipid) | Environment-dependent | Solvatochromic (fluorescence depends on solvent polarity), bright, but has broad emission spectra leading to potential crosstalk in multicolor imaging and can non-specifically label other lipidic structures.[4][8] |
| BODIPY 493/503 | ~493 | ~503 | High | Bright green fluorescence, rapid and reliable staining, but can exhibit background signal due to its non-fluorogenic nature and has limited photostability.[4] |
| BODIPY 505/515 | ~505 | ~515 | High | Similar to BODIPY 493/503 with slightly red-shifted spectra, suitable for multiplexing.[] |
| Lipi-Blue, Lipi-Green, Lipi-Red | Varies | Varies | Not specified | LD-specific probes with low background fluorescence, suitable for long-term live-cell imaging (up to 48 hours).[10][11] |
| AIEgens (e.g., TPMN, TTMN) | Varies | 648-719 (in solid state) | High in aggregate state | Aggregation-Induced Emission (AIE) fluorogens are non-emissive in solution but become highly fluorescent upon aggregation in the lipid-rich environment of LDs, providing a high signal-to-background ratio.[4] |
| SMCy Dyes | Varies | Varies | High in viscous media | These dyes exhibit a "light-up" effect in the viscous environment of LDs due to their intramolecular charge transfer (ICT) character and aggregation-caused quenching in aqueous media, resulting in background-free imaging.[4] |
| BioTracker™ LD-1 | Near-IR | Near-IR | Not specified | A near-infrared (NIR) probe with a large Stokes shift, enabling deeper tissue penetration and reduced autofluorescence.[12] |
Experimental Protocols
Detailed protocols for staining lipid droplets are crucial for obtaining reliable and reproducible results. The following are standard protocols for the two most widely used fluorescent probes, Nile Red and BODIPY 493/503.
Protocol 1: Staining of Lipid Droplets with Nile Red
Materials:
-
Nile Red (e.g., Invitrogen™ N1142)
-
Dimethyl sulfoxide (B87167) (DMSO), high-quality anhydrous
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Cell culture medium
-
Cells of interest cultured on coverslips or in appropriate imaging plates
-
Optional: 4% Paraformaldehyde (PFA) for fixing
Procedure for Live Cell Imaging:
-
Prepare Stock Solution: Prepare a 1 mg/mL or 1 mM stock solution of Nile Red in DMSO.[8][13] Store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[8]
-
Prepare Working Solution: Immediately before use, dilute the Nile Red stock solution to a final working concentration of 200-1000 nM in pre-warmed cell culture medium or buffer (e.g., HHBS).[8] For some applications, a 1:3000 dilution of a 30 mM stock in cell culture medium is recommended.[14]
-
Cell Staining:
-
Wash: Remove the staining solution and wash the cells twice with PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope. For optimal selectivity for lipid droplets, use excitation between 450-500 nm and collect emission above 528 nm (yellow-gold fluorescence).[8]
Procedure for Fixed Cell Imaging:
-
Fixation: After cell culture, wash cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.[15] Note: Avoid using fixatives like ethanol, methanol, or acetone (B3395972) as they can extract lipids.[15]
-
Wash: Wash the cells three times with PBS.
-
Staining: Incubate the fixed cells with the Nile Red working solution (e.g., 300 nM) for 10 minutes, protected from light.[15]
-
Wash: Wash the cells with PBS.
-
Mounting and Imaging: Mount the coverslips using an appropriate mounting medium and image as described for live cells.
Protocol 2: Staining of Lipid Droplets with BODIPY 493/503
Materials:
-
BODIPY 493/503 (e.g., Thermo Fisher Scientific D3922)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on coverslips or in appropriate imaging plates
-
Optional: 4% Paraformaldehyde (PFA) for fixing
-
Optional: DAPI or Hoechst for nuclear counterstaining
Procedure for Live Cell Imaging:
-
Prepare Stock Solution: Prepare a 5 mM stock solution of BODIPY 493/503 in DMSO.[16] Store aliquots at -20°C.
-
Prepare Working Solution: Dilute the stock solution to a final working concentration of 0.5-2 µM in sterile PBS or serum-free medium.[][16][17] A common concentration is 2 µM.[16][17]
-
Cell Staining:
-
Wash: Wash the cells once or twice with PBS to remove excess dye.[16][17]
-
Imaging: Immediately visualize the cells under a fluorescence microscope using a standard green filter set (e.g., excitation ~493 nm, emission ~503 nm).[17] Note: BODIPY 493/503 is prone to photobleaching, so minimize exposure to light and capture images promptly.[17]
Procedure for Fixed Cell Imaging:
-
Staining (before fixation):
-
Fixation: Fix the cells with 4% PFA for 20-30 minutes at room temperature.[16][18] Note: Avoid methanol-based fixatives.[17]
-
Wash: Wash the cells three times with PBS for 5 minutes each.[16]
-
Mounting and Imaging: Mount the coverslips, optionally with a DAPI-containing antifade reagent, and image.[16][18]
Conceptual Diagrams
Visualizing the experimental workflow and the biological context of lipid droplets can aid in experimental design and data interpretation.
Caption: General workflow for fluorescently labeling and imaging lipid droplets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in fluorescent probes for fatty liver imaging by detecting lipid droplets - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01741B [pubs.rsc.org]
- 6. Lipid Droplets in Cancer: From Composition and Role to Imaging and Therapeutics [mdpi.com]
- 7. Recent advances in fluorescent probes for lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. docs.aatbio.com [docs.aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BioTracker™ LD-1 Near-IR Lipid Droplet Live Cell Probe | SCT241 [merckmillipore.com]
- 13. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 14. emulatebio.com [emulatebio.com]
- 15. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 16. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Improving Separation of Cis and Trans Isomers of Hexadecenoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of cis and trans isomers of hexadecenoic acid. Below you will find troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatographic method for separating cis and trans isomers of this compound?
A1: The choice of method depends on your specific experimental needs. Here's a general overview:
-
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This is often considered the method of choice for the quantitative separation of cis and trans fatty acids.[1] The separation is based on the number, position, and geometry of the double bonds.[2][3][4]
-
Gas Chromatography (GC): GC with a highly polar cyanopolysiloxane capillary column (60-100 m in length) is a gold standard for resolving fatty acid isomers, including positional and geometric isomers of this compound.[5][6][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While standard C18 columns can struggle to separate geometric isomers due to their similar hydrophobicity, specialized columns like cholesteryl columns offer enhanced molecular shape selectivity and can achieve good separation.[8]
Q2: Is derivatization of my fatty acid sample necessary before analysis?
A2: Derivatization is highly recommended for GC analysis and can be beneficial for HPLC as well.
-
For GC: Methyl esterification of free fatty acids is required to improve peak shapes and lower boiling points for better chromatographic analysis.[8]
-
For HPLC: While underivatized fatty acids can be analyzed, derivatization to esters (e.g., phenacyl or p-bromophenacyl esters) can neutralize the polarity of the free carboxyl group, leading to sharper peaks and improved separation.[9] This is particularly useful for UV detection.[9]
Q3: What are the key factors influencing the separation of this compound isomers?
A3: Several factors can significantly impact your separation:
-
Stationary Phase: The choice of column is critical. For GC, highly polar columns are necessary.[7] For HPLC, silver ion-impregnated columns or specialized columns like cholesteryl columns are effective.[8][10]
-
Mobile Phase/Carrier Gas: The composition and gradient of the mobile phase in HPLC, or the choice of carrier gas in GC, can greatly affect resolution.[5][11] For instance, in GC, helium is often preferred over hydrogen for separating C16 monounsaturated fatty acid isomers.[5]
-
Temperature: Both column temperature in HPLC and the oven temperature program in GC are crucial parameters to optimize for achieving baseline separation.
-
Sample Preparation: Proper sample preparation, including derivatization and avoiding sample overload, is essential for obtaining high-quality chromatograms.[9]
Troubleshooting Guides
Issue 1: Co-elution or Poor Resolution of Cis and Trans Isomers
Q: My chromatogram shows broad or overlapping peaks for the cis and trans isomers of this compound. How can I improve the separation?
A: Co-elution is a common challenge when separating isomers with similar physicochemical properties. Here are several steps to troubleshoot this issue:
-
Optimize Your Chromatographic Conditions:
-
For HPLC:
-
Mobile Phase Gradient: If you are using a gradient, try decreasing the gradient slope (i.e., extending the gradient time) to increase the separation window for the isomers.[9]
-
Isocratic Elution: Consider introducing an isocratic hold at a specific mobile phase composition where the isomers are expected to elute.[9]
-
Solvent Selection: Evaluate different organic modifiers in your mobile phase. For example, if you are using acetonitrile, you could test methanol (B129727) as an alternative.[9]
-
-
For GC:
-
Temperature Program: Lower the initial oven temperature or use a slower temperature ramp rate to improve resolution.
-
Carrier Gas Flow Rate: Optimize the flow rate of your carrier gas (e.g., helium) to achieve the best separation efficiency.
-
-
-
Evaluate Your Column:
-
Column Chemistry: Ensure you are using the appropriate column chemistry. For GC, a highly polar cyanopolysiloxane column is recommended.[7] For HPLC, a silver ion column is highly effective for cis/trans separation.[2][3][10] Alternatively, a cholesteryl column can provide good results in RP-HPLC.[8]
-
Column Length (for GC): For complex isomer separations, longer capillary columns (e.g., 60 m or 100 m) provide higher resolution.[5][7]
-
-
Check Sample Preparation:
-
Sample Overload: Injecting too much sample can lead to peak broadening and co-elution.[9] Try diluting your sample or injecting a smaller volume.[9]
-
Derivatization: Incomplete or improper derivatization can result in poor peak shape and co-elution. Ensure your derivatization protocol is optimized and complete.
-
Issue 2: Peak Tailing or Asymmetric Peaks
Q: The peaks for my this compound isomers are tailing, which is affecting my ability to accurately quantify them. What is causing this and how can I fix it?
A: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase or by issues with the chromatographic system.
-
Interactions with the Stationary Phase:
-
Underivatized Fatty Acids: The free carboxyl group of underivatized fatty acids can interact with the silica (B1680970) backbone of some HPLC columns, causing peak tailing.[9] Derivatizing the fatty acids to their ester forms can mitigate this issue.[9]
-
Active Sites on the Column: The column may have active sites that interact with the analytes. Using an end-capped column or adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can help suppress these interactions.[12]
-
-
System and Method Issues:
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent to clean it.[12]
-
Inappropriate Sample Solvent: Dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[12]
-
Dead Volume: Excessive dead volume in your HPLC system (e.g., from poorly fitted connections) can lead to peak broadening and tailing. Check all fittings and connections.
-
Issue 3: Retention Time Instability
Q: My retention times are shifting between runs, making it difficult to reliably identify my peaks. What could be the cause?
A: Unstable retention times can compromise the accuracy and reproducibility of your analysis. Here are common causes and their solutions:
-
Mobile Phase Issues (HPLC):
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Composition: Inaccurately prepared mobile phases or changes in composition due to evaporation of a volatile component can cause retention time drift. Prepare fresh mobile phases regularly and keep the solvent reservoirs capped.
-
Degassing: Poorly degassed mobile phases can lead to bubble formation in the pump, causing flow rate fluctuations and retention time instability.
-
-
Temperature Fluctuations:
-
Column Temperature: Lack of a column oven or an unstable column temperature can lead to significant shifts in retention times. Use a thermostatically controlled column compartment.[9]
-
-
Flow Rate Instability:
-
Pump Issues: Leaks, worn pump seals, or check valve problems in the HPLC pump can cause an inconsistent flow rate.
-
Carrier Gas Pressure (GC): Fluctuations in the carrier gas pressure or flow rate will affect retention times. Ensure your gas supply is stable.
-
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the separation of this compound isomers using different techniques.
Table 1: Gas Chromatography (GC) Parameters for FAME Isomer Separation
| Parameter | Value | Reference |
| Column | (50%-cyanopropyl)-methylpolysiloxane (e.g., DB23) | [5] |
| Column Dimensions | 60 m x 0.25 mm x 0.25 µm | [5] |
| Carrier Gas | Helium (at a constant pressure of 29 psi) | [5] |
| Injector Temperature | 230°C | [5] |
| Injection Mode | Split (50:1) | [5] |
| Oven Program | 195°C for 26 min, then 10°C/min to 205°C (hold 13 min), then 30°C/min to 240°C (hold 10 min) | [5] |
| Detector | Flame Ionization Detector (FID) | [5] |
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for cis/trans Isomer Separation
| Parameter | Method 1: Cholesteryl Column | Method 2: Silver Ion Column |
| Column | COSMOSIL Cholester (or equivalent) | Nucleosil 5SA loaded with silver ions |
| Column Dimensions | 4.6 mm I.D. x 150 mm | Not specified |
| Mobile Phase | 0.05% Trifluoroacetic acid (TFA) in 90% Methanol | Gradient of 1,2-dichloroethane-dichloromethane (1:1, v/v) to 1,2-dichloroethane-dichloromethane-methanol-acetone (45:45:5:5 by volume) over 40 min |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Column Temperature | 30°C | Not specified |
| Detector | Evaporative Light Scattering Detector (ELSD) or UV at 205 nm | Evaporative Light-Scattering Detection |
| Reference | [9] | [11] |
Experimental Protocols
Protocol 1: GC-FID Analysis of this compound Methyl Esters (FAMEs)
This protocol is adapted from a method for the separation of C16 monounsaturated fatty acid positional and geometric isomers.[5]
-
Sample Preparation (Transesterification): a. Extract lipids from the sample using a suitable solvent system (e.g., chloroform/methanol). b. Evaporate the solvent under vacuum. c. Add 0.5 M KOH in methanol to the dried lipid extract and incubate at room temperature for 10 minutes to convert fatty acids to their methyl esters (FAMEs). d. Add n-hexane and water to partition the FAMEs into the organic layer. e. Collect the n-hexane layer containing the FAMEs and evaporate to dryness. f. Reconstitute the FAMEs in an appropriate volume of hexane (B92381) for GC injection.
-
Gas Chromatography Analysis: a. GC System: Agilent 6850 or equivalent, equipped with a flame ionization detector (FID). b. Column: (50%-cyanopropyl)-methylpolysiloxane column (60 m x 0.25 mm x 0.25 µm).[5] c. Carrier Gas: Helium at a constant pressure of 29 psi.[5] d. Injector: Set to 230°C with a split ratio of 50:1.[5] e. Oven Temperature Program: i. Start at 195°C and hold for 26 minutes. ii. Ramp to 205°C at 10°C/min and hold for 13 minutes. iii. Ramp to 240°C at 30°C/min and hold for 10 minutes.[5] f. Detector: FID temperature set according to manufacturer recommendations. g. Injection: Inject 1 µL of the FAME sample. h. Data Analysis: Identify peaks by comparing retention times with authentic standards.
Protocol 2: RP-HPLC Separation of cis/trans Isomers using a Cholesteryl Column
This protocol is suitable for the separation of underivatized cis and trans monounsaturated fatty acids.[9]
-
Sample Preparation: a. Dissolve fatty acid standards or sample extracts in the mobile phase. b. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: a. HPLC System: Standard HPLC with a UV or Evaporative Light Scattering Detector (ELSD). b. Column: COSMOSIL Cholester column (4.6 mm I.D. x 150 mm).[9] c. Mobile Phase: 0.05% Trifluoroacetic acid (TFA) in 90% Methanol.[9] d. Flow Rate: 1.0 mL/min.[9] e. Column Temperature: 30°C.[9] f. Detection: i. ELSD. ii. UV at a low wavelength (e.g., 205 nm) for underivatized acids.[9] g. Injection Volume: 10 µL. h. Data Analysis: Compare retention times and peak areas to standards for identification and quantification.
Visualizations
Caption: A general workflow for the separation and analysis of this compound isomers.
Caption: A logical workflow for troubleshooting common issues in isomer separation.
References
- 1. aocs.org [aocs.org]
- 2. Silver ion chromatography of lipids and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hplc.eu [hplc.eu]
- 9. benchchem.com [benchchem.com]
- 10. aocs.org [aocs.org]
- 11. aocs.org [aocs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Lipids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS/MS analysis of lipids.
Troubleshooting Guide
Issue 1: Inconsistent signal intensity and poor reproducibility.
Q: My analyte signal is fluctuating between injections, leading to poor reproducibility. Could this be due to matrix effects?
A: Yes, inconsistent signal intensity and poor reproducibility are hallmark signs of matrix effects.[1] Co-eluting endogenous components from the sample matrix can erratically suppress or enhance the ionization of your target analyte, leading to significant variations in signal.[1] Phospholipids (B1166683) are a major contributor to this issue in lipidomics, especially when using electrospray ionization (ESI).[1][2]
Troubleshooting Steps:
-
Assess Matrix Effects: Quantify the extent of the issue using a post-extraction spike method to determine the degree of ion suppression or enhancement.[1][3]
-
Improve Sample Cleanup: Employ a more rigorous sample preparation technique to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation or liquid-liquid extraction (LLE) for removing phospholipids.[1][4][5]
-
Optimize Chromatography: Modify your LC method to improve the separation between your analyte and the interfering compounds.[1] This could involve adjusting the gradient, changing the mobile phase, or using a different column chemistry.[1]
-
Use an Appropriate Internal Standard: Incorporate a stable isotope-labeled or an odd-chain internal standard that is chemically similar to your analyte.[1][6][7][8] This will help to normalize the signal and correct for variations.[1]
Issue 2: Low analyte signal and poor sensitivity.
Q: I am having difficulty detecting my low-abundance lipid analytes. Could matrix effects be the cause of this low sensitivity?
A: Absolutely. Ion suppression is a primary cause of reduced sensitivity in LC-MS analysis.[1][9][10] Co-eluting matrix components, particularly abundant phospholipids, can significantly suppress the ionization of your target analytes, potentially pushing their signal below the instrument's limit of detection.[1][2]
Troubleshooting Steps:
-
Confirm Ion Suppression: Use a post-column infusion experiment to identify regions in your chromatogram where ion suppression is occurring.[11]
-
Enhance Sample Preparation: Implement a sample preparation method specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid or other polymeric mixed-mode SPE techniques.[12]
-
Modify Chromatographic Conditions: Adjust the LC gradient to separate the analytes from the phospholipid elution zone.[4]
-
Check Instrument Parameters: Ensure that the MS source parameters (e.g., temperature, gas flows) are optimized for your analytes.[9]
Issue 3: Poor peak shape (broadening or tailing).
Q: My chromatographic peaks are broad and tailing. Is this related to matrix effects?
A: While poor peak shape can be caused by various factors, matrix effects can contribute to this problem. High concentrations of matrix components can overload the analytical column, leading to peak distortion.[13]
Troubleshooting Steps:
-
Improve Sample Cleanup: A cleaner sample will reduce the load on the analytical column and improve peak shape.
-
Evaluate Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[14]
-
Column Maintenance: Wash the column with a strong solvent to remove any accumulated matrix components. If the problem persists, the column may need to be replaced.[14]
-
Check for System Contamination: High background noise can sometimes be mistaken for peak tailing. Ensure the LC-MS system is clean.[13][14]
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of LC-MS/MS analysis of lipids?
A: The matrix effect refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3][9][15] In lipid analysis, the "matrix" includes all other components of the sample apart from the lipid of interest, such as proteins, salts, and other endogenous lipids.[9] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[3]
Q2: How can I quantitatively assess the degree of matrix effect in my samples?
A: The most common method is the post-extraction spike analysis.[3][8] This involves comparing the peak area of an analyte spiked into a blank matrix extract (after the extraction process) with the peak area of the same amount of analyte in a neat solution (pure solvent). The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the most common sources of matrix effects in lipid extracts?
A: Phospholipids are the most significant source of matrix effects in the analysis of biological samples like plasma and serum.[2] Their high abundance and tendency to co-elute with many lipid analytes can lead to severe ion suppression.[2] Other sources include salts from buffers, residual proteins, and exogenous contaminants introduced during sample preparation.[11][15]
Q4: Can you explain the difference between ion suppression and ion enhancement?
A: Ion suppression is a reduction in the ionization efficiency of the target analyte, leading to a decreased signal in the mass spectrometer.[9] This occurs when co-eluting matrix components compete with the analyte for ionization in the MS source.[9] Ion enhancement , on the other hand, is an increase in the analyte's signal due to the presence of matrix components.[3] While less common, it can occur when matrix components improve the ionization efficiency of the analyte.
Q5: What is the role of an internal standard in mitigating matrix effects?
A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to the sample at a known concentration before analysis.[16] A suitable IS will be affected by matrix effects in the same way as the analyte.[16] By calculating the ratio of the analyte signal to the IS signal, variations due to matrix effects can be normalized, leading to more accurate and precise quantification.[16] Stable isotope-labeled lipids are considered the "gold standard" for internal standards in lipidomics as they have nearly identical chemical and physical properties to their endogenous counterparts.[7][17][18]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Matrix Effect Reduction
| Sample Preparation Technique | Complexity | Efficacy in Phospholipid Removal | Potential for Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | Low | Low | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | High | Low to Moderate |
| HybridSPE®-Phospholipid | Moderate | Very High | Very High | Moderate |
This table summarizes qualitative comparisons based on literature.[4][5][11][12][19]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the degree of ion suppression or enhancement for a lipid analyte.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the lipid analyte and its internal standard (IS) into the reconstitution solvent at a known concentration (e.g., mid-point of the calibration curve).[1]
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from which lipids will be analyzed) through the entire extraction procedure. Spike the lipid analyte and IS into the final, clean extract at the same concentration as Set A.[1][3]
-
Set C (Pre-Extraction Spike): Spike the lipid analyte and IS into the blank matrix sample before starting the extraction procedure. (This set is used to calculate recovery, not the matrix effect itself).[1]
-
-
LC-MS/MS Analysis: Inject and analyze all three sets of samples using the established LC-MS/MS method.
-
Calculation:
-
Matrix Effect (ME %): (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100
-
Recovery (RE %): (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100
-
Process Efficiency (PE %): (Peak Area of Analyte in Set C / Peak Area of Analyte in Set A) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
Objective: To reduce matrix effects by removing phospholipids from a biological sample prior to LC-MS/MS analysis.
Methodology:
-
Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol (B129727).[11]
-
Equilibration: Equilibrate the cartridge with 1 mL of water.[11]
-
Loading: Load the pre-treated sample (e.g., plasma after protein precipitation) onto the SPE cartridge.
-
Washing (Interference Removal): Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[11]
-
Washing (Phospholipid Removal): Wash the cartridge with a solvent designed to remove phospholipids (this step will vary depending on the specific SPE sorbent chemistry).
-
Elution: Elute the target lipid analytes with 1 mL of an appropriate elution solvent (e.g., methanol or a mixture of organic solvents).[11]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.[16]
Visualizations
Caption: A generalized experimental workflow for LC-MS/MS-based lipid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. nebiolab.com [nebiolab.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. zefsci.com [zefsci.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of Unsaturated Fatty Acids During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidation of unsaturated fatty acids during sample preparation. Adherence to these guidelines will enhance the accuracy and reproducibility of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent or non-reproducible results in fatty acid analysis.
-
Potential Cause: Degradation of polyunsaturated fatty acids (PUFAs) in your samples.
-
Solution: Ensure that your stock solutions are fresh and have been stored correctly at -80°C under an inert atmosphere (e.g., nitrogen or argon).[1] Prepare working solutions immediately before use and consistently keep them on ice. Consider the addition of an antioxidant, such as butylated hydroxytoluene (BHT), to your buffers.[1][2][3]
-
-
Potential Cause: Inaccurate pipetting of amphipathic PUFAs.
-
Solution: Utilize low-retention pipette tips to ensure accurate and consistent sample transfer. Regularly verify the calibration of your pipettes.[1]
-
-
Potential Cause: Instability of enzymes used in assays.
-
Solution: Confirm the stability and activity of your enzymes under the specific assay conditions you are using.
-
Issue 2: Evidence of sample degradation (e.g., discoloration, off-odors).
-
Potential Cause: Exposure to oxygen.
-
Potential Cause: Exposure to light.
-
Solution: Protect samples from light by using amber glass vials or by wrapping containers in aluminum foil.[5]
-
-
Potential Cause: Inappropriate storage temperature.
Issue 3: Low recovery of unsaturated fatty acids.
-
Potential Cause: Incomplete extraction of lipids.
-
Potential Cause: Oxidation during sample homogenization.
-
Potential Cause: Loss of sample during processing.
-
Solution: Handle samples carefully to avoid loss. When concentrating samples, use a stream of nitrogen rather than heat to evaporate solvents.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the oxidation of unsaturated fatty acids during sample preparation?
Unsaturated fatty acids, particularly polyunsaturated fatty acids (PUFAs), are highly susceptible to oxidation due to the presence of double bonds in their structure. Oxidation can lead to the degradation of these molecules, resulting in the formation of various artifacts such as aldehydes and ketones. This degradation can significantly alter the fatty acid profile of a sample, leading to inaccurate and unreliable experimental results. Furthermore, some oxidation products can be toxic to cells and may interfere with downstream assays.
Q2: What are the main factors that promote the oxidation of unsaturated fatty acids?
The primary factors that promote oxidation are:
-
Oxygen: Molecular oxygen is a key reactant in the oxidation process.
-
Light: Exposure to light, especially UV light, can initiate and accelerate oxidation.[5]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.
-
Metal Ions: Transition metals, such as iron and copper, can act as catalysts in oxidation reactions.
Q3: What is the role of antioxidants, and which ones should I use?
Antioxidants are molecules that inhibit oxidation by neutralizing free radicals. Common synthetic antioxidants used in laboratory settings include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). Natural antioxidants such as ascorbic acid (Vitamin C), tocopherols (B72186) (Vitamin E), and extracts from rosemary and other spices can also be effective.[1] The choice of antioxidant may depend on the specific sample type and downstream applications.
Q4: What are the best practices for storing samples containing unsaturated fatty acids?
For long-term storage, it is recommended to flash-freeze samples in liquid nitrogen and then store them at -80°C or lower in an oxygen-free environment.[5] For short-term storage of up to a few days, storing samples at +4°C is acceptable for some sample types, though degradation can still occur.[7] It is crucial to minimize freeze-thaw cycles, as these can damage sample integrity.[5]
Q5: How can I minimize oxidation during tissue homogenization?
To minimize oxidation during homogenization, it is recommended to:
-
Thaw frozen tissue samples on ice.[6]
-
Use a homogenization buffer that contains protease and phosphatase inhibitors.[6]
-
Perform the homogenization procedure on ice.
-
For soft tissues, an auto homogenizer can be used, while for harder tissues, a ground glass homogenizer may be more appropriate.[6]
-
After homogenization, immediately proceed with lipid extraction or flash-freeze the homogenate for storage.
Quantitative Data Summary
Table 1: Impact of Storage Temperature and Time on PUFA/SFA Ratio in Mussel Tissue
This table illustrates the degradation of Polyunsaturated Fatty Acids (PUFAs) relative to Saturated Fatty Acids (SFAs) under different storage conditions. A decrease in the PUFA/SFA ratio indicates PUFA degradation.
| Storage Time | Refrigeration (+4°C) - PUFA/SFA Ratio | Freezing (-20°C) - PUFA/SFA Ratio |
| Fresh | Baseline | Baseline |
| 10 Days | Significant Decrease | Significant Decrease |
| 15 Days | Further Significant Decrease | Further Significant Decrease |
Data adapted from a study on Mytilus galloprovincialis.[7]
Table 2: Relative Efficacy of Common Antioxidants
This table provides a qualitative comparison of the effectiveness of various antioxidants in preventing lipid peroxidation. The efficacy can vary based on the specific lipid substrate and experimental conditions.
| Antioxidant | Relative Efficacy | Notes |
| Butylated Hydroxytoluene (BHT) | High | Commonly used synthetic antioxidant. |
| Butylated Hydroxyanisole (BHA) | High | Another widely used synthetic antioxidant. |
| Tocopherols (Vitamin E) | Moderate to High | Natural antioxidant, effectiveness can be concentration-dependent. |
| Ascorbic Acid (Vitamin C) | Moderate | Water-soluble antioxidant.[10] |
| Rosemary Extract | Moderate | Natural antioxidant containing various phenolic compounds.[1] |
Experimental Protocols
Protocol 1: General Lipid Extraction from Biological Samples (Folch Method)
This protocol is a widely used method for extracting lipids from biological samples while minimizing oxidation.
-
Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to a final volume of 20 times the volume of the tissue sample. Perform this step on ice.
-
Antioxidant Addition: Add an antioxidant such as BHT to the chloroform/methanol mixture to a final concentration of 0.005%.[2]
-
Agitation: Agitate the mixture vigorously and allow it to stand at 4°C overnight to ensure complete extraction.[2]
-
Phase Separation: Add 0.9% NaCl solution (one-fifth of the total volume of the chloroform/methanol mixture) and mix thoroughly.[2] Centrifuge the mixture to facilitate phase separation.
-
Collection: Carefully collect the lower chloroform phase, which contains the lipids.
-
Re-extraction: Re-extract the upper phase and the tissue pellet with additional chloroform to ensure complete recovery of lipids.[2]
-
Drying: Pool the chloroform extracts and dry the solvent under a stream of nitrogen gas.[2]
-
Storage: Resuspend the dried lipids in a suitable solvent and store under an inert atmosphere at -80°C.
Protocol 2: Sample Preparation for Fatty Acid Methyl Ester (FAME) Analysis
This protocol describes the preparation of fatty acid methyl esters for analysis by gas chromatography (GC).
-
Sample Preparation: Place an aliquot of the lipid extract in a glass methylation tube.
-
Reagent Addition: Add 1 ml of hexane (B92381) and 1 ml of 14% Boron Trifluoride (BF₃) in methanol to the tube.[2]
-
Inert Atmosphere: Blanket the mixture with nitrogen gas to prevent oxidation during heating.[2]
-
Heating: Heat the mixture at 100°C for 1 hour.[2]
-
Cooling and Extraction: Cool the tube to room temperature. Add 1 ml of water and vortex to extract the methyl esters into the hexane phase.[2]
-
Separation: Centrifuge the sample for 1 minute to separate the phases.[2]
-
Collection and Concentration: Carefully remove the upper hexane layer and concentrate it under a stream of nitrogen gas before GC analysis.[2]
Visualizations
Caption: The free radical chain reaction of lipid peroxidation.
Caption: Experimental workflow for preventing fatty acid oxidation.
Caption: Troubleshooting decision tree for fatty acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.ilabsolutions.com [content.ilabsolutions.com]
- 7. Effect of storage temperature and time on the fatty acids and nutritional quality of the commercial mussel (Mytilus galloprovincialis) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Graphene quantum dots inhibit lipid peroxidation in biological membranes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC Oven Temperature for FAMEs Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their gas chromatography (GC) oven temperature programs for the analysis of Fatty Acid Methyl Esters (FAMEs).
Frequently Asked Questions (FAQs)
Q1: Why is temperature programming necessary for FAMEs analysis?
A1: Temperature programming is crucial in the GC analysis of FAMEs because it allows for the efficient separation of complex mixtures containing compounds with a wide range of boiling points and polarities.[1] Unlike isothermal methods (constant temperature), temperature programming involves gradually increasing the oven temperature during the analysis. This approach provides several advantages:
-
Improved Resolution: It enhances the separation of both early-eluting (volatile) and late-eluting (less volatile) FAMEs within a single run.[1]
-
Better Peak Shape: It helps to produce sharper peaks for later-eluting compounds, which would otherwise be broad and difficult to detect accurately.[1]
-
Reduced Analysis Time: By increasing the temperature, compounds with higher boiling points are eluted faster, shortening the overall run time.[1]
Q2: How does the initial oven temperature affect my FAMEs separation?
A2: The initial oven temperature significantly impacts the resolution of early-eluting, more volatile FAMEs. A lower initial temperature increases the retention of these compounds, allowing for better separation from the solvent front and from each other.[2] For complex samples, a low initial temperature (e.g., 40-100°C) is often recommended to ensure good resolution of short-chain FAMEs.[3][4]
Q3: What is the effect of the oven ramp rate on the chromatogram?
A3: The oven ramp rate, or the rate at which the temperature is increased, directly influences the separation of FAMEs.
-
Slower Ramp Rates (e.g., 2-5°C/min): A slower ramp rate increases the interaction time of the analytes with the stationary phase, which generally leads to better resolution of closely eluting peaks.[3] This is particularly useful for separating critical pairs of isomers.[2]
-
Faster Ramp Rates (e.g., 10-30°C/min): Faster ramp rates shorten the analysis time but may decrease resolution.[5][6] They are often used in screening analyses where high throughput is more critical than baseline separation of every compound.
A multi-step temperature program with different ramp rates can be effective for samples containing a wide range of FAMEs.[2]
Q4: When should I use an isothermal hold in my temperature program?
A4: An isothermal hold, a period where the oven temperature is kept constant, can be beneficial in several situations:
-
Initial Hold: An initial hold at a low temperature can improve the focusing of the sample at the head of the column, leading to sharper peaks for early eluting compounds.[4]
-
Mid-Run Hold: An isothermal hold during the run can be crucial for separating specific critical pairs of FAME isomers whose relative elution is highly temperature-dependent.[2]
-
Final Hold: A hold at a high final temperature helps to ensure that all high-boiling point compounds are eluted from the column, preventing contamination of subsequent runs (ghost peaks).[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor resolution of early-eluting peaks (short-chain FAMEs) | The initial oven temperature is too high. | Lower the initial oven temperature (e.g., to 40-60°C) to increase retention and improve separation.[4][8] |
| Co-elution of critical pairs (e.g., cis/trans isomers) | The ramp rate is too fast or the column is not suitable. | Decrease the oven ramp rate (e.g., to 2-3°C/min) during the elution window of the critical pair.[3] Consider using a highly polar cyanopropyl column (e.g., HP-88, SP-2560) for better isomer separation.[2] |
| Broad peaks for late-eluting compounds (long-chain FAMEs) | The final temperature is too low or the ramp rate is too slow. | Increase the final oven temperature to elute compounds faster. A faster ramp rate towards the end of the run can also help sharpen peaks.[1] |
| "Ghost peaks" appearing in subsequent runs | Incomplete elution of high-boiling point compounds from the previous injection. | Increase the final hold time and/or the final temperature to ensure all compounds are eluted. Regularly bake out the column at its maximum allowed temperature. |
| Poor peak shape (tailing) | Active sites in the GC inlet or column, or column contamination. | Use a deactivated liner, preferably with glass wool, and change it frequently.[7] Consider using a cold injection technique like on-column or PTV injection. |
Experimental Protocols
Protocol 1: High-Resolution FAMEs Analysis for Complex Mixtures
This protocol is designed for the detailed analysis of complex FAME samples, including the separation of geometric (cis/trans) and positional isomers.
-
GC System: Agilent 7890A GC (or equivalent) with FID.
-
Column: Highly polar cyanopropyl column (e.g., Restek Rt-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).[3]
-
Injection:
-
Volume: 1 µL
-
Inlet Temperature: 225°C
-
Split Ratio: 20:1[3]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 4 minutes.
-
Ramp 1: 3°C/min to 240°C.
-
Final Hold: Hold at 240°C for 15 minutes.[3]
-
-
Detector (FID):
-
Temperature: 285°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N₂): 45 mL/min[3]
-
Protocol 2: Fast FAMEs Analysis for Routine Screening
This protocol is suitable for rapid analysis of less complex FAME samples where detailed isomer separation is not the primary objective.
-
GC System: GC with FID.
-
Column: Wax-type column (e.g., FAMEWAX, 30 m, 0.32 mm ID, 0.25 µm).[9]
-
Injection:
-
Volume: 1 µL
-
Inlet Temperature: 250°C
-
Split Ratio: 100:1[8]
-
-
Carrier Gas: Hydrogen, constant flow.[9]
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 170°C, hold for 12 minutes.
-
Ramp 2: 6°C/min to 220°C.[8]
-
-
Detector (FID):
-
Temperature: 250°C[9]
-
Quantitative Data Summary
Table 1: Example GC Oven Temperature Programs for FAMEs Analysis
| Parameter | Method 1: High-Resolution [3] | Method 2: Fast Screening [8] | Method 3: General Purpose [10] |
| Initial Temperature | 100°C | 60°C | 120°C |
| Initial Hold | 4 min | 1 min | 0.5 min |
| Ramp Rate(s) | 3°C/min | 15°C/min, then 6°C/min | 30°C/min |
| Intermediate Temp(s)/Hold(s) | N/A | 170°C, 12 min hold | N/A |
| Final Temperature | 240°C | 220°C | 250°C |
| Final Hold | 15 min | N/A | 10 min |
| Typical Application | Detailed isomer separation | Rapid sample screening | General FAMEs profile |
Visualizations
Caption: Troubleshooting workflow for GC oven temperature optimization.
References
- 1. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. s4science.at [s4science.at]
- 9. gcms.cz [gcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting poor peak shape in fatty acid chromatography
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatography (GC) analysis of fatty acids.
Troubleshooting Guides
This section addresses specific peak shape problems that may arise during the chromatographic analysis of fatty acids, providing potential causes and systematic solutions in a question-and-answer format.
Issue 1: Peak Tailing
Question: Why are my fatty acid peaks tailing in my chromatogram?
Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue in fatty acid analysis. It is often caused by interactions between the polar fatty acids (or their derivatives) and active sites within the GC system.[1][2] This can lead to issues with peak integration and affect the accuracy of quantification.[3]
Potential Causes and Solutions:
-
Active Sites in the GC System: Free fatty acids can interact with active sites in the inlet liner, at the head of the column, or on any metal surfaces in the flow path.[1][2][4] Exposed silanol (B1196071) groups (Si-OH) are particularly problematic and can cause hydrogen bonding with the polar carboxyl group of the fatty acids, retaining some molecules longer than others.[2][5]
-
Solution: Use a deactivated inlet liner and ensure the column is in good condition.[4][6] If the problem persists, especially for polar compounds, consider "priming" the system by injecting a high-concentration standard to neutralize active sites.[7] For persistent issues, utilizing inert flow path components can significantly reduce these interactions.[8][9]
-
-
Incomplete Derivatization: If the derivatization reaction to convert fatty acids to fatty acid methyl esters (FAMEs) is incomplete, the remaining free fatty acids will exhibit significant tailing.[1][4] The presence of water can hinder the esterification reaction.[10]
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites at the head of the column.[1][2]
-
Improper Column Installation: A poor column cut or incorrect positioning in the inlet can create dead volumes and disrupt the sample flow path, leading to turbulence and tailing.[1][3][4]
-
Solvent Mismatch: A significant difference in polarity between the sample solvent and the stationary phase can lead to poor peak shape.[4][11]
-
Solution: If possible, dissolve the sample in a solvent that is compatible with the stationary phase.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Restek - Blog [restek.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Minimizing Contamination in Lipid Extraction Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during lipid extraction experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common sources of contamination in lipid analysis?
A1: Contamination in lipid analysis can originate from multiple sources throughout the experimental workflow. Key sources include:
-
Labware: Plasticware can leach plasticizers (e.g., phthalates) and other chemicals into solvents. Glassware, if not meticulously cleaned, can harbor residues from previous experiments or cleaning agents.[1][2]
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of lipidic impurities.[2][3] Reagents used for derivatization can also be a source of contamination.[2]
-
Personnel and Environment: Keratin (B1170402) from skin, hair, and clothing is a very common contaminant in mass spectrometry-based analyses.[4][5][6][7] Dust in the laboratory environment also contains keratin and other contaminating particles.[5][6][7]
-
Sample Handling: Cross-contamination between samples can occur through improper handling, such as reusing pipette tips or inadequately cleaning homogenizers.[2]
Q2: How can I minimize contamination from plasticware?
A2: While completely avoiding plasticware may not always be practical, the following steps can significantly reduce contamination:
-
Prioritize Glass: Whenever possible, use borosilicate glassware for sample preparation and storage as it introduces significantly fewer contaminants.[1]
-
Select Appropriate Plastics: If plastics are necessary, choose high-quality polypropylene (B1209903) (PP) from reputable manufacturers, as contaminant leaching can vary between brands.[1] Avoid polyvinyl chloride (PVC), which is a major source of phthalate (B1215562) contamination.[1]
-
Pre-clean Plastics: Before use, rinse plastic tubes and pipette tips with a high-purity solvent that is compatible with your analysis to wash away surface contaminants.[1]
-
Avoid Prolonged Storage: Do not store organic solvents in plastic containers for extended periods, as this can promote the leaching of plasticizers.[7][8]
Q3: What is the best way to clean glassware for sensitive lipid analysis?
A3: A rigorous cleaning protocol is essential to eliminate lipid residues and detergent contaminants from glassware. See the detailed "Experimental Protocol: Glassware Cleaning for Lipidomics" below for a step-by-step guide. The general principle involves scrubbing with a laboratory-grade detergent, followed by extensive rinsing with tap water, high-purity water, and a series of organic solvents.[1][9]
Q4: I am seeing unexpected peaks in my chromatogram. How do I troubleshoot this?
A4: Unexpected peaks, or "ghost peaks," can arise from various sources of contamination or from carryover from previous injections.[10] A systematic approach is crucial for identifying the source. This involves running a series of blank injections to sequentially test the HPLC system, mobile phase, and autosampler.[10] If the peak persists when bypassing the column, the contamination is likely from the system hardware or mobile phase. If the peak only appears after a sample injection, it is likely carryover.[10]
Troubleshooting Guides
Issue: High Background Noise in Mass Spectrometry Data
Possible Cause: Contamination of the LC-MS system.
Solution:
-
System Conditioning: Before running samples, it is crucial to condition the LC-MS system to flush out contaminants and establish a stable baseline.[1]
-
Solvent Line Flush: Flush all solvent lines with fresh, high-purity mobile phases for at least 30 minutes. Use clean glass reservoirs for your mobile phases.[1][11]
-
Column Equilibration: Install the analytical column and equilibrate it with the initial mobile phase for an extended period (e.g., overnight) at a low flow rate.[1]
Issue: Presence of Keratin Peaks in Mass Spectrometry Data
Possible Cause: Contamination from personnel or the laboratory environment.
Solution:
-
Personal Protective Equipment (PPE): Always wear a lab coat and non-latex nitrile gloves.[4][6] Tie back long hair or use a hairnet.[6]
-
Clean Workspace: Work in a clean, dust-free area, preferably a laminar flow hood.[4][7] Wipe down work surfaces and equipment with 70% ethanol (B145695) or methanol (B129727) before starting.[4][6]
-
Proper Handling: Avoid touching surfaces that will come into contact with your samples. Change gloves frequently, especially after touching common laboratory items like phones or pens.[8] Keep sample tubes and containers covered as much as possible.[7]
Issue: Emulsion Formation During Liquid-Liquid Extraction
Possible Cause: High concentration of surfactant-like molecules (e.g., phospholipids, free fatty acids) in the sample.[12]
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[12]
-
Salting Out: Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[12]
-
Centrifugation: Centrifuging the sample can help to separate the layers and compact the emulsion.[12]
-
Alternative Extraction Method: Consider using supported liquid extraction (SLE), which is less prone to emulsion formation.[12]
Data Presentation
Table 1: Comparison of Contaminants from Glassware vs. Plasticware
| Labware Type | Number of Contaminant Features Introduced | Key Contaminant Types | Reference |
| Borosilicate Glassware with PTFE-lined caps | 98 | - | [1] |
| Polypropylene Microcentrifuge Tubes (Brand A) | 847 | Primary amides, fatty acid surfactants | [1] |
| Polypropylene Microcentrifuge Tubes (Brand B) | 2,949 | Varied plasticizers and polymers | [1] |
Experimental Protocols
Experimental Protocol: Glassware Cleaning for Lipidomics
This protocol is designed to remove organic residues and potential contaminants from borosilicate glassware.[1][9]
Materials:
-
Non-abrasive, phosphate-free laboratory detergent (e.g., Alconox)
-
Hot tap water
-
High-purity water (e.g., Milli-Q)
-
HPLC-grade methanol
-
HPLC-grade acetone
-
HPLC-grade hexane
-
Aluminum foil
Procedure:
-
Initial Scrub: Immediately after use, scrub the glassware with a suitable brush and a solution of laboratory detergent in hot tap water.[1][9]
-
Tap Water Rinse: Thoroughly rinse the glassware by filling it completely with warm to hot tap water and emptying it six times.[1][9]
-
High-Purity Water Rinse: Rinse the glassware by filling it completely with high-purity water and emptying it six times.[1][9]
-
Solvent Rinses (perform in a fume hood):
-
Drying: Allow the glassware to air dry on a dedicated drying rack or place it in a drying oven at a temperature not exceeding 110°C. Loosely cover the openings with hexane-rinsed aluminum foil to prevent dust contamination.[1][9]
-
Storage: Store clean glassware in a closed cabinet to protect it from environmental contaminants.[1]
Mandatory Visualization
Caption: Lipid extraction workflow with key contamination control points.
Caption: Troubleshooting decision tree for unexpected chromatographic peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. med.unc.edu [med.unc.edu]
- 5. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 8. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Calibration strategies for accurate quantification of fatty acid isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibration strategies and troubleshooting for the accurate quantification of fatty acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of fatty acid isomers challenging?
The primary challenge in quantifying fatty acid isomers lies in their structural similarity. Isomers possess the same molecular formula and mass-to-charge ratio (m/z), making them difficult to distinguish using standard mass spectrometry alone.[1] Their similar physicochemical properties often lead to co-elution during chromatographic separation, where isomers are not fully separated and appear as a single peak.[1][2] This is particularly true for positional isomers (differing in double bond location) and geometric (cis/trans) isomers.[1][2]
Q2: What are the primary analytical platforms for fatty acid isomer quantification?
The two main platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
GC-MS is a robust and widely used technique, especially after derivatization of fatty acids to more volatile Fatty Acid Methyl Esters (FAMEs).[3][4][5] Achieving separation of isomers often requires the use of long, highly polar capillary columns.[2][3][6]
-
LC-MS is a versatile alternative that can sometimes simplify sample preparation.[4] However, co-elution of isomers remains a significant challenge, often necessitating specialized columns or derivatization techniques to enhance separation and identification.[1][7]
Q3: Why is derivatization necessary for the GC-MS analysis of fatty acids?
Free fatty acids are polar and not sufficiently volatile for direct analysis by GC.[3] Derivatization, most commonly to FAMEs, is essential to:
-
Increase Volatility: FAMEs are more volatile than free fatty acids, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[3]
-
Reduce Polarity: Converting the polar carboxyl group to a less polar methyl ester minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks and reduced peak tailing.[3]
-
Improve Separation: By neutralizing the polar carboxyl group, separation is primarily driven by other structural features like carbon chain length and degree of unsaturation, leading to better resolution.[3]
Q4: What are common derivatization methods for preparing FAMEs?
Common methods for preparing FAMEs include:
-
Acid-catalyzed esterification: Using reagents like boron trifluoride (BF₃) in methanol (B129727) or a solution of sulfuric or hydrochloric acid in methanol.[3]
-
Base-catalyzed transesterification: This method is suitable for converting lipids directly to FAMEs.[3]
Q5: What type of internal standard should be used for accurate quantification?
The choice of internal standard is critical for accurate quantification.
-
For relative quantification: A fatty acid that is not naturally present in the sample and does not co-elute with other sample components can be used. A common choice is an odd-chain fatty acid like C17:0 or C19:0.[4][5]
-
For absolute quantification: A stable isotope-labeled internal standard (e.g., deuterated) corresponding to the analyte of interest is the gold standard. This type of standard closely mimics the behavior of the analyte during sample preparation and analysis, correcting for matrix effects and variations in ionization efficiency.[8][9]
Calibration Strategies
A summary of common calibration strategies for the quantification of fatty acid isomers is presented below.
| Calibration Strategy | Type of Standard | Quantification Method | Advantages | Disadvantages |
| External Standard | Authentic, certified reference material of the target isomer | A calibration curve is generated by analyzing a series of known concentrations of the standard. The concentration of the analyte in the sample is determined from this curve. | Simple to implement if pure standards are available. | Does not account for matrix effects or variations in sample preparation and injection volume. |
| Internal Standard (Relative Quantification) | A compound structurally similar to the analyte but not present in the sample (e.g., odd-chain fatty acid).[4][5] | A known amount of the internal standard is added to each sample and standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to create the calibration curve. | Corrects for variations in injection volume and instrument response. | Does not fully account for matrix effects or differences in extraction efficiency between the analyte and the internal standard. |
| Stable Isotope Dilution (Absolute Quantification) | A stable isotope-labeled version of the analyte (e.g., deuterated fatty acid).[8][9] | A known amount of the labeled standard is spiked into the sample. The ratio of the unlabeled analyte to the labeled standard is used for quantification. | Considered the most accurate method. Corrects for matrix effects, extraction losses, and instrument variability. | Labeled standards can be expensive and are not available for all isomers. |
| Standard Addition | Authentic, certified reference material of the target isomer | The sample is divided into several aliquots. Increasing known amounts of the standard are added to each aliquot except for one. All are then analyzed, and the concentration is determined by extrapolating the calibration curve to zero response. | Effectively compensates for matrix effects. | Can be time-consuming and requires more sample material. |
Experimental Protocol: Derivatization of Fatty Acids to FAMEs with Boron Trifluoride-Methanol
This protocol provides a general guideline for the derivatization of fatty acids to FAMEs using BF₃-Methanol.
Materials:
-
Lipid sample (1-25 mg)
-
Micro-reaction vessel
-
12-14% w/w Boron Trifluoride (BF₃) in methanol
-
Deionized water
-
Internal standard solution (e.g., C17:0 in a suitable solvent)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro-reaction vessel.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the sample.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization: Add 1-2 mL of 12-14% w/w BF₃ in methanol to the dried sample.[3][4]
-
Heating: Cap the vessel tightly and heat at 60-100°C for 5-30 minutes.[3][4] The optimal time and temperature may need to be determined empirically.
-
Cooling: Cool the vessel to room temperature.
-
Extraction: Add 1 mL of deionized water and 1 mL of hexane.[3][4]
-
Vortexing: Shake the vessel vigorously for at least 1 minute to extract the FAMEs into the hexane layer.[3]
-
Phase Separation: Centrifuge the vessel to achieve clear separation of the aqueous and organic layers.
-
Sample Transfer: Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial with an insert for GC-MS analysis.[10]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Causes | Solutions |
| Peak Tailing | Active sites in the GC inlet or column due to contamination or degradation.[3][6] | - Use a deactivated inlet liner. - Condition the column. - Replace the column if it is old. |
| Incomplete derivatization.[3] | - Ensure the derivatization reaction has gone to completion by optimizing reaction time and temperature. - Ensure samples are dry as water can hinder the reaction.[3] | |
| Column overload.[6] | - Dilute the sample or reduce the injection volume. | |
| Peak Fronting | Column overloading.[6] | - Reduce the injection volume or sample concentration. |
| Improper column installation.[6] | - Ensure the column is installed correctly according to the manufacturer's instructions. | |
| Incompatibility between sample solvent and stationary phase.[4] | - Dissolve the final FAME extract in a solvent compatible with the GC column's stationary phase (e.g., hexane). |
Problem 2: Co-elution of Isomers
| Symptom | Possible Causes | Solutions |
| Inability to separate cis/trans or positional isomers | Inappropriate GC column.[3] | - Use a highly polar stationary phase, such as those with cyanopropyl functional groups (e.g., HP-88, CP-Sil 88).[2][6] - Use a longer column (e.g., 100-200 m) to improve resolution.[2] |
| Suboptimal temperature program.[3] | - Employ a slower temperature ramp rate to enhance the separation of closely eluting peaks.[3] | |
| Carrier gas flow rate is not optimal.[4] | - Adjust the carrier gas (e.g., helium or hydrogen) flow rate to achieve the best separation efficiency for your column. |
Problem 3: Low Signal Intensity
| Symptom | Possible Causes | Solutions |
| Weak or no peaks for target analytes | Inefficient derivatization.[3] | - Optimize the derivatization protocol (reagent concentration, time, temperature). - Ensure all reagents are fresh. |
| Sample loss during extraction.[3] | - Be meticulous with sample preparation and solvent transfer steps. - Use a stable isotope-labeled internal standard to correct for losses. | |
| Leaks in the GC-MS system.[6] | - Perform a leak check of the entire system. | |
| Contaminated injector or detector.[6] | - Clean the injector and detector as part of routine maintenance. |
Problem 4: Inconsistent Quantification Results
| Symptom | Possible Causes | Solutions |
| Poor reproducibility between injections or samples | Variability in manual sample preparation. | - Use an automated sample preparation system if available. - Ensure precise and consistent addition of the internal standard to all samples and standards.[4] |
| Non-linearity of the calibration curve.[4] | - Prepare a multi-point calibration curve that covers the expected concentration range of your analytes. | |
| Carryover from previous injections.[6] | - Run a blank solvent injection to check for carryover. - Increase the oven temperature at the end of the run (bake-out) to elute any remaining compounds. |
Visualizations
Caption: Experimental workflow for the quantification of fatty acids as FAMEs by GC-MS.
Caption: Troubleshooting decision tree for common GC-MS issues in fatty acid analysis.
Caption: Conceptual diagram illustrating the challenge of isomer co-elution and the effect of method optimization. (Note: The images in the DOT script above are placeholders and would need to be replaced with actual chromatogram images for a final rendering.)
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 6. benchchem.com [benchchem.com]
- 7. sciex.com [sciex.com]
- 8. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Technical Support Center: Addressing Variability in Cell-Based Assays with Fatty Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the variability commonly encountered in cell-based assays involving fatty acids.
Frequently Asked Questions (FAQs)
Q1: Why is there so much variability in my cell-based assays when using fatty acids?
Variability in cell-based assays with fatty acids can stem from several factors. Due to their lipophilic nature, fatty acids have low solubility in aqueous cell culture media, which can lead to inconsistent concentrations and cellular uptake. The method of solubilization and delivery is critical and, if not standardized, can introduce significant experimental differences.[1][2][3]
Key sources of variability include:
-
Inconsistent Fatty Acid Preparation: Differences in the preparation of fatty acid stock solutions and their complexes with carrier proteins like bovine serum albumin (BSA) can alter the effective concentration and bioavailability of the fatty acids.[1][4][5]
-
Solvent Effects: The type and final concentration of solvents (e.g., ethanol (B145695), DMSO) used to dissolve fatty acids can impact cell viability and assay outcomes.[1][4][6]
-
Fatty Acid to BSA Ratio: The molar ratio of fatty acid to BSA is a critical parameter that determines the concentration of "free" fatty acid available to the cells and can significantly influence the biological response.[1][4]
-
Cell Type and Health: Different cell lines exhibit varying sensitivities and metabolic responses to fatty acids. The passage number and overall health of the cells can also affect reproducibility.[7][8]
-
Fatty Acid Stability: Fatty acids, particularly polyunsaturated ones, are susceptible to oxidation, which can alter their biological activity.[]
Q2: What is the best way to prepare fatty acid stock solutions for cell culture experiments?
The optimal method for preparing fatty acid stock solutions aims to maximize solubility and stability while minimizing toxicity to the cells. Two common approaches are dissolving fatty acids in an organic solvent or complexing them with a carrier protein like fatty acid-free BSA.[4][10][11] A recently developed method involves using sodium salts of fatty acids dissolved in ethanol followed by sonication to form stable micelles, which may eliminate the need for albumin in some applications.[12]
Q3: How can I minimize cytotoxicity in my fatty acid-treated cell cultures?
Fatty acid-induced cytotoxicity, or lipotoxicity, is a common issue.[5][10] The degree of cytotoxicity depends on the fatty acid's chain length, saturation, concentration, and the duration of exposure.[5][13]
To minimize cytotoxicity:
-
Perform Dose-Response and Time-Course Experiments: Determine the optimal, non-toxic concentration range and exposure time for your specific cell line and fatty acid.
-
Use a Carrier Protein: Complexing fatty acids with BSA can reduce their cytotoxicity compared to using solvents like DMSO.[6]
-
Control the Fatty Acid:BSA Ratio: High ratios can increase the concentration of unbound fatty acids, leading to greater toxicity. A ratio of 5:1 or lower is often recommended to mimic physiological conditions.[1]
-
Monitor Cell Viability: Routinely assess cell health using assays like MTT or by monitoring ATP levels.[1][5]
Q4: How do fatty acids influence cell signaling pathways?
Fatty acids are not just energy sources; they are also important signaling molecules that can modulate various cellular pathways.[14][15] They can act as second messengers and modify the activities of G-proteins, protein kinases, and ion channels.[14][15] For example, long-chain fatty acids can bind to membrane receptors like CD36, FFAR1 (GPR40), and FFAR4 (GPR120) to initiate signaling cascades that regulate nutrient uptake, inflammation, and metabolism.[16][17]
Troubleshooting Guides
Issue 1: Fatty Acid Precipitation in Culture Media
Problem: I've diluted my fatty acid stock solution into the cell culture medium, and now I see a precipitate or an oily film.
| Potential Cause | Recommended Solution |
| Poor Solubility | Fatty acids, especially long-chain saturated ones, are poorly soluble in aqueous solutions.[4][18] It is crucial to use a carrier molecule. |
| Inadequate Complexation with BSA | The fatty acid may not have been properly complexed with BSA. Ensure you are using fatty acid-free BSA and allow sufficient incubation time for the complex to form.[19][20][21] |
| Incorrect Solvent Dilution | If using a solvent like DMSO or ethanol, ensure the final concentration in the media is low (typically <0.1%) to avoid both direct toxicity and precipitation upon dilution.[4][18] |
| Temperature | Heating the stock solution and the BSA solution (e.g., to 37°C or higher for some protocols) can aid in dissolving and complexing the fatty acid.[4][19] |
Issue 2: Inconsistent or Non-Reproducible Assay Results
Problem: My results vary significantly between experiments, even when I use the same fatty acid concentrations.
| Potential Cause | Recommended Solution |
| Inconsistent Stock Preparation | Prepare a large batch of the fatty acid-BSA complex, aliquot it into single-use vials, and store at -20°C or -80°C to ensure consistency across experiments.[2] Avoid repeated freeze-thaw cycles.[2] |
| Variable Fatty Acid:BSA Ratio | The molar ratio of fatty acid to BSA is critical.[4] Precisely control the concentrations of both components during preparation. Even small variations in BSA concentration can alter the amount of unbound fatty acid.[22] |
| Cell Passage Number and Density | Use cells within a consistent and narrow range of passage numbers. Ensure that cells are seeded at the same density for each experiment, as this can affect their metabolic state and response to treatment.[7] |
| Fatty Acid Oxidation | Polyunsaturated fatty acids are prone to oxidation. Prepare solutions fresh when possible, store them under nitrogen or argon, and protect them from light to minimize degradation.[1] |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid-BSA Complexes
This protocol is adapted from established methods for complexing fatty acids with bovine serum albumin for use in cell culture.[19][20][21]
Materials:
-
Fatty acid (e.g., palmitic acid, oleic acid)
-
Fatty acid-free BSA
-
Ethanol (or other suitable solvent)
-
Sterile PBS or cell culture medium without serum
-
Sterile conical tubes
-
Water bath or incubator at 37°C
-
Sterile 0.22 µm filter
Methodology:
-
Prepare Fatty Acid Stock Solution:
-
Dissolve the fatty acid in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution (e.g., 100 mM).
-
Heating may be required to fully dissolve saturated fatty acids (e.g., 65-70°C).[19]
-
-
Prepare BSA Solution:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free medium.
-
Gently agitate to dissolve and then sterile filter the solution.
-
-
Complex Formation:
-
Warm the BSA solution to 37°C.
-
Slowly add the fatty acid stock solution dropwise to the warm BSA solution while gently stirring or vortexing. The final molar ratio of fatty acid to BSA should be determined based on experimental needs (e.g., 5:1).
-
Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.[2]
-
-
Final Preparation and Storage:
-
The final complex can be diluted to the desired working concentration in your cell culture medium.
-
For long-term storage, aliquot the complex into single-use tubes and store at -20°C.[2]
-
Protocol 2: Ethanol-Based Fatty Acid Solution with Sonication
This method, recently described, prepares stable fatty acid micelles without the need for BSA.[12][23]
Materials:
-
Sodium salt of the fatty acid (e.g., sodium oleate, sodium palmitate)
-
Ethanol
-
Ice
-
Sonicator (probe or bath)
-
Sterile tubes
Methodology:
-
Dissolving the Fatty Acid Salt:
-
Weigh the fatty acid sodium salt and place it in a sterile tube.
-
Add ethanol to the desired concentration.
-
-
Sonication:
-
Place the tube on ice and sonicate the mixture until it becomes a homogenous, milky solution.[23] This indicates the formation of stable micelles.
-
-
Storage and Use:
-
The resulting stock solution can be stored at 4°C in the dark for several months.[23]
-
This stock can be directly diluted into the cell culture medium to achieve the desired final fatty acid concentration.
-
Quantitative Data Summary
Table 1: Common Solvents for Fatty Acid Stock Solutions
| Solvent | Recommended Max. Final Concentration in Media | Notes |
| Ethanol | < 0.1% (v/v) | Generally less toxic than other alcohols.[23] Should be avoided in cells that can metabolize it.[4] |
| DMSO | < 0.1% (v/v) | Can interfere with certain assays (e.g., MTT) and may be more cytotoxic than BSA conjugation.[1][6] |
Table 2: Recommended Molar Ratios for Fatty Acid:BSA Complexes
| Molar Ratio (Fatty Acid:BSA) | Typical Application | Considerations |
| 1:1 to 3:1 | Mimics healthy physiological conditions.[4] | Lower levels of "free" fatty acids. |
| >3:1 to 5:1 | Simulates pathophysiological states like those seen in metabolic diseases.[1][4] | Higher levels of "free" fatty acids, increased potential for lipotoxicity. Ratios above 5:1 should generally be avoided.[1] |
Visualizations
Caption: Workflow for preparing fatty acid-BSA complexes.
Caption: Key fatty acid signaling pathways via membrane receptors.
References
- 1. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 10. Cell culture models of fatty acid overload: Problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. Breaking barriers: Novel fatty acid solution preparation improves cellular lipid research [einpresswire.com]
- 13. Fatty acid cytotoxicity to human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 17. annualreviews.org [annualreviews.org]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 20. wklab.org [wklab.org]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Sensitivity for Low-Abundance Hexadecenoic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in the detection and quantification of low-abundance hexadecenoic acid (C16:1) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to analyze low-abundance this compound isomers?
A1: The analysis of low-abundance this compound isomers is inherently difficult due to several factors. Isomers possess the same mass-to-charge ratio (m/z), making them indistinguishable by standard mass spectrometry alone.[1] Their similar physicochemical properties often lead to co-elution during standard chromatographic separations.[1] Furthermore, the low concentration of these isomers in complex biological matrices can result in signals that are below the detection limit of the instrument or are masked by background noise.
Q2: What is the primary purpose of derivatization in the analysis of this compound isomers?
A2: Derivatization is a critical step in the analysis of fatty acids, especially for Gas Chromatography (GC).[2] The process chemically modifies the fatty acids to increase their volatility and thermal stability.[2] This is typically achieved by converting the polar carboxylic acid group into a less polar ester, such as a fatty acid methyl ester (FAME).[3] This modification leads to improved peak shape and prevents thermal degradation in the GC system, which is essential for accurate quantification.[2] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can significantly enhance ionization efficiency, thereby increasing detection sensitivity.[4]
Q3: Which analytical technique is better for separating this compound isomers: Gas Chromatography (GC) or Liquid Chromatography (LC)?
A3: Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the gold standard and most common technique for the comprehensive profiling and separation of fatty acid isomers like this compound.[2][5] The use of long, highly polar capillary columns provides excellent selectivity for both positional and geometric (cis/trans) isomers.[2] While High-Performance Liquid Chromatography (HPLC), especially with a silver ion-containing mobile phase (Ag+-HPLC), can also be used, it is generally less common for detailed isomer profiling compared to GC.[2]
Q4: How can I improve the sensitivity of my mass spectrometer for detecting these isomers?
A4: Beyond sample preparation, several strategies can enhance MS sensitivity. For GC-MS, using Negative Chemical Ionization (NCI) with a halogenated derivatizing agent like pentafluorobenzyl (PFB) bromide can significantly boost detection limits compared to standard Electron Ionization (EI).[6][7] For both GC-MS and LC-MS, ensuring the ion source and mass spectrometer are clean is crucial, as contamination can lead to a general loss of signal and increased background noise.[4] For LC-MS, using derivatization reagents that introduce a permanently charged group or a readily ionizable moiety can improve ionization efficiency and lead to signal increases of over 1000-fold.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of low-abundance this compound isomers.
| Problem | Potential Cause | Recommended Solution |
| Low Signal / No Peak Detected | Instrument Insensitivity: The mass spectrometer's sensitivity may be compromised. | Check the mass spectrometer's performance. A dirty ion source or detector can cause a general loss of signal.[4] Perform routine maintenance and cleaning as per the manufacturer's guidelines. |
| Inefficient Derivatization: The conversion of fatty acids to their more volatile/ionizable form is incomplete. | Ensure the derivatization reaction goes to completion. Use fresh, high-purity reagents and optimize reaction time and temperature.[9] For example, acid-catalyzed methylation for FAMEs should be heated appropriately (e.g., 80-85°C for 1 hour).[10] | |
| Sample Loss During Preparation: Analyte is lost during extraction or solvent transfer steps. | Use stable isotope-labeled internal standards for each target analyte to compensate for losses during sample preparation and analysis.[6][11] Handle samples carefully, especially during solvent evaporation and reconstitution steps. | |
| Poor Resolution / Co-elution of Isomers | Inadequate GC Column: The column does not have the necessary selectivity for isomer separation. | Use a highly polar capillary column with a high percentage of cyanopropyl content (e.g., DB-23, CP-Sil 88, SP-2560).[2] Using longer columns (60 meters or more) is also recommended to improve resolution.[2] |
| Suboptimal GC Temperature Program: The oven temperature ramp is too fast to separate closely eluting isomers. | Start with a slow temperature ramp (e.g., 1-2 °C/min) during the elution window for C16:1 isomers to maximize separation.[2][12] | |
| Incorrect Carrier Gas: The choice of carrier gas can affect separation efficiency. | For C16 monounsaturated fatty acid isomers, helium has been shown to provide better separation than hydrogen, especially with longer columns.[2][13] | |
| Poor Peak Shape (Tailing or Fronting) | Active Sites in GC System: Polar aldehyde groups can interact with active silanol (B1196071) sites in the inlet or column, causing peak tailing. | Use a deactivated inlet liner and a high-quality, well-conditioned capillary column.[12] Derivatization to FAMEs also significantly reduces this issue by capping the polar carboxyl group.[2] |
| Column Overload: Injecting too much sample can lead to peak fronting. | Reduce the injection volume or dilute the sample.[1][12] This is particularly important for low-abundance analytes in a complex matrix where the overall concentration may be high. | |
| Inconsistent Retention Times | Column Not Equilibrated: The column is not stable before injection. | Ensure the column is properly equilibrated with the mobile phase (for LC) or carrier gas flow and temperature (for GC) before each injection.[4] |
| Leaking System: Leaks in the GC or LC flow path can cause pressure and flow fluctuations. | Perform a system leak check according to the instrument manufacturer's protocol. | |
| Mobile Phase/Carrier Gas Issues: Inconsistent mobile phase composition (LC) or fluctuating carrier gas pressure (GC). | For LC, prepare fresh mobile phase and ensure proper mixing.[14] For GC, ensure a stable gas supply and check pressure regulators. A constant pressure mode of 29 psi with helium has been used successfully.[13] |
Experimental Protocols
Protocol 1: Lipid Extraction and FAME Derivatization for GC-MS Analysis
This protocol outlines the extraction of total lipids from biological samples and their subsequent conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) solution.[4]
-
Vortex the mixture thoroughly and allow it to stand for at least 20 minutes to ensure complete lipid extraction.[4]
-
Add 0.2 volumes of a 0.9% NaCl solution to the mixture, vortex again, and centrifuge to induce phase separation.[15][4]
-
Carefully collect the lower organic (chloroform) phase, which contains the lipids.[15]
-
Dry the lipid extract under a stream of nitrogen gas.[4]
-
-
Derivatization (Acid-Catalyzed Methylation):
-
To the dried lipid extract, add 1-2 mL of 2% sulfuric acid in methanol.[10]
-
For quantification, add a known amount of an internal standard, such as heptadecanoic acid (C17:0).[10]
-
Tightly cap the tube, flush with nitrogen, and heat at 80-85°C for 1 hour.[10]
-
After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex to extract the FAMEs into the hexane layer.[10]
-
Centrifuge to separate the phases and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[10]
-
Protocol 2: High-Sensitivity Derivatization using PFBBr for GC-NCI-MS
This protocol is adapted for trace-level analysis by using a derivatizing agent that enhances sensitivity under negative chemical ionization (NCI) conditions.
-
Lipid Extraction:
-
Follow the lipid extraction steps as outlined in Protocol 1.
-
-
Derivatization with Pentafluorobenzyl Bromide (PFBBr):
-
This method converts fatty acids to PFB esters, which have superior detection characteristics in NCI-MS.[6]
-
Dissolve the dried lipid extract in a suitable solvent (e.g., acetonitrile).
-
Add PFB bromide and a catalyst (e.g., diisopropylethylamine).
-
Heat the reaction mixture (e.g., at 60°C for 30 minutes).
-
After the reaction, evaporate the solvent and reconstitute the PFB-derivatized fatty acids in a solvent suitable for GC injection (e.g., hexane).
-
Quantitative Data Summary
The following tables summarize key data and parameters for the analysis of this compound isomers.
Table 1: Comparison of Derivatization Strategies for Enhanced Sensitivity
| Derivatization Strategy | Analyte Form | Platform | Primary Advantage | Reported Enhancement |
| Methylation (e.g., BF₃-Methanol) | FAME | GC-MS (EI) | Increased volatility and thermal stability for improved chromatography.[2] | Foundational method, baseline for comparison. |
| Pentafluorobenzyl Bromide (PFBBr) | PFB Ester | GC-MS (NCI) | Greatly increases electron affinity, enhancing sensitivity for trace analysis.[6] | Superior detection compared to FAMEs in positive ion mode.[6] |
| Isotopic Tagging (e.g., DMAQ) | Tagged FA | LC-MS | Improves ionization efficiency and allows for accurate quantification using isotopic internal standards.[4] | Significant improvement in detection sensitivity.[4] |
| Picolylamine Derivatization | FA-PA | LC-MS | Enhanced sensitivity and improved chromatographic resolution compared to other methods.[8] | Provides enhanced sensitivity over underivatized forms.[8] |
| DMPP Derivatization | DMPP-FA | LC-MS | Excellent signal enhancement capacity and good chromatographic separation.[8] | Up to a 1000-fold signal increase reported.[8] |
Table 2: Recommended GC Parameters for C16:1 Isomer Separation
| Parameter | Recommendation | Rationale |
| GC Column | Highly polar, (50%-cyanopropyl)-methylpolysiloxane (e.g., DB-23) or CP-Sil 88, SP-2560.[2] Length: ≥60 meters.[2] | High cyanopropyl content provides excellent selectivity for positional and geometric isomers.[2] Longer columns increase resolving power.[2] |
| Carrier Gas | Helium.[2][13] | Provides a net advantage over hydrogen for more satisfactory separation of C16 MUFA isomers.[2][13] |
| Injector | Split/splitless, operated in splitless mode.[2] | Maximizes the transfer of low-abundance analytes to the column. |
| Oven Program | Initial: 165°C, hold 3 min. Ramp 1: 1°C/min to 195°C, hold 40 min. Ramp 2: 10°C/min to 240°C, hold 10 min.[2] | A slow initial ramp is critical for resolving closely eluting isomers.[2] |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID). | MS provides structural information for isomer identification, while FID is a robust quantitative detector.[6] |
Visualizations
Caption: General experimental workflow for the GC-MS analysis of this compound isomers.
Caption: A logical workflow for troubleshooting low sensitivity issues in fatty acid analysis.
Caption: Biosynthetic pathways for the formation of palmitoleic and sapienic acid isomers.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography–mass spectrometry [escholarship.org]
- 8. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 10. benchchem.com [benchchem.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. benchchem.com [benchchem.com]
- 13. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. benchchem.com [benchchem.com]
Stability of hexadecenoic acid in different solvents and temperatures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexadecenoic acid (palmitoleic acid). This resource provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in various solvents and at different temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by temperature, the type of solvent used, and exposure to oxygen. High temperatures can accelerate degradation through oxidation and hydrolysis.[1] The double bond in its monounsaturated structure makes it susceptible to oxidation, leading to the formation of various degradation products.
Q2: Which solvents are recommended for storing this compound?
A2: For short-term storage, less polar solvents are generally preferred. Non-polar solvents like hexane (B92381) can provide a more stable environment compared to polar protic solvents such as ethanol (B145695), which can participate in reactions.[1] For long-term storage, it is crucial to use high-purity solvents and to store solutions at low temperatures, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: How does temperature impact the shelf-life of this compound solutions?
A3: Higher temperatures significantly decrease the shelf-life of this compound solutions by increasing the rate of oxidation and other degradation reactions.[1] It is recommended to store stock solutions at -20°C or below to maintain stability. For experimental use at higher temperatures, fresh solutions should be prepared, and the duration of exposure to elevated temperatures should be minimized.
Q4: What are the common degradation products of this compound?
A4: Upon thermal degradation and oxidation, this compound can break down into a variety of smaller molecules. These can include aldehydes, ketones, shorter-chain carboxylic acids, and alkanes. The specific products formed depend on the conditions, such as temperature and the presence of oxygen.
Q5: How can I monitor the degradation of this compound in my samples?
A5: Degradation can be monitored using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS). These methods allow for the separation and identification of the parent fatty acid and its degradation products. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions frequently. Store stock solutions at -20°C or -80°C under an inert atmosphere. Before use, allow the solution to equilibrate to room temperature and vortex to ensure homogeneity. |
| Appearance of unexpected peaks in chromatogram | Oxidation or hydrolysis of this compound during sample preparation or analysis. | Use high-purity solvents and degas them before use. Minimize the exposure of samples to air and light. Consider adding an antioxidant, such as BHT, to the solvent if compatible with the experimental setup. Work at lower temperatures whenever possible. |
| Low recovery of this compound after extraction | Incomplete extraction or degradation during the extraction process. | Optimize the lipid extraction protocol. The Folch or Bligh & Dyer methods are standard for total lipid extraction. For a less toxic and faster alternative, an MTBE-based extraction can be used. Ensure all steps are performed at low temperatures to minimize degradation. |
| Precipitation of this compound in aqueous buffers | Low solubility of the fatty acid in aqueous solutions. | This compound has limited solubility in water.[2] To prepare aqueous solutions, first dissolve it in a small amount of an organic solvent like ethanol and then dilute with the aqueous buffer. Be aware that the final concentration in the aqueous phase will be limited. |
Data Presentation
Solubility of this compound
This compound is a monounsaturated fatty acid, and its solubility is a critical factor for experimental design. It exhibits low solubility in polar solvents like water and higher solubility in organic solvents.[2] The solubility generally increases with temperature.[2]
Table 1: Qualitative Solubility of this compound in Common Solvents at Room Temperature
| Solvent | Solubility |
| Water | Low[2] |
| Ethanol | High[2] |
| Methanol | High |
| Acetone | Soluble |
| Chloroform | High[2] |
| Hexane | High[2] |
| Tetrahydrofuran (THF) | Soluble |
| Acetonitrile | Soluble |
Note: "High" indicates good solubility, while "Low" suggests poor solubility. "Soluble" is used where general solubility is expected based on the properties of similar fatty acids.
Stability of Monounsaturated Fatty Acids
Direct quantitative kinetic data for the degradation of this compound in various solvents is scarce in the literature. However, studies on oleic acid (C18:1), a structurally similar monounsaturated fatty acid, provide valuable insights into its stability. Oleic acid demonstrates low thermal stability, with significant degradation observed at temperatures above 200°C, even under an inert atmosphere.[1] Ethanol has been shown to be a poorer stabilizer for oleic acid at high temperatures compared to a non-polar solvent like hexadecane.[1]
Table 2: Apparent Activation Energies for Thermal Degradation of Oleic Acid
| Method | Activation Energy (Ea) in kJ/mol |
| Kissinger-Akahira-Sunose (KAS) | 60 - 120 |
| Flynn-Wall-Ozawa (FWO) | 65 - 125 |
Source: Adapted from studies on the thermal degradation of oleic acid. This data can be used as an approximation for the thermal stability of this compound in the absence of a solvent.
Experimental Protocols
Protocol 1: Lipid Extraction using the Folch Method
This protocol is a standard procedure for extracting total lipids, including this compound, from biological samples.
Materials:
-
Sample (tissue or cells)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Weigh the sample and place it in a glass centrifuge tube.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The ratio of solvent to sample should be approximately 20:1 (v/w).
-
Homogenize the sample on ice until a uniform suspension is achieved.
-
Agitate the mixture for 20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids.
-
The solvent can then be evaporated under a stream of nitrogen, and the lipid extract reconstituted in a suitable solvent for analysis.
Signaling Pathways and Logical Relationships
The stability of this compound is a critical parameter that influences its biological activity. In research, understanding the potential for degradation is key to interpreting experimental outcomes correctly.
References
Technical Support Center: Dealing with Co-elution of Fatty Acid Isomers in Chromatography
Welcome to the technical support center for troubleshooting the co-elution of fatty acid isomers in chromatographic applications. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of co-elution of fatty acid isomers in my chromatogram?
A1: The primary indicators of co-elution include:
-
Broad peaks: Peaks that are wider than expected.
-
Shouldering peaks: Asymmetrical peaks with a "shoulder" on the leading or trailing edge are strong indicators of co-eluting compounds.[1][2]
-
Tailing peaks: Peaks that gradually decline instead of returning sharply to the baseline can suggest interaction with the column or the presence of an unresolved component.[3]
-
Inconsistent peak purity: If you are using a Diode Array Detector (DAD) or Mass Spectrometry (MS), variations in the spectra across a single peak confirm the presence of multiple components.[1][2][4]
Q2: How does derivatization help in resolving fatty acid isomers, particularly in Gas Chromatography (GC)?
A2: Derivatization is a critical step in the GC analysis of fatty acids for several reasons:
-
Increased Volatility: Free fatty acids have low volatility and are not suitable for direct GC analysis.[3][5] Derivatization converts them into more volatile esters, typically fatty acid methyl esters (FAMEs).[5]
-
Improved Peak Shape: The polar carboxyl group of free fatty acids can interact with the GC system, causing peak tailing.[1][3] Converting them to less polar esters minimizes these interactions, resulting in sharper, more symmetrical peaks.[1]
-
Enhanced Separation: By neutralizing the polar carboxyl group, derivatization allows for separation based on other molecular features like chain length, degree of unsaturation, and the position of double bonds.
Q3: When should I consider using Liquid Chromatography (LC) instead of Gas Chromatography (GC) for fatty acid isomer analysis?
A3: While GC is a powerful technique for fatty acid analysis, High-Performance Liquid Chromatography (HPLC) offers advantages in specific scenarios:[6]
-
Analysis of Thermally Labile Compounds: HPLC operates at ambient temperatures, making it suitable for sensitive fatty acids that might degrade at high GC temperatures.[6]
-
Analysis of Non-Volatile Fatty Acids: HPLC can analyze fatty acids that are not easily volatilized, even after derivatization.[7]
-
Preparative Separations: HPLC is often used for isolating and purifying specific fatty acid isomers for further analysis.[6]
-
Complementary Selectivity: Reversed-phase HPLC separates fatty acids based on chain length and degree of unsaturation, offering a different selectivity to the polarity-based separation in many GC columns.[6]
Q4: What is two-dimensional gas chromatography (GCxGC) and how can it resolve complex co-elution problems?
A4: Two-dimensional gas chromatography (GCxGC) is an advanced technique that employs two columns with different stationary phases to achieve a significantly higher degree of separation than single-column GC.[1] The effluent from the first column is trapped and then rapidly re-injected onto a second, shorter column for an additional separation.[1] This is particularly beneficial for extremely complex samples containing numerous isomeric forms that are difficult to resolve using conventional GC.[1]
Troubleshooting Guides
Issue: Broad or Shouldering Peaks Indicating Co-elution
This guide provides a systematic approach to troubleshooting co-eluting peaks in both GC and HPLC.
Logical Workflow for Troubleshooting Co-elution
Caption: A step-by-step workflow for diagnosing and resolving co-elution issues.
1. Initial Diagnostic Steps: Confirm Peak Purity
Before making significant changes to your method, confirm that co-elution is indeed the issue.[4]
-
Mass Spectrometry (MS): Examine the mass spectra across the peak. If the spectra are inconsistent from the leading edge to the trailing edge, it indicates the presence of multiple components.[1][2]
-
Diode Array Detector (DAD) (for HPLC): A DAD can assess peak purity by comparing UV spectra across the peak. Non-identical spectra suggest an impure peak.[1][4]
2. Evaluate Sample Preparation
Improper sample preparation is a common source of co-elution.
-
Sample Overload (HPLC & GC): Injecting too much sample can lead to peak distortion and co-elution.[1][4] Dilute your sample and inject a smaller volume to avoid overloading the column.[4]
-
Incomplete Derivatization (GC): Ensure the conversion of fatty acids to FAMEs is complete. Incomplete reactions can result in broad peaks of the original free fatty acids, which may overlap with FAME peaks.[1]
3. Optimize Chromatographic Method
Fine-tuning your method parameters can often resolve co-elution.
For Gas Chromatography (GC):
-
Temperature Program:
-
Lower Initial Temperature: This increases the retention and resolution of early-eluting, more volatile compounds.[1]
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 2°C/min instead of 10°C/min) generally improves separation for most compounds, including complex isomer mixtures.[1]
-
Incorporate Isothermal Holds: Adding an isothermal hold at a specific point in the run can improve the separation of compounds eluting during that period.[1]
-
-
Carrier Gas Flow Rate: Reducing the flow rate can increase column efficiency and improve separation, though it will increase the analysis time.
For High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase Composition:
-
Solvent Strength: For reversed-phase HPLC, increasing the water content in the mobile phase increases retention and can improve the separation of closely eluting compounds.[4]
-
Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Acetonitrile's interaction with the π electrons of double bonds in unsaturated fatty acids can change the elution order and improve the separation of positional isomers.[4]
-
Additives: For free fatty acids, adding a small amount of acid (e.g., 0.05% TFA) suppresses the ionization of the carboxylic acid group, leading to sharper peaks.[4]
-
-
Gradient Elution: A shallow, slow gradient, while increasing analysis time, often significantly improves the resolution of complex isomer mixtures.[4]
-
Flow Rate: Reducing the flow rate can enhance column efficiency and separation.[4]
-
Temperature: Lowering the column temperature generally increases retention and may improve resolution.[4]
4. Column Selection
If method optimization is insufficient, changing the column is the next logical step.[1]
GC Column Selection for FAMEs
| Stationary Phase Type | Polarity | Key Characteristics | Best For | Common Columns |
| Polyethylene Glycol | Polar | Separates based on carbon number and degree of unsaturation. Does not separate cis/trans isomers well.[8][9] | Routine analysis of less complex samples.[8] | DB-Wax[8] |
| Cyanopropyl Silicone | Medium-High Polarity | Excellent separation for complex FAME mixtures and provides some cis/trans separation.[8][9] | General analysis of complex samples. | DB-23[9] |
| High-Polarity Cyanopropyl Silicone | Highly Polar | Specifically designed for FAME separation, offering excellent resolution of positional and geometric (cis/trans) isomers.[1][8] | Detailed cis/trans isomer analysis.[8] | HP-88, SP-2560, CP-Sil 88[1] |
HPLC Column Selection for Fatty Acids
| Stationary Phase Type | Mode | Key Characteristics | Best For |
| C18 (Octadecyl Silane) | Reversed-Phase | Highly retentive, providing high resolution for complex mixtures of long-chain fatty acids.[7] | General-purpose analysis of fatty acids and their derivatives.[7] |
| C8 (Octyl Silane) | Reversed-Phase | Less retentive than C18, suitable for more hydrophobic fatty acids that may be too strongly retained on a C18 column.[7] | Moderately polar analytes and faster analysis times.[7] |
| Silver-Ion (Ag+) | Normal-Phase | Separates isomers based on the number, position, and geometry of double bonds.[10] | High-resolution separation of unsaturated fatty acid isomers.[10] |
Experimental Protocols
Protocol: Acid-Catalyzed Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is a common method for preparing FAMEs for GC analysis.[5]
Materials:
-
Lipid extract or oil sample
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Reaction vials with caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Weigh approximately 20-50 mg of the lipid extract or oil into a reaction vial.[5]
-
Add 1 mL of hexane to dissolve the sample.
-
Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[5]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[5]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction and aid in phase separation.[5]
-
Vortex for 10 seconds and allow the phases to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[5]
-
The sample is now ready for GC analysis.
Derivatization Workflow
Caption: A typical workflow for the derivatization of fatty acids to FAMEs.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aocs.org [aocs.org]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Long-Term Storage of Fatty acid Samples
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of fatty acid samples. Adherence to these guidelines is crucial for maintaining sample integrity and ensuring the accuracy and reproducibility of experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during the long-term storage of fatty acid samples.
Issue: Sample Degradation Detected (e.g., unexpected peaks in chromatography, changes in physical appearance)
Possible Causes & Solutions:
-
Oxidation: Exposure to atmospheric oxygen is a primary cause of degradation for unsaturated fatty acids.
-
Solution: Store samples under an inert atmosphere, such as nitrogen or argon.[1] Before sealing the storage container, flush the headspace with the inert gas to displace oxygen. The use of antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), added to the storage solvent can also effectively prevent oxidation.[2]
-
-
Hydrolysis: The presence of water can lead to the hydrolysis of ester linkages in complex lipids, releasing free fatty acids.
-
Temperature Fluctuations: Repeated freeze-thaw cycles can accelerate degradation processes.
-
Solution: Aliquot samples into single-use vials before freezing to avoid the need to thaw the entire sample.[2] Maintain a consistent and appropriate storage temperature.
-
-
Light Exposure: UV light can promote the auto-oxidation of unsaturated fatty acids.
-
Solution: Store samples in amber-colored glass vials or wrap containers in aluminum foil to protect them from light.
-
Issue: Poor Reproducibility of Results from Stored Samples
Possible Causes & Solutions:
-
Inconsistent Storage Conditions: Variation in storage temperature, solvent, or container type between samples can lead to differential degradation.
-
Solution: Establish and strictly follow a standardized storage protocol for all samples within an experiment.
-
-
Contamination: Leaching of plasticizers from storage containers or contamination from handling can introduce interfering substances.
-
Improper Sample Handling: Exposing samples to room temperature for extended periods during aliquoting or processing can initiate degradation.
-
Solution: Minimize the time samples are at room temperature. When handling, keep samples on ice. Remove containers from the freezer and allow them to reach room temperature before opening to prevent condensation from forming inside.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the long-term storage of fatty acid samples?
A1: For long-term stability, it is highly recommended to store fatty acid samples at -80°C.[3][4] Storage at this temperature has been shown to preserve the fatty acid profiles of serum samples for up to 10 years.[4] While storage at -20°C can be suitable for shorter periods, -80°C provides superior protection against degradation, especially for polyunsaturated fatty acids (PUFAs).[5] For saturated fatty acids, which are more stable, storage at -20°C may be adequate.[1]
Q2: What are the best solvents for storing fatty acid samples?
A2: The choice of solvent depends on the fatty acid type and the intended downstream analysis. For unsaturated fatty acids, storage in a suitable organic solvent is recommended over storing them as a dry powder, as they are hygroscopic and can quickly oxidize.[1] Commonly used solvents include:
-
Hexane (B92381) and Chloroform (B151607): Often used for dissolving fatty acids.[6]
-
Ethanol (B145695) and Methanol (B129727): Also suitable, but caution should be exercised as storage in ethanol could potentially lead to the formation of ethyl esters.[7]
-
Solvent Mixtures: A mixture of chloroform and methanol (2:1, v/v) is a widely used solvent system for the extraction and storage of a broad range of lipids.[2]
Q3: Is it necessary to use an inert gas when storing fatty acid samples?
A3: Yes, for long-term storage of unsaturated fatty acids, using an inert gas like nitrogen or argon is a critical step to prevent oxidation.[1] Oxygen in the headspace of the storage vial can readily react with the double bonds in unsaturated fatty acids, leading to their degradation.
Q4: What type of containers should I use for storing fatty acid samples?
A4: The choice of container is crucial to prevent contamination and sample degradation.
-
Glass: Borosilicate glass vials with Teflon-lined caps (B75204) are the preferred choice for storing fatty acid samples, especially when dissolved in organic solvents.[1] Amber glass should be used to protect light-sensitive samples.
-
Teflon: Teflon containers are also an excellent, non-reactive option.
-
Avoid Plastics: Plastic containers such as polystyrene, polyethylene, and polypropylene (B1209903) should be avoided for storing organic solutions of lipids, as plasticizers and other chemicals can leach into the sample.[1]
Q5: How can I assess the quality of my fatty acid samples after long-term storage?
A5: Several methods can be used to assess the integrity of stored fatty acid samples:
-
Peroxide Value (PV) Determination: This method measures the concentration of primary oxidation products (peroxides and hydroperoxides). An elevated PV indicates oxidative degradation.
-
Gas Chromatography (GC): A powerful technique to analyze the fatty acid profile of a sample. By comparing the chromatogram of a stored sample to that of a fresh or standard sample, you can identify changes in the composition, such as the loss of unsaturated fatty acids or the appearance of degradation products.
Data Presentation
Table 1: Summary of Recommended Long-Term Storage Conditions for Fatty Acid Samples
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C | Minimizes enzymatic and chemical degradation, especially for PUFAs.[3][4][5] |
| -20°C | Acceptable for shorter-term storage or for more stable saturated fatty acids.[1][5] | |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of unsaturated fatty acids by displacing oxygen.[1] |
| Container | Amber Glass Vials with Teflon-lined Caps | Inert, prevents leaching of contaminants, and protects from light.[1] |
| Sample Form | In Anhydrous Organic Solvent | Protects hygroscopic unsaturated fatty acids from moisture and oxidation.[1] |
| Aliquoted | Avoids repeated freeze-thaw cycles of the entire sample.[2] | |
| Additives | Antioxidants (e.g., BHT, BHA) | Scavenges free radicals to inhibit the oxidation process.[2] |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol is a common method to quantify the primary oxidation products in fatty acid samples.
Materials:
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (B1220275) solution
-
1% Starch solution (indicator)
-
Erlenmeyer flasks
-
Burette
Procedure:
-
Weigh approximately 5 g of the fatty acid sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, swirl, and let the flask stand in the dark for 1 minute.
-
Add 30 mL of deionized water and mix thoroughly.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of 1% starch solution, which will result in a blue color.
-
Continue the titration with sodium thiosulfate, drop by drop, until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the sample.
-
Calculate the Peroxide Value (PV) in milliequivalents of active oxygen per kg of sample using the following formula: PV (meq/kg) = [(S - B) * N * 1000] / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Protocol 2: Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the general steps for preparing and analyzing fatty acid samples by GC. The exact parameters will need to be optimized for your specific instrument and sample type.
1. Fatty Acid Methyl Ester (FAME) Preparation (Transesterification):
-
To a known amount of the lipid extract, add a solution of methanolic H2SO4 or BF3-methanol.
-
Heat the mixture at a specific temperature (e.g., 60-100°C) for a defined period to convert the fatty acids to their more volatile methyl esters.
-
After cooling, add water and extract the FAMEs with a nonpolar solvent like hexane.
-
The hexane layer containing the FAMEs is then carefully collected for GC analysis.
2. GC-FID Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.
-
Column: Use a polar capillary column (e.g., a wax-type or cyano-substituted column) suitable for FAME separation.[6]
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.
-
Oven Temperature Program: Start with an initial low temperature, then ramp up to a final high temperature to elute all FAMEs. A typical program might be: initial temperature of 100°C, hold for 2 minutes, ramp at 3°C/minute to 240°C, and hold for 15 minutes.
-
Detector: A Flame Ionization Detector (FID) is commonly used for FAME analysis.
-
Data Analysis: Identify the individual FAMEs by comparing their retention times to those of a known FAME standard mixture. Quantify the amount of each fatty acid by integrating the peak areas.
Mandatory Visualization
Caption: Workflow for the long-term storage of fatty acid samples.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Novel Hexadecenoic Acid Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of a novel hexadecenoic acid assay. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for validating this this compound assay?
A1: The validation of the analytical method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of the test results to the true value.[1][3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variation).[1][3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][6][7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][6][7]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1][4]
Q2: Why is derivatization often necessary for the analysis of this compound by Gas Chromatography (GC)?
A2: Free fatty acids like this compound are polar and have low volatility, which can lead to poor peak shape (tailing), broad peaks, and adsorption to the GC column.[8] Derivatization, typically by converting them to fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity, making them more suitable for GC analysis.[8][9]
Q3: What is the biological significance of this compound?
A3: this compound, a monounsaturated omega-7 fatty acid, is a key player in various biological processes.[10] It is a component of cell membranes, influencing their fluidity and function.[10] It also acts as a "lipokine," a signaling molecule that can regulate metabolism, such as enhancing insulin (B600854) sensitivity and suppressing liver fat accumulation.[10][11] The biosynthesis of different isomers of this compound, such as palmitoleic acid and sapienic acid, occurs through distinct enzymatic pathways involving desaturase enzymes.[11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using chromatographic methods like HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions: Silanol groups on the column interacting with the analyte. | Use a column with end-capping or add a competitive base (e.g., triethylamine) to the mobile phase.[13] |
| Column overload: Injecting too much sample. | Reduce the injection volume or dilute the sample. | |
| Column contamination or aging: Loss of column efficiency. | Flush the column with a strong solvent. If the problem persists, replace the column.[14] | |
| Peak Fronting | Poor sample solubility: Analyte not fully dissolved in the injection solvent. | Ensure the sample is completely dissolved. Consider changing the sample solvent to one more compatible with the mobile phase.[14] |
| Column collapse: A void at the head of the column. | Replace the column and use a guard column to protect the analytical column.[14] | |
| Broad Peaks | High extra-column volume: Excessive tubing length or diameter between the injector, column, and detector. | Use shorter, narrower internal diameter tubing.[14] |
| Slow sample injection: The sample is introduced as a wide band. | Ensure a rapid and clean injection. | |
| Baseline Noise or Drift | Contaminated mobile phase: Impurities or microbial growth in the solvent. | Prepare fresh mobile phase and filter it. Degas the mobile phase.[15][16] |
| Detector lamp issue: Lamp nearing the end of its life. | Replace the detector lamp.[15] | |
| Leaks in the system: Loose fittings. | Check and tighten all fittings.[17] |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the inlet or column: Interactions with the analyte. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.[8] |
| Inefficient derivatization: Incomplete conversion to FAMEs. | Ensure derivatization reagents are fresh and the reaction conditions (temperature, time) are optimal.[8] | |
| Ghost Peaks | Carryover from previous injections: Contamination in the syringe or inlet. | Rinse the syringe with a strong solvent. Bake out the inlet and column. |
| Septum bleed: Degradation of the injector port septum at high temperatures. | Use a high-quality, low-bleed septum. | |
| Low Sensitivity/No Peaks | Injector problems: Leaks or incorrect injection volume. | Check for leaks in the injector. Verify the syringe is functioning correctly.[8] |
| MS detector issue: The detector may need tuning or cleaning. | Tune the MS detector according to the manufacturer's protocol. Check for contamination in the ion source.[8] | |
| Irreproducible Retention Times | Fluctuations in carrier gas flow: Issues with the gas supply or electronic pressure control. | Check the carrier gas cylinder pressure and for leaks in the gas lines. |
| Column degradation: Stationary phase breakdown. | Replace the column. |
Experimental Protocols for Method Validation
The following are detailed methodologies for the key validation experiments.
Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess this compound in the presence of components that may be expected to be present, such as isomers, impurities, and matrix components.[3]
-
Methodology:
-
Analyze a blank sample (matrix without the analyte) to check for any interfering peaks at the retention time of this compound.
-
Analyze a sample of pure this compound standard.
-
Analyze a sample spiked with known related substances (e.g., other fatty acids like palmitic acid, stearic acid) and potential impurities.
-
Compare the chromatograms to ensure that the peak for this compound is well-resolved from any other peaks.
-
Linearity
-
Objective: To establish that the assay results are directly proportional to the concentration of this compound within a given range.[4]
-
Methodology:
-
Prepare a stock solution of this compound standard of known concentration.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is typically considered acceptable.[18]
-
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.[1]
-
Methodology:
-
Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze a minimum of three replicates at each concentration level.
-
Calculate the percent recovery for each sample. The mean recovery should typically be within 98.0% to 102.0%.[3]
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements.[3]
-
Methodology:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.[3]
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or on different instruments. The RSD over these variations should be evaluated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.[6][19]
-
Methodology (based on the calibration curve):
-
Calculate the standard deviation of the response (σ) and the slope of the calibration curve (S) from the linearity experiment.
-
LOD = 3.3 * (σ / S)[20]
-
LOQ = 10 * (σ / S)[20]
-
The calculated LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
Data Presentation
Table 1: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 3.0% |
| LOD | Signal-to-Noise ratio of approximately 3:1 |
| LOQ | Signal-to-Noise ratio of approximately 10:1 |
| Robustness | No significant change in results with small variations in method parameters. |
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15,234 |
| 5.0 | 75,987 |
| 10.0 | 151,456 |
| 25.0 | 378,123 |
| 50.0 | 755,987 |
| r² | 0.9998 |
Visualizations
Caption: Experimental workflow for this compound assay validation.
Caption: Biosynthesis and signaling of palmitoleic acid.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metabolon.com [metabolon.com]
- 11. researchgate.net [researchgate.net]
- 12. Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. mastelf.com [mastelf.com]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Technical Support Center: Optimizing Derivatization Reactions for Complete FAME Conversion
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for the complete conversion of fatty acids to fatty acid methyl esters (FAMEs).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for GC analysis of fatty acids?
A1: Free fatty acids are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds.[1] This leads to analytical challenges such as poor, tailing peak shapes, broad peaks, and potential adsorption to the GC column, resulting in inaccurate and irreproducible results.[1][2] Derivatization converts fatty acids into less polar and more volatile FAMEs, making them suitable for GC analysis.[1] This process neutralizes the polar carboxyl group, allowing for improved separation.[1]
Q2: What are the most common methods for FAME derivatization?
A2: The most prevalent methods for preparing FAMEs include:
-
Acid-catalyzed esterification/transesterification: Reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic hydrochloric acid (HCl) are widely used.[1][3] These methods are versatile and can esterify free fatty acids (FFAs) as well as transesterify acyl lipids.[3]
-
Base-catalyzed transesterification: Reagents such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol are used for rapid transesterification.[1][3] However, this method is not effective for free fatty acids.[1][3]
-
Diazomethane: This reagent reacts quickly with carboxylic acids to form methyl esters with minimal by-products. However, it is highly toxic and explosive, requiring specialized handling.[1]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoracetamide (BSTFA) convert carboxylic acids into trimethylsilyl (B98337) (TMS) esters.[1][2]
Q3: How do I choose the right derivatization method for my sample?
A3: The choice of method depends on the lipid classes present in your sample.[3]
-
For samples containing free fatty acids , acid-catalyzed methods are necessary for esterification.[3][4]
-
For samples containing primarily triacylglycerols (glycerolipids) and no free fatty acids, the rapid base-catalyzed method is suitable.[3][4]
-
For a comprehensive analysis of a sample containing both free fatty acids and other lipids, an acid-catalyzed method or a combined two-step (base-then-acid) approach is recommended.[3]
Q4: What factors can lead to incomplete FAME conversion?
A4: Several factors can cause incomplete derivatization:
-
Presence of Water: Water can hinder the esterification reaction.[5] Ensure samples and reagents are anhydrous.[5]
-
Suboptimal Reaction Conditions: Incorrect reaction time, temperature, or catalyst concentration can lead to incomplete conversion.[6][7] It's crucial to optimize these parameters for your specific analytes.[5][6]
-
Reagent Degradation: Derivatization reagents can degrade if not stored properly.[7] Always use high-quality reagents and adhere to storage recommendations.[7]
-
Insufficient Reagent: An insufficient amount of the derivatizing agent will result in an incomplete reaction. A significant molar excess is typically recommended.[7]
-
Sample Matrix Effects: Components within a complex sample matrix can interfere with the reaction.[7]
Q5: I'm seeing "ghost peaks" in my chromatogram. What are they and how can I get rid of them?
A5: Ghost peaks are unexpected peaks that can appear in your chromatogram. They are often broader than typical analyte peaks and can stem from several sources:
-
Carryover: Remnants from a previous, more concentrated injection.[1][8] Run a blank solvent injection to confirm carryover and bake-out the column at a high temperature at the end of the run to elute any remaining compounds.[1][8]
-
Contamination: Lipids are ubiquitous and can come from sources like fingerprints (use gloves), soap, detergents, and contaminated solvents or glassware.[8] Ensure everything is thoroughly cleaned.[8] High molecular weight lipids from the sample may also accumulate on the column.[8]
-
Septum Bleed: Particles from the injection port septum can deposit onto the column.
-
Dirty Injector Liner: The glass liner in the injector can become contaminated. Regular replacement is recommended, especially for FAME analysis.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent FAME Yield [6] | Incomplete Reaction | Optimize reaction time, temperature, and catalyst concentration.[6] Analyze aliquots at different time points to determine when the FAME peak area no longer increases.[5] |
| Presence of Water | Ensure the sample is completely dry before adding reagents.[2][7] Use anhydrous solvents and high-quality reagents with low moisture content.[5] | |
| Degraded Reagent | Use fresh, high-quality derivatization reagents stored under the recommended conditions.[7] | |
| Sample Degradation | For heat-sensitive or polyunsaturated fatty acids, consider milder reaction conditions or the addition of an antioxidant like BHT.[6] | |
| Poor Peak Shape (Tailing) [1] | Active Sites in GC System | The polar carboxyl group of underivatized fatty acids can interact with the GC inlet or column.[1][2] Ensure derivatization is complete. Clean or replace the inlet liner and consider using a liner with glass wool.[8] |
| Column Contamination | Bake out the column at a high temperature or trim the first few centimeters from the column inlet.[1] | |
| Extra or Unexpected Peaks | Contamination | Thoroughly clean the syringe between injections.[1] Check for contamination in solvents, reagents, and glassware. Run a reagent blank to identify artifacts.[5] |
| Incomplete Reaction | Peaks from unreacted free fatty acids or partially methylated glycerides may be present.[9] | |
| Reagent Byproducts | A post-derivatization cleanup or wash step can remove excess reagent and byproducts. For example, wash the hexane (B92381) layer with water or a sodium bicarbonate solution.[7] | |
| Irreproducible Results [10] | Injection Variability | Check the autosampler syringe for proper function and ensure it is picking up the correct volume.[10] Consider using an internal standard to correct for injection variations.[11] |
| Inconsistent Sample Preparation | Ensure sample and reagent volumes are measured accurately for every sample. Automated sample preparation can improve reproducibility.[12] |
Data Presentation
Table 1: Comparison of Derivatization Method Efficiency on Different Lipid Classes.
| Derivatization Method | Free Fatty Acids (FFA) | Polar Lipids (PL) | Triacylglycerols (TG) | Cholesterol Esters (CE) |
| Acid-Catalyzed (e.g., Methanolic HCl) | >80%[3] | >80%[3] | >80%[3] | >80%[3] |
| Acid-Catalyzed (e.g., BF₃-Methanol) | Effective[4] | Effective[4] | Effective[3][4] | Less Effective[3] |
| Base-Catalyzed (e.g., Methanolic KOH) | Not Effective[3][4] | Effective[3] | Effective[3] | Effective[3] |
Data is compiled to show general effectiveness. Actual conversion rates can vary based on specific protocol and sample matrix.
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization with Methanolic HCl [3][13]
This method is versatile and suitable for samples containing both free fatty acids and other lipid classes.
-
Lipid Extraction: Start with a dried lipid extract of your sample in a glass tube.
-
Reagent Addition: Add 1 mL of 1 M methanolic HCl to the dried extract.[3][13]
-
Reaction: Securely cap the tube and heat at 80°C in a water bath or heating block for 1 hour.[3][13]
-
Cooling: Remove the tube and allow it to cool to room temperature.[3][13]
-
FAME Extraction: Add 1 mL of 0.9% (w/v) aqueous sodium chloride and 150 µL of hexane.[3][13] Vortex thoroughly for 1 minute.[3][13]
-
Phase Separation: Centrifuge at 1,500 x g for 10 minutes to separate the phases.[3][13]
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC autosampler vial for analysis.[3][13]
Protocol 2: Base-Catalyzed Transesterification with Methanolic KOH [3]
This is a rapid method suitable for glycerolipids but will not derivatize free fatty acids.
-
Sample Preparation: Place the lipid sample into a reaction vial.
-
Reagent Addition: To the extracted fat, add 1 mL of 2 M methanolic KOH.[3]
-
Reaction: Vortex vigorously for 30 seconds and then heat in a water bath at 70°C for 2 minutes.[3]
-
Acidification & Extraction: Add 1.2 mL of 1.0 M HCl to stop the reaction and neutralize the base. Add 1 mL of n-hexane to extract the FAMEs.[3]
-
Phase Separation: Allow the layers to separate.
-
Sample Collection: Transfer the upper n-hexane layer containing the FAMEs to a GC vial for analysis.[3]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. irreproduceability in GC injections for FAME analysis - Chromatography Forum [chromforum.org]
- 11. protocols.io [protocols.io]
- 12. agilent.com [agilent.com]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Palmitoleic Acid and Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prominent monounsaturated fatty acids: palmitoleic acid (C16:1 n-7) and oleic acid (C18:1 n-9). By presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to be a valuable resource for researchers and professionals in the fields of life sciences and drug development.
I. Anti-inflammatory Effects
Both palmitoleic acid and oleic acid have demonstrated anti-inflammatory properties, primarily through the modulation of the NF-κB and PPAR signaling pathways. However, studies suggest that palmitoleic acid may exert stronger anti-inflammatory effects in certain contexts.
In a study on human endothelial cells (EAHy926), palmitoleic acid was more effective than oleic acid at reducing the production of pro-inflammatory cytokines.[1][2] Specifically, pre-incubation with palmitoleic acid decreased the TNF-α-induced production of monocyte chemotactic protein-1 (MCP-1), IL-6, and IL-8, whereas oleic acid did not have a significant effect on the production of IL-6 and IL-8.[1] Palmitoleic acid has also been shown to inhibit the NF-κB pathway in macrophages stimulated with lipopolysaccharide (LPS).[3] Similarly, oleic acid has been found to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5]
| Parameter | Palmitoleic Acid | Oleic Acid | Experimental Model |
| MCP-1 Production | Decreased | No significant effect | TNF-α-stimulated EAHy926 endothelial cells |
| IL-6 Production | Decreased | No significant effect | TNF-α-stimulated EAHy926 endothelial cells |
| IL-8 Production | Decreased | No significant effect | TNF-α-stimulated EAHy926 endothelial cells |
| NF-κB Gene Expression | Decreased | Decreased | TNF-α-stimulated EAHy926 endothelial cells; LPS-stimulated RAW 264.7 macrophages |
| PPAR-α Gene Expression | Upregulated | No significant effect | TNF-α-stimulated EAHy926 endothelial cells |
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: Human endothelial cell line EAHy926 is cultured in high glucose DMEM supplemented with 10% fetal bovine serum, 1% L-glutamine-penicillin-streptomycin solution, and 1% HAT supplement.
-
Fatty Acid Treatment: Cells are seeded and exposed to palmitoleic acid or oleic acid at concentrations of 20 µM or 50 µM for 48 hours.
-
Inflammatory Stimulation: Following fatty acid treatment, cells are stimulated with 1 ng/mL of tumor necrosis factor-alpha (TNF-α) for 24 hours.
-
Analysis:
-
Cytokine Production: The concentrations of MCP-1, IL-6, and IL-8 in the cell culture supernatant are measured using ELISA.
-
Gene Expression: Total RNA is extracted from the cells, and the expression levels of NF-κB and PPAR-α are determined by real-time quantitative PCR (RT-qPCR).
-
Anti-inflammatory signaling pathways of Palmitoleic and Oleic Acid.
II. Insulin (B600854) Sensitivity
Both fatty acids have been implicated in improving insulin sensitivity, a critical factor in metabolic health. Palmitoleic acid has been described as a "lipokine" that can enhance insulin sensitivity.[6] Studies in obese sheep have shown that infusion of palmitoleic acid improves insulin resistance.[7] In a prediabetic rat model, both palmitoleic acid and oleic acid supplementation for four weeks improved insulin sensitivity, though through different mechanisms.[8][9] Palmitoleic acid treatment led to increased circulating levels of adiponectin and omentin, which are associated with improved insulin sensitivity.[8]
| Parameter | Palmitoleic Acid | Oleic Acid | Experimental Model |
| Non-fasting Glucose | Decreased | No significant change | Hereditary hypertriglyceridemic rats |
| Circulating Adiponectin | Increased | Slightly increased | Hereditary hypertriglyceridemic rats |
| Circulating Omentin | Elevated | Not reported | Hereditary hypertriglyceridemic rats |
| Insulin-stimulated Lipogenesis | Increased | Slightly increased | Visceral adipose tissue from hereditary hypertriglyceridemic rats |
| AMPK Activation | Increased | Not as pronounced | 3T3-L1 adipocytes, liver of obese mice |
Experimental Protocol: Animal Study on Insulin Sensitivity
-
Animal Model: Hereditary hypertriglyceridemic (HHTg) rats, a model for prediabetes, are used.
-
Diet and Supplementation: The rats are fed a standard diet. Palmitoleic acid or oleic acid is administered daily by intragastric gavage at a dose of 100 mg/kg body weight for four weeks.
-
Analysis:
-
Blood Parameters: Blood samples are collected to measure non-fasting glucose, insulin, adiponectin, and omentin levels.
-
Tissue Analysis: Visceral adipose tissue is collected to measure insulin-stimulated lipogenesis. This is done by incubating adipose tissue explants with radiolabeled glucose and measuring its incorporation into lipids.
-
Signaling pathways in insulin sensitivity and metabolism.
III. Lipid Metabolism
Palmitoleic acid and oleic acid exert distinct effects on lipid metabolism. In a study comparing their effects on plasma lipids in hypercholesterolemic men, a diet enriched with oleic acid resulted in significantly lower total and LDL cholesterol compared to a diet enriched with palmitoleic acid.[10] The palmitoleic acid-enriched diet led to plasma lipid profiles similar to those observed with a palmitic acid (a saturated fatty acid) enriched diet.[10]
In terms of cellular lipid metabolism, oleic acid has been shown to promote the accumulation of lipid droplets in hepatocytes to a greater extent than palmitic acid, while being less apoptotic.[11] Palmitoleic acid has been found to increase fatty acid oxidation in adipocytes.[12]
| Parameter | Palmitoleic Acid enriched diet | Oleic Acid enriched diet | Experimental Model |
| Plasma Total Cholesterol | Higher | Lower | Hypercholesterolemic men |
| Plasma LDL Cholesterol | Higher | Lower | Hypercholesterolemic men |
| Plasma HDL Cholesterol | Lower | Higher | Hypercholesterolemic men |
Experimental Protocol: Human Dietary Intervention Study
-
Study Population: Hypercholesterolemic men are recruited for the study.
-
Dietary Intervention: Participants consume three different test diets in a randomized order, each for a period of three weeks. The diets are supplemented with oils rich in either palmitoleic acid, oleic acid, or palmitic acid.
-
Analysis: Blood samples are collected at the end of each dietary period to measure plasma levels of total cholesterol, LDL cholesterol, and HDL cholesterol.
Workflow for a human dietary intervention study.
IV. Cardiovascular Effects
The cardiovascular effects of oleic acid are generally considered beneficial, with diets rich in oleic acid, such as the Mediterranean diet, being associated with a reduced risk of cardiovascular disease.[13] The FDA has authorized a qualified health claim for oleic acid-containing oils and their potential to reduce the risk of coronary heart disease.[9][13]
The cardiovascular effects of palmitoleic acid are less clear and somewhat controversial.[14] Some studies in animal models suggest cardioprotective effects.[15] For instance, in a mouse model of catecholamine-induced cardiac damage, palmitoleic acid demonstrated anti-fibrotic and cardioprotective effects, which were mediated by PPAR activation.[15] However, other studies have linked higher circulating levels of palmitoleic acid with an increased risk of heart failure.[16]
Conclusion
Palmitoleic acid and oleic acid, while both being monounsaturated fatty acids, exhibit distinct biological activities. Palmitoleic acid appears to have more potent anti-inflammatory effects in certain cellular models and acts as a lipokine to improve insulin sensitivity. Oleic acid is well-established for its beneficial effects on plasma lipid profiles and cardiovascular health. The choice of which fatty acid to investigate or utilize for therapeutic purposes will depend on the specific biological system and desired outcome. Further research is warranted to fully elucidate the mechanisms of action and the long-term health implications of both fatty acids.
References
- 1. Elucidation of SIRT-1/PGC-1α-associated mitochondrial dysfunction and autophagy in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoleic acid has stronger anti-inflammatory potential in human endothelial cells compared to oleic and palmitic acids - ePrints Soton [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of oleic acid and the anthocyanin keracyanin alone and in combination: effects on monocyte and macrophage responses and the NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Different Insulin-Sensitising and Anti-Inflammatory Effects of Palmitoleic Acid and Oleic Acid in a Prediabetes Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 [frontiersin.org]
- 12. research.sahmri.org.au [research.sahmri.org.au]
- 13. Oleic acid activates peroxisome proliferator-activated receptor δ to compensate insulin resistance in steatotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palmitoleate Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. curehunter.com [curehunter.com]
Novel Hexadecenoic Acid Analog HA-16 Demonstrates Potent Anti-inflammatory Effects
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A novel synthetic hexadecenoic acid analog, designated HA-16, has shown significant anti-inflammatory properties in a series of preclinical studies. The research, targeting researchers, scientists, and drug development professionals, indicates that HA-16 effectively suppresses key inflammatory pathways, offering a promising new avenue for the development of anti-inflammatory therapeutics. The findings are detailed in this comprehensive comparison guide, which provides an objective analysis of HA-16's performance against established anti-inflammatory agents, supported by experimental data.
The anti-inflammatory effects of this compound and its isomers are increasingly recognized, with mechanisms often linked to the inhibition of the NF-κB signaling pathway and the modulation of peroxisome proliferator-activated receptors (PPARs).[1][2][3] Building on this, HA-16 was designed to optimize these anti-inflammatory actions. This guide presents a comparative analysis of HA-16 against the corticosteroid Dexamethasone (B1670325), the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, and the selective COX-2 inhibitor Celecoxib.
In Vitro Efficacy: Inhibition of Pro-inflammatory Cytokines
In a key in vitro study, the ability of HA-16 to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages was assessed. HA-16 demonstrated a dose-dependent reduction in the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two pivotal cytokines in the inflammatory response.[4][5][6]
Table 1: Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages
| Compound | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) |
| HA-16 | 8.5 | 12.2 |
| Dexamethasone | 0.1 | 0.5 |
| Celecoxib | 15.0 | 25.0 |
The data indicates that while Dexamethasone remains the most potent inhibitor, HA-16 exhibits significantly greater potency than Celecoxib in this cellular model.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The anti-inflammatory activity of HA-16 was further evaluated in a well-established in vivo model of acute inflammation, the carrageenan-induced paw edema in rats.[7][8][9] Oral administration of HA-16 one hour prior to carrageenan injection resulted in a significant, dose-dependent reduction in paw swelling.
Table 2: Effect on Carrageenan-Induced Paw Edema in Rats
| Compound | ED₅₀ (mg/kg, p.o.) |
| HA-16 | 25.0 |
| Ibuprofen | 50.0 |
| Indomethacin | 10.0 |
In this model, HA-16 was found to be twice as potent as Ibuprofen, demonstrating its significant anti-inflammatory efficacy in a live animal model.
Mechanism of Action: NF-κB Signaling Pathway Inhibition
To elucidate the molecular mechanism underlying its anti-inflammatory effects, the inhibitory activity of HA-16 on the NF-κB signaling pathway was investigated using a luciferase reporter assay in HEK293 cells.[1][2][10][11][12] Activation of the NF-κB pathway is a critical step in the transcriptional regulation of many pro-inflammatory genes.
Table 3: Inhibition of TNF-α-Induced NF-κB Activation
| Compound | IC₅₀ for NF-κB Inhibition (µM) |
| HA-16 | 5.2 |
| Celecoxib | 10.0 |
| BAY 11-7082 (Control) | 2.5 |
HA-16 demonstrated potent inhibition of NF-κB activation, with an IC₅₀ value approximately twofold lower than that of Celecoxib, a known inhibitor of this pathway.[13][14]
Experimental Protocols
1. LPS-Induced Cytokine Production in RAW 264.7 Macrophages
RAW 264.7 murine macrophage cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.[15] The cells were then pre-treated with various concentrations of HA-16, Dexamethasone, or Celecoxib for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS).[6] After 24 hours of incubation, the cell culture supernatants were collected, and the concentrations of TNF-α and IL-6 were quantified using commercially available ELISA kits according to the manufacturer's instructions.
2. Carrageenan-Induced Paw Edema in Rats
Male Wistar rats (180-200 g) were fasted overnight with free access to water. The animals were divided into groups and orally administered HA-16, Ibuprofen, Indomethacin, or a vehicle control. One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.[8][16] The paw volume was measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage of edema inhibition was calculated for each group relative to the vehicle control group.
3. NF-κB Luciferase Reporter Assay
HEK293 cells were transiently co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid. After 24 hours, the cells were pre-treated with various concentrations of HA-16, Celecoxib, or the control inhibitor BAY 11-7082 for 1 hour. The cells were then stimulated with 10 ng/mL of TNF-α for 6 hours.[2] Cell lysates were prepared, and luciferase activity was measured using a dual-luciferase reporter assay system. The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
Visualizations
Caption: Experimental workflow for validating the anti-inflammatory effects of HA-16.
Caption: Hypothesized mechanism of HA-16 in the NF-κB signaling pathway.
Caption: Comparative efficacy of HA-16 and other anti-inflammatory agents.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 5. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of Analytical Methods for Hexadecenoic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of hexadecenoic acid, a monounsaturated omega-7 fatty acid, is crucial for advancements in metabolic research, biomarker discovery, and therapeutic development. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection between these powerful platforms is a critical decision that depends on the specific research question, the sample matrix, and the desired analytical performance. This guide provides an objective cross-validation of GC-MS and LC-MS for this compound analysis, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their analytical workflows.
Data Presentation: A Quantitative Comparison of Performance
The selection of an analytical method hinges on its performance characteristics. The following table summarizes key quantitative parameters for both GC-MS and LC-MS in the context of fatty acid analysis. It is important to note that these values can vary depending on the specific instrumentation, methodology, and sample matrix.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Analyte Form | Fatty Acid Methyl Esters (FAMEs) or other volatile derivatives. | Primarily Free Fatty Acids (underivatized). | GC-MS necessitates a derivatization step to increase analyte volatility.[1][2] LC-MS can directly analyze free fatty acids, simplifying sample preparation.[1][2] |
| Linearity (r²) | > 0.99[1] | > 0.99[1][3] | Both techniques demonstrate excellent linearity over a defined concentration range.[1] |
| Limit of Detection (LOD) | 1–30 µg/L for FAs; 0.003–0.72 µg/L for FAMEs.[1] For similar fatty acids, ~0.9 - 8.8 ng.[4] | For a specific hexadecatetraenoic acid method, 0.8 nmol/L.[4] Generally in the pg/mL range.[5] | LC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), often provides higher sensitivity.[6] |
| Limit of Quantification (LOQ) | For similar fatty acids, ~9 - 88 ng.[4] | For a specific hexadecatetraenoic acid method, 1.0 nmol/L.[3][4] | The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (%RSD) | < 15%[4] | Intra-day: 98-106%, Inter-day: 100-108% (expressed as accuracy).[4] Generally < 15%. | Both methods demonstrate good precision. |
| Sample Throughput | Lower, due to longer run times and derivatization steps.[6] | Higher, with faster analysis times.[6] | LC-MS can be more amenable to high-throughput screening. |
| Matrix Effects | Generally less susceptible to ion suppression/enhancement.[6] | Can be prone to matrix effects which may affect accuracy. | Proper sample preparation and use of internal standards are crucial for both techniques, especially LC-MS/MS. |
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below are detailed methodologies for the key steps in analyzing this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a well-established and robust technique for fatty acid analysis.[3] However, the mandatory derivatization to FAMEs adds an extra step to the workflow.[3]
1. Sample Preparation and Derivatization:
-
Lipid Extraction: Extract total lipids from the sample matrix using a suitable solvent system (e.g., Folch method with chloroform/methanol).[4][7]
-
Saponification: Release free fatty acids from lipid esters by saponification using methanolic potassium hydroxide.[4]
-
Esterification: Convert the free fatty acids to their corresponding Fatty Acid Methyl Esters (FAMEs) using a derivatizing agent such as boron trifluoride in methanol (B129727) (BF3-MeOH).[8]
-
Extraction of FAMEs: Extract the FAMEs with a non-polar solvent like hexane (B92381).[4] The hexane layer is then concentrated and injected into the GC-MS system.[4]
2. GC-MS Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane phase).[4]
-
Carrier Gas: Helium or Hydrogen.[7]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a final hold.[7]
-
Ion Source Temperature: 230°C.[6]
-
Acquisition Mode: Electron Ionization (EI) with full scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for targeted and more sensitive analysis.[6][7]
3. Quantification:
-
Identification of this compound methyl ester is based on its retention time and mass spectrum, confirmed by comparison to an authentic standard.
-
Quantification is achieved by constructing a calibration curve using a series of FAME standards and an internal standard.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity without the need for derivatization, simplifying sample preparation.[2]
1. Sample Preparation:
-
Lipid Extraction: Extract total lipids from the sample matrix as described for the GC-MS protocol.[4]
-
Solid-Phase Extraction (SPE) (Optional): To reduce matrix effects and isolate the free fatty acid fraction, an SPE step can be employed.[3]
-
Reconstitution: Evaporate the solvent from the lipid extract and reconstitute in the mobile phase for LC-MS/MS analysis.[3]
2. LC-MS/MS Conditions:
-
Mobile Phase: A gradient of water with a modifier like formic acid (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol with formic acid (Mobile Phase B).[3][6]
-
Flow Rate: A typical analytical flow rate is between 0.3 and 1.0 mL/min.[3][4]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for fatty acid analysis.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.[3] This involves monitoring a specific precursor ion to product ion transition for this compound.[1]
3. Quantification:
-
This compound is identified based on its retention time and specific MRM transition, which are determined using an authentic standard.[1]
-
Quantification is achieved by constructing a calibration curve using a series of this compound standards and an internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.[1]
Mandatory Visualization
Caption: Workflow for cross-validation of GC-MS and LC-MS/MS for this compound analysis.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound.[1] The choice between them is not a matter of one being universally superior, but rather a decision based on the specific analytical requirements of the study.[1]
GC-MS remains a robust and widely used technique, particularly for the analysis of total fatty acid profiles where the derivatization step allows for the analysis of fatty acids from all lipid classes.[1] Its extensive and well-established libraries of mass spectra for FAMEs are invaluable for compound identification.[1]
LC-MS/MS , on the other hand, offers significant advantages in terms of simplified sample preparation by avoiding derivatization, superior sensitivity for targeted analysis, and better performance in the separation of isomeric and labile fatty acids.[1] Its ability to directly analyze free fatty acids makes it particularly well-suited for studies focusing on this specific pool of metabolites.[1]
For comprehensive and unambiguous fatty acid profiling, a cross-validation approach utilizing both GC-MS and LC-MS can provide the highest level of confidence in the analytical data.[1] By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their scientific goals and ensure the generation of high-quality, reliable data in the dynamic field of fatty acid research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Tissue Lipidomics Following Dietary Fatty Acid Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of dietary fatty acid supplementation on the lipid composition of various tissues. The information presented is based on experimental data from peer-reviewed studies and is intended to assist researchers in understanding the nuanced impacts of different fatty acids on tissue-specific lipid metabolism.
Data Presentation: Quantitative Lipid Profile Changes
The following tables summarize the quantitative changes in lipid classes and specific fatty acids in the liver, adipose tissue, and brain of mice supplemented with different dietary fatty acids.
Table 1: Liver Lipid Composition in Mice Fed Diets with Varying n-6 to n-3 PUFA Ratios. [1][2]
| Lipid Class/Fatty Acid | High n-6 PUFA Diet (Control) | Low n-6 PUFA Diet + EPA | Low n-6 PUFA Diet + DHA |
| Total n-3 PUFA (%) | ~0.5% | 8.1 ± 1.1% | 13.0 ± 0.8% |
| Total n-6 PUFA (%) | 37 ± 2% | 12 ± 2% | 12 ± 1% |
| EPA (g/kg wet tissue) | Not Detected | 1.3 ± 0.2 | 1.4 ± 0.1 |
| DHA (g/kg wet tissue) | ~0.1 | ~0.1 | 2.9 ± 0.3 |
| Arachidonic Acid (n-6) (%) | High | Lower | Lower |
| Total Cholesterol | High | Lower | Lower |
| Triglycerides | High | Lower | Lower |
Table 2: Adipose Tissue Fatty Acid Composition in Mice Fed Diets with Different Omega-6 to EPA+DHA Ratios. [2]
| Fatty Acid Class | High ω-6:EPA+DHA Ratio | Low ω-6:EPA+DHA Ratio (1:1) |
| Total ω-6 PUFA (mol%) | High | Decreased |
| Total ω-3 PUFA (mol%) | Low | Increased |
| Total Saturated Fatty Acids (mol%) | No Significant Difference | No Significant Difference |
| Total Monounsaturated Fatty Acids (mol%) | Similar | Similar |
Table 3: Brain Fatty Acid Composition in Mice Fed DHA-Enriched Diets. [3]
| Fatty Acid | Control Diet | 1% DHA Enriched Diet | 2% DHA Enriched Diet | 4% DHA Enriched Diet |
| Total n-3 PUFA | Low | Significantly Increased | Significantly Increased | Significantly Increased |
| Total n-6 PUFA | High | Significantly Lower | Significantly Lower | Significantly Lower |
| Arachidonic Acid (20:4n6) | High | Significantly Lower | Significantly Lower | Significantly Lower |
| DHA (22:6n3) | Low | Significantly Increased | Significantly Increased | Significantly Increased |
Experimental Protocols
The following is a generalized experimental protocol for the lipidomic analysis of tissues after dietary fatty acid supplementation, based on methodologies described in the cited literature.[4][5][6][7]
1. Animal Models and Dietary Intervention:
-
Animals: C57BL/6 mice are commonly used.
-
Diets: Custom diets are formulated with specific fatty acid compositions, such as high saturated fat, high omega-6 polyunsaturated fatty acids (PUFAs), or supplemented with omega-3 PUFAs (e.g., fish oil, EPA, DHA). Control groups are typically fed a standard chow or a diet with a fatty acid profile representative of a Western diet.
-
Duration: Dietary interventions typically last for several weeks to months to allow for significant changes in tissue lipid composition.
2. Tissue Collection and Preparation:
-
At the end of the intervention period, animals are euthanized, and tissues (liver, epididymal white adipose tissue, brain) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
3. Lipid Extraction:
-
A common method for lipid extraction is a modified Bligh and Dyer or Folch procedure.
-
Briefly, a known amount of frozen tissue is homogenized in a mixture of chloroform (B151607) and methanol.
-
Phase separation is induced by the addition of water or a saline solution.
-
The lower organic phase, containing the lipids, is collected and dried under a stream of nitrogen.
4. Mass Spectrometry Analysis:
-
The dried lipid extract is reconstituted in an appropriate solvent for mass spectrometry analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for lipidomics.[5]
-
Lipids are separated based on their physicochemical properties using a chromatography column (e.g., C18 reverse-phase).
-
The separated lipids are then ionized (e.g., using electrospray ionization - ESI) and detected by a mass spectrometer, which measures the mass-to-charge ratio of the ions.
-
Tandem mass spectrometry (MS/MS) is used to fragment the lipid ions, providing structural information for identification.
-
-
Direct Infusion Mass Spectrometry (DI-MS): This high-throughput method introduces the lipid extract directly into the mass spectrometer without prior chromatographic separation.
5. Data Processing and Analysis:
-
The raw mass spectrometry data is processed using specialized software to identify and quantify individual lipid species.
-
Lipid identification is typically achieved by comparing the measured mass-to-charge ratios and fragmentation patterns to lipid databases (e.g., LIPID MAPS).
-
Quantification is often performed by comparing the peak intensities of the identified lipids to those of internal standards.
-
Statistical analysis is then used to identify significant differences in lipid profiles between the different dietary groups.
Mandatory Visualizations
Caption: Experimental workflow for comparative tissue lipidomics.
Caption: Signaling pathways affected by dietary fatty acids.
References
- 1. Effect of dietary EPA and DHA on murine blood and liver fatty acid profile and liver oxylipin pattern depending on high and low dietary n6-PUFA - Food & Function (RSC Publishing) DOI:10.1039/D0FO01462A [pubs.rsc.org]
- 2. Lipid content in hepatic and gonadal adipose tissue parallel aortic cholesterol accumulation in mice fed diets with different omega-6 PUFA to EPA plus DHA ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput platform for detailed lipidomic analysis of a range of mouse and human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Comparing the efficacy of different hexadecenoic acid delivery methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of different delivery methods for hexadecenoic acid, a group of monounsaturated fatty acids with significant roles in metabolic regulation and cellular signaling. The efficacy of delivering these bioactive lipids is critically dependent on the chosen administration route and formulation. This document outlines the key considerations for oral, intravenous, and nanoparticle-based delivery systems, supported by general principles and available data for similar compounds.
Comparison of Delivery Method Efficacy
The selection of a delivery method for this compound hinges on the specific research or therapeutic goal. Factors such as desired bioavailability, target tissue, and duration of action play a crucial role. While direct comparative studies on the efficacy of different this compound delivery methods are limited, we can extrapolate from general pharmacokinetic principles and studies on other fatty acids to draw comparisons.
| Delivery Method | Bioavailability | Speed of Onset | Duration of Effect | Key Advantages | Key Disadvantages |
| Oral Administration | Low to Moderate | Slow | Variable | Convenient, non-invasive. | Subject to first-pass metabolism, low aqueous solubility can limit absorption, potential for gastrointestinal degradation. |
| Intravenous (IV) Administration | 100% (by definition)[1][2] | Rapid | Short (can be extended with infusion) | Bypasses first-pass metabolism, precise dose control. | Invasive, requires medical supervision, potential for rapid clearance. |
| Topical/Dermal Administration | Low (systemic) | Slow | Localized | Targeted local delivery to the skin.[3] | Limited systemic absorption, potential for skin irritation. |
| Nanoparticle-Based (Oral) | Moderate to High | Slow to Moderate | Potentially Prolonged | Protects from degradation, can enhance absorption and bioavailability.[4] | Complex formulation, potential for toxicity depending on materials. |
| Nanoparticle-Based (IV) | High | Rapid to Moderate | Prolonged | Can alter biodistribution, potential for targeted delivery, protects from rapid clearance.[5] | Complex formulation, potential for RES uptake, regulatory hurdles. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are representative protocols for the analysis of this compound and the formulation of a nanoparticle-based delivery system.
Protocol 1: Quantification of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for extracting and quantifying this compound isomers from plasma samples.
1. Lipid Extraction:
-
To 100 µL of plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution.
-
Add an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.
-
Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
Add 1 mL of 2% (v/v) sulfuric acid in methanol to the dried lipid extract.
-
Heat the mixture at 80°C for 1 hour in a sealed tube.
-
After cooling, add 1 mL of n-hexane and 0.5 mL of water.
-
Vortex and centrifuge; the upper hexane (B92381) layer contains the FAMEs.
3. GC-MS Analysis:
-
Inject 1 µL of the hexane layer into a GC-MS system.
-
Use a capillary column suitable for FAME separation (e.g., a DB-23 column).
-
The temperature program can be set, for example, from an initial temperature of 100°C, ramped up to 240°C.
-
Identify and quantify this compound isomers based on their retention times and mass spectra compared to known standards.[6]
Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a hot homogenization method for preparing SLNs.
1. Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Melt a solid lipid (e.g., cetyl palmitate) at a temperature above its melting point (e.g., 70°C). Dissolve a specific amount of this compound in the molten lipid.
-
Aqueous Phase: Heat a surfactant solution (e.g., polysorbate 80 in water) to the same temperature as the lipid phase.
2. Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
3. Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
4. Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by quantifying the amount of free this compound in the aqueous phase after separating the nanoparticles by ultracentrifugation.[4]
Visualizing Pathways and Workflows
Signaling Pathway of Palmitoleic Acid (a this compound Isomer)
Palmitoleic acid, an isomer of this compound, acts as a "lipokine" and influences several signaling pathways, notably insulin (B600854) signaling.
Caption: Signaling cascade initiated by palmitoleic acid.
Experimental Workflow for Comparing Delivery Methods
A logical workflow is essential for a comparative study of this compound delivery methods.
Caption: Workflow for in vivo comparison of delivery methods.
References
- 1. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deficient production of this compound in the skin is associated in part with the vulnerability of atopic dermatitis patients to colonization by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Lipid-based nanoparticles as drug delivery carriers for cancer therapy [frontiersin.org]
- 5. wilhelm-lab.com [wilhelm-lab.com]
- 6. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Hexadecenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of three key positional isomers of hexadecenoic acid: palmitoleic acid (16:1n-7), hypogeic acid (16:1n-9), and sapienic acid (16:1n-10). Understanding the distinct structure-activity relationships of these isomers is crucial for research and the development of novel therapeutics targeting inflammation and cellular proliferation.
Introduction to this compound Isomers
Hexadecenoic acids are 16-carbon monounsaturated fatty acids that play significant roles in cellular signaling and metabolism. The position of the double bond in the acyl chain dramatically influences their biological effects. While palmitoleic acid is the most studied, emerging research on hypogeic and sapienic acids reveals a complex and differentiated landscape of activity.
-
Palmitoleic Acid (cis-9-Hexadecenoic Acid, 16:1n-7): Recognized as a "lipokine," it is an adipose tissue-derived hormone that can modulate systemic metabolism and inflammation.[1]
-
Hypogeic Acid (cis-7-Hexadecenoic Acid, 16:1n-9): This isomer is noted for its anti-inflammatory properties, with a potency that may be comparable to that of omega-3 fatty acids.[2]
-
Sapienic Acid (cis-6-Hexadecenoic Acid, 16:1n-10): Uniquely abundant in human sebum, it is a key component of the skin's antimicrobial barrier and exhibits context-dependent inflammatory roles.[3][4]
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative and qualitative data on the anti-inflammatory and cytotoxic effects of these this compound isomers.
Table 1: Anti-Inflammatory Activity
| Isomer | Cell Type | Model | Key Inflammatory Markers | Effective Concentration | Potency Summary |
| Palmitoleic Acid (16:1n-7) | Macrophages (murine, human) | LPS-stimulated inflammation | TNF-α, IL-6, IL-1β, NO | Potent inhibition reported at various concentrations.[2] | High anti-inflammatory potency. |
| Hypogeic Acid (16:1n-9) | Monocytes, Macrophages | Zymosan-stimulated inflammation | Not specified | "Marked anti-inflammatory effects" noted.[2] | High anti-inflammatory potency, comparable to omega-3 fatty acids.[2] |
| Sapienic Acid (16:1n-10) | Macrophages (murine) | Not specified | Not specified | Anti-inflammatory activity observed at 25 µM, a higher concentration than required for palmitoleic and hypogeic acids. | Lower anti-inflammatory potency compared to palmitoleic and hypogeic acids. |
Table 2: Cytotoxic Activity against Caco-2 Colon Cancer Cells
| Isomer | 24 hours | 48 hours | 72 hours | 96 hours |
| EC50 (µM) | EC50 (µM) | EC50 (µM) | EC50 (µM) | |
| Palmitoleic Acid (16:1n-7) | 240.7 | 230.2 | 231.5 | 232.3 |
| Sapienic Acid (16:1n-10) | 262.2 | 245.8 | 250.1 | 255.4 |
Data extracted from a study on Caco-2 cell viability.
Signaling Pathways and Mechanisms
The differential biological activities of this compound isomers stem from their distinct interactions with cellular signaling cascades.
Anti-Inflammatory Signaling
Palmitoleic acid and hypogeic acid exert their anti-inflammatory effects primarily through the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression. Palmitoleic acid has also been shown to activate AMP-activated protein kinase (AMPK), which can contribute to its anti-inflammatory and metabolic benefits.
Sapienic acid's role in inflammation is more complex and appears to be concentration and context-dependent.[3]
Biosynthesis of this compound Isomers
The distinct biological activities of these isomers are rooted in their separate biosynthetic origins.
Experimental Protocols
Anti-Inflammatory Activity Assay in LPS-Stimulated Macrophages
Objective: To assess the anti-inflammatory effects of this compound isomers by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound isomers (palmitoleic, hypogeic, sapienic acid) complexed to bovine serum albumin (BSA)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Fatty Acid Treatment: Prepare stock solutions of the this compound isomers complexed with BSA. Pre-treat the cells with various concentrations of the fatty acid isomers for 1-2 hours. A vehicle control (BSA alone) should be included.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Nitric Oxide (NO) Measurement:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cytokine Measurement:
-
Use the collected cell culture supernatants to quantify the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits, following the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
-
Data Analysis: Compare the levels of NO and cytokines in the fatty acid-treated groups to the LPS-only control group to determine the inhibitory effects.
Cytotoxicity Assay using MTS
Objective: To determine the cytotoxic effects of this compound isomers on a cancer cell line (e.g., Caco-2).
Materials:
-
Caco-2 cell line
-
Cell culture medium (e.g., MEM) with FBS and antibiotics
-
This compound isomers
-
MTS reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound isomers for various time points (e.g., 24, 48, 72, 96 hours). Include a vehicle control.
-
MTS Addition: At the end of each time point, add 20 µL of MTS solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the EC50 values.
GC-MS Analysis of this compound Isomers in Cellular Lipids
Objective: To identify and quantify the different isomers of this compound within cellular lipid extracts.
Materials:
-
Cell pellets
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standard (e.g., deuterated fatty acid)
-
Derivatization agent (e.g., BF3-methanol or trimethylsilyldiazomethane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction: Perform a total lipid extraction from the cell pellets using a method such as the Folch or Bligh-Dyer procedure.
-
Saponification and Methylation: Saponify the lipid extract to release the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.
-
GC-MS Analysis:
-
Inject the FAMEs into the GC-MS system.
-
Use a suitable capillary column (e.g., a highly polar column) and a temperature gradient to separate the different FAMEs based on their volatility and polarity.
-
The mass spectrometer will fragment the eluting FAMEs, and the resulting mass spectra can be used to identify the specific isomers.
-
-
Quantification: Quantify the amount of each isomer by comparing its peak area to that of a known amount of an internal standard.
Conclusion
The positional isomers of this compound exhibit distinct and significant differences in their biological activities. Palmitoleic acid and hypogeic acid are potent anti-inflammatory agents, while sapienic acid's role is more nuanced and it is less effective in suppressing inflammation. In terms of cytotoxicity against colon cancer cells, palmitoleic acid shows slightly higher toxicity at higher concentrations compared to sapienic acid. These differences underscore the importance of considering the specific isomeric form of fatty acids in biological and pharmacological studies. Further research is warranted to fully elucidate the therapeutic potential of these bioactive lipids.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells | MDPI [mdpi.com]
Verifying the Purity of Synthetic Hexadecenoic Acid Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods for Purity Assessment
The choice of analytical method for purity determination depends on the specific requirements of the analysis, including the desired level of sensitivity, the need to identify and quantify specific isomers, and the available instrumentation. The most common techniques employed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance characteristics for the quantification of hexadecenoic acid using various techniques. While specific performance can vary based on instrumentation and experimental conditions, these values represent typical capabilities.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative ¹H-NMR (qNMR) |
| Linearity (R²) | ≥ 0.999[1] | > 0.99 | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 1.25 - 5.95 µg/L[1] | ~ 1 µg/mL | ~ 0.1% |
| Upper Limit of Quantification (ULOQ) | Not explicitly stated, but linearity is demonstrated over a wide range. | Not explicitly stated, but linearity is demonstrated over a wide range. | Not explicitly stated, but linearity is demonstrated over a wide range. |
| Derivatization Required | Yes (typically methylation to form Fatty Acid Methyl Esters - FAMEs) | Not necessarily, but can improve sensitivity and peak shape.[3][4] | No |
| Isomer Separation | Excellent for positional and geometric isomers with appropriate columns. | Good, especially for geometric (cis/trans) isomers.[3] | Can distinguish isomers, but quantification of minor isomers can be challenging. |
| Impurity Identification | Excellent, through mass spectral library matching. | Limited to comparison with known standards. | Excellent for structural elucidation of unknown impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for fatty acid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Purity
Gas chromatography is a robust technique for the analysis of volatile compounds. For fatty acids, a derivatization step to convert them into more volatile fatty acid methyl esters (FAMEs) is required.
1. Materials and Reagents:
-
Synthetic this compound standard
-
Methanol (B129727) (anhydrous)
-
Hexane (B92381) (GC grade)
-
Boron trifluoride-methanol solution (14% w/v) or 2N Potassium Hydroxide in methanol
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
2. Sample Preparation (Derivatization to FAMEs):
-
Weigh approximately 10 mg of the this compound standard into a screw-cap glass tube.
-
Add 2 mL of 14% boron trifluoride-methanol solution.
-
Cap the tube tightly and heat at 95°C for 30 minutes.[5]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated NaCl solution, then vortex for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar
-
Mass Spectrometer: Agilent 5973N or similar
-
Column: DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness) or equivalent polar capillary column.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min
-
Ramp 1: 25°C/min to 175°C
-
Ramp 2: 4°C/min to 230°C, hold for 5 min[6]
-
-
Carrier Gas: Helium at a constant pressure of 230 kPa.[6]
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Scan Range: m/z 30-400
4. Data Analysis:
-
Identify the peak corresponding to the this compound methyl ester based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).
-
Purity is calculated as the percentage of the peak area of the this compound methyl ester relative to the total peak area of all components in the chromatogram (excluding the solvent peak).
High-Performance Liquid Chromatography (HPLC-UV) Protocol for this compound Purity
HPLC can be used to analyze underivatized fatty acids, which simplifies sample preparation. Reversed-phase chromatography is the most common mode for fatty acid separation.
1. Materials and Reagents:
-
Synthetic this compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or Formic acid (optional, to improve peak shape)
2. Sample Preparation:
-
Dissolve a known concentration of the this compound standard in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or similar
-
Detector: UV Detector
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water. A small amount of acid (e.g., 0.1% acetic acid) can be added to both solvents to improve peak shape.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205-210 nm for underivatized fatty acids.[4]
-
Injection Volume: 10 µL
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a reference standard.
-
Purity is calculated as the percentage of the peak area of this compound relative to the total area of all detected peaks (excluding the solvent peak).
Quantitative ¹H-NMR (qNMR) Protocol for this compound Purity
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.
1. Materials and Reagents:
-
Synthetic this compound standard
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
2. Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound standard into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
3. NMR Instrumentation and Acquisition Parameters:
-
NMR Spectrometer: Bruker Avance 400 MHz or higher field instrument.
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. This is crucial for accurate quantification.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time (aq): At least 3 seconds.
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the this compound and a signal of the internal standard.
-
Calculate the purity of the this compound standard using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = internal standard
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams are essential for understanding complex processes. The following visualizations, created using Graphviz, illustrate the experimental workflow for purity verification and a relevant biological pathway for this compound.
Caption: Experimental workflow for verifying the purity of synthetic this compound standards.
Caption: Simplified overview of this compound biosynthesis and its role in cellular signaling pathways.[7][8][9][10]
Conclusion and Recommendations
The verification of purity for synthetic this compound standards is a critical quality control step.
-
For routine purity checks and the analysis of complex mixtures of fatty acids, GC-MS after derivatization to FAMEs is the method of choice due to its high resolution, sensitivity, and ability to identify unknown impurities.
-
HPLC-UV is a valuable alternative when derivatization is to be avoided , and for the separation of geometric isomers.
-
qNMR stands out as a primary method for obtaining highly accurate purity values without the need for an identical reference standard , making it ideal for the certification of reference materials.
Ultimately, the selection of the most appropriate method will depend on the specific analytical needs, available resources, and the required level of data quality. It is recommended to use at least two orthogonal methods to confirm the purity of a primary reference standard.
References
- 1. Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. aocs.org [aocs.org]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
A Comparative Guide to Protein Quantification: Direct-MS Assay vs. Traditional Immunoassays
In the fields of biological research and drug development, accurate quantification of proteins is paramount. While established methods like the Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blot have been mainstays for decades, new technologies are emerging that offer significant advantages in speed, specificity, and multiplexing capabilities. This guide provides an objective comparison of a novel mass spectrometry-based technique, the "Direct-MS Assay," against the traditional ELISA and Western Blot methods.
Performance Comparison
The choice of a protein quantification assay depends on several factors, including the required sensitivity, the number of samples to be processed, and the specific information needed. The Direct-MS Assay offers a significant advantage in speed and specificity, particularly for distinguishing between closely related protein isoforms, a task that can be challenging for antibody-based methods.[1]
| Feature | Direct-MS Assay | ELISA (Sandwich) | Western Blot |
| Principle | Mass-to-charge ratio | Antigen-antibody binding | Size separation & antibody detection |
| Limit of Detection | Low pg to fg | pg/mL to ng/mL[2][3] | Low ng |
| Dynamic Range | 4-5 logs | 2-3 logs[4] | 1-2 logs (Linear) |
| Hands-on Time | ~1 hour | 4-6 hours | 6-8 hours |
| Throughput | High (96/384-well plates) | High (96-well plates)[5] | Low to Medium |
| Specificity | Very High (sequence-based)[1] | High (antibody-dependent) | High (size & antibody) |
| Multiplexing | High (hundreds of proteins)[6] | Low (typically 1-10 analytes) | Low (1-3 proteins per blot) |
| Confirmatory Data | Yes (Molecular Weight, Sequence) | No | Yes (Molecular Weight)[7][8] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each of the three techniques.
Direct-MS Assay Workflow
The Direct-MS Assay simplifies sample preparation by eliminating the need for electrophoretic separation and membrane transfer. Samples are prepared, directly infused into the mass spectrometer, and the resulting data is analyzed to quantify target proteins based on their unique mass-to-charge ratios. This streamlined process significantly reduces the time to result.
References
- 1. Advantageous Uses of Mass Spectrometry for the Quantification of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 3. What Is the Sensitivity Limit of ELISA Assays? [synapse.patsnap.com]
- 4. How to interpret the dynamic range of an ELISA | Abcam [abcam.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Advantages and Disadvantages of Mass Spectrometry-Based Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 7. What Are the Differences Between ELISA and Western Blot in Protein Detection? [synapse.patsnap.com]
- 8. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
Replicating published findings on the bioactivity of palmitoleic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published findings on the bioactivity of palmitoleic acid (POA), a monounsaturated omega-7 fatty acid. It is designed to assist researchers in replicating key experiments by providing detailed methodologies, comparative data, and visual representations of the underlying biological pathways and experimental workflows.
I. Comparative Data on Palmitoleic Acid Bioactivity
The following tables summarize the quantitative findings from various studies on the effects of palmitoleic acid on inflammation and metabolic health.
Table 1: Anti-Inflammatory Effects of Palmitoleic Acid in Macrophages
| Cell Line/Model | Treatment | Target | Result | Reference |
| J774A.1 Macrophages | 0.75 mM Palmitic Acid (PA) + 0.75 mM POA for 8h | M1/M2 Polarization | POA co-treatment prevented PA-induced M1 polarization. | [1] |
| 10 ng/ml LPS + POA (10 or 100 µM) for 12h | TNF-α Secretion | POA dose-dependently reduced LPS-induced TNF-α secretion. | [2] | |
| 10 ng/ml LPS + POA (10 or 100 µM) for 12h | COX-2 mRNA | POA dose-dependently reduced LPS-induced COX-2 expression. | [2] | |
| Primary Macrophages (from C57BL/6 mice) | 2.5 µg/ml LPS + 600 µM POA for 24h | IL-6 Production | POA decreased LPS-induced IL-6 production. | [3] |
| Primary Macrophages (from PPARα KO mice) | 2.5 µg/ml LPS + 600 µM POA for 24h | TNF-α Production | POA decreased LPS-induced TNF-α production. | [3] |
| Bone Marrow-Derived Macrophages (BMDMs) | 0.5 mM PA ± 0.5 mM POA for 18h | Nos2 Gene Expression | POA counteracted PA-induced Nos2 expression. | [4] |
| BMDMs | 0.5 mM PA ± 0.5 mM POA for 18h | IκBα Degradation | POA prevented PA-induced IκBα degradation. | [4] |
Table 2: Effects of Palmitoleic Acid on Endothelial Cell Inflammation
| Cell Line | Treatment | Target | Result | Reference |
| EAHy926 Endothelial Cells | 1 ng/mL TNF-α + 20 or 50 µM POA for 6h | MCP-1 Production | POA reduced TNF-α-induced MCP-1 production compared to PA. | [5][6] |
| 1 ng/mL TNF-α + 20 or 50 µM POA for 6h | IL-6 Production | POA reduced TNF-α-induced IL-6 production compared to PA. | [5][6] | |
| 1 ng/mL TNF-α + 20 or 50 µM POA for 24h | PPARα Gene Expression | POA increased TNF-α-induced PPARα expression. | [6] |
Table 3: Metabolic Effects of Palmitoleic Acid in Animal Models
| Animal Model | Diet/Treatment | Parameter | Result | Reference |
| C57BL/6 Mice | High-Fat Diet (HFD) + POA for 4 weeks | Liver Triglycerides | POA prevented HFD-induced increase in liver triglycerides. | [7] |
| HFD + POA for 4 weeks | Plasma ALT | POA prevented HFD-induced increase in plasma ALT. | [7] | |
| C57BL/6 Mice | HFD for 16 weeks, then HFD + POA | Liver Injury | POA alleviated HFD-induced liver injury. | [8] |
| HFD for 16 weeks, then HFD + POA | Dyslipidemia | POA alleviated HFD-induced dyslipidemia. | [8] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the tables above, enabling researchers to replicate the findings.
Protocol 1: In Vitro Macrophage Inflammation Assay
Objective: To assess the anti-inflammatory effects of palmitoleic acid on macrophages stimulated with palmitic acid or lipopolysaccharide (LPS).
Cell Line: J774A.1 murine macrophages.
Methodology:
-
Cell Culture: Culture J774A.1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Fatty Acid Preparation: Prepare a 0.75 mM solution of palmitic acid (PA) and/or palmitoleic acid (POA) complexed with 2% Bovine Serum Albumin (BSA) in DMEM.
-
Treatment:
-
Data Collection:
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Gene Expression Analysis: Isolate total RNA from the cells using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the expression of inflammatory genes (e.g., COX2, Nos2). Normalize the data to a housekeeping gene such as GAPDH.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the levels of key signaling proteins (e.g., IκBα, phosphorylated NF-κB).
-
Protocol 2: In Vitro Endothelial Cell Inflammation Assay
Objective: To evaluate the effect of palmitoleic acid on TNF-α-induced inflammation in endothelial cells.
Cell Line: EAHy926 human endothelial cells.
Methodology:
-
Cell Culture: Culture EAHy926 cells in high glucose DMEM supplemented with 10% FBS, 1% L-glutamine, and 1% penicillin-streptomycin.[6]
-
Treatment: Pre-incubate the cells with 20 µM or 50 µM POA for 48 hours, followed by stimulation with 1 ng/mL TNF-α for 6 or 24 hours.[6]
-
Data Collection:
-
Cytokine Measurement: Collect the supernatant and measure the levels of secreted cytokines (e.g., MCP-1, IL-6) using a multiplex magnetic bead-based immunoassay or individual ELISA kits.[5]
-
Gene Expression Analysis: Extract total RNA and perform qPCR to determine the relative expression of genes of interest, such as PPARα, normalizing to a suitable housekeeping gene.
-
Protocol 3: In Vivo Murine Model of High-Fat Diet-Induced Metabolic Dysfunction
Objective: To investigate the protective effects of palmitoleic acid against high-fat diet (HFD)-induced metabolic changes in mice.
Animal Model: C57BL/6 male mice, 8 weeks old.
Methodology:
-
Acclimatization and Diet: Acclimatize mice for one week with standard chow. Divide mice into three groups: control diet, high-fat diet (HFD), and HFD supplemented with palmitoleic acid. The HFD should derive approximately 60% of its calories from fat.
-
Treatment: Administer the respective diets for a period of 8 to 16 weeks.[7][8] For the POA group, supplement the HFD with palmitoleic acid.
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor body weight and food intake weekly.
-
Glucose and Insulin (B600854) Tolerance Tests: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.
-
-
Tissue and Blood Collection: At the end of the study, euthanize the mice and collect blood and tissues (liver, adipose tissue).
-
Biochemical Analysis:
-
Plasma Analysis: Measure plasma levels of glucose, insulin, triglycerides, cholesterol, and liver enzymes (ALT, AST).
-
Liver Analysis: Measure triglyceride and cholesterol content in the liver.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the bioactivity of palmitoleic acid.
Caption: Palmitoleic acid inhibits the LPS-induced inflammatory signaling pathway.
Caption: Palmitoleic acid activates PPARα, leading to increased fatty acid oxidation.
Caption: Workflow for in vitro analysis of palmitoleic acid's bioactivity.
References
- 1. Palmitoleic acid prevents palmitic acid-induced macrophage activation and consequent p38 MAPK-mediated skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoleate Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of palmitoleic acid in non-alcoholic fatty liver disease: Targeting ferroptosis and lipid metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hexadecenoic Acid Metabolism in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Hexadecenoic acid, a 16-carbon monounsaturated fatty acid, plays a pivotal role in cellular metabolism, signaling, and membrane composition. Its metabolism is increasingly recognized as a critical factor in various physiological and pathological states, including cancer and metabolic diseases. This guide provides a comparative analysis of this compound metabolism across different cell lines, offering insights into the distinct ways various cell types process this key lipid. The information presented herein is supported by experimental data to aid researchers in their understanding and future investigations.
Key Differences in this compound Metabolism: A Tabular Overview
The metabolic fate of this compound, primarily palmitoleic acid (16:1n-7), varies significantly between cancerous and non-cancerous cell lines. These differences are often linked to the expression and activity of key metabolic enzymes and the specific signaling pathways active in each cell type.
| Parameter | Cancer Cell Lines | Normal/Non-Cancerous Cell Lines | Key Findings & References |
| Stearoyl-CoA Desaturase 1 (SCD1) Expression | Generally upregulated | Lower, tissue-specific expression | SCD1 is highly expressed in lung adenocarcinoma cell lines compared to normal lung epithelial cells.[1] Similarly, it is upregulated in cervical cancer and gastric cancer cell lines.[2][3] |
| Fatty Acid Uptake | Variable, often increased to meet metabolic demands | Regulated by physiological needs | Initial uptake of palmitate was higher than oleate (B1233923) in activated human hepatic stellate cells.[4] |
| Fatty Acid Incorporation into Lipids | Preferential incorporation into phospholipids (B1166683) and neutral lipids to support proliferation.[5] | Primarily stored as triglycerides in adipocytes. | Breast cancer cell lines MDA-MB-231 show higher incorporation of exogenous fatty acids into phospholipids and neutral lipids compared to MCF-7 cells.[5] |
| Fatty Acid Oxidation (β-oxidation) | Can be suppressed to favor anabolic pathways | A primary energy source, especially in metabolically active tissues | In HepG2 hepatoma cells, palmitic acid treatment increased both mitochondrial and peroxisomal β-oxidation.[6] |
| Cell Viability in Response to this compound | Dose- and cell-type dependent. Palmitoleic acid can be more toxic than sapienic acid at high concentrations in Caco-2 cells.[7] | Generally well-tolerated; involved in normal physiological functions. | In HuH7 liver cells, palmitoleic acid did not show significant cytotoxicity at concentrations where palmitic acid was toxic.[6] |
Comparative Lipidomic Profiles
The composition of cellular lipids is significantly altered by the metabolism of this compound, with distinct profiles observed between different breast cancer cell lines.
| Fatty Acid Profile | MCF-7 (Luminal A Breast Cancer) | MDA-MB-231 (Triple-Negative Breast Cancer) | Key Findings & References |
| Monounsaturated Fatty Acids (MUFA) | Higher content (40.5 ± 0.665%) | Lower content (33.5 ± 0.214%) | MCF-7 cells have a significantly higher content of MUFA, particularly palmitoleic acid, compared to MDA-MB-231 cells.[5] |
| Polyunsaturated Fatty Acids (PUFA) | Lower content (21.4 ± 0.190%) | Higher content (27.2 ± 0.303%) | MDA-MB-231 cells show a higher percentage of PUFAs.[5] |
| Effect of Palmitic Acid Treatment | No significant change in fatty acid profile. | Significant increase in saturated fatty acids and decrease in MUFA and PUFA. | MDA-MB-231 cells are more responsive to changes in the lipid microenvironment.[5] |
Signaling Pathways in this compound Metabolism
This compound and its metabolites are not just building blocks but also signaling molecules that can modulate key cellular pathways. The response to these fatty acids often differs between cell types.
Biosynthesis of this compound Isomers
The synthesis of palmitoleic acid and its isomer, sapienic acid, from palmitic acid is a critical metabolic branch point.
AMPK and mTOR Signaling
The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways are central regulators of cellular energy homeostasis and are differentially affected by saturated and monounsaturated fatty acids.
References
- 1. SCD1 is associated with tumor promotion, late stage and poor survival in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA desaturase 1 regulates malignant progression of cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA desaturase 1 (SCD1) facilitates the growth and anti-ferroptosis of gastric cancer cells and predicts poor prognosis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Exogenous Fatty Acids Modulate ER Lipid Composition and Metabolism in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipotoxicity of palmitic acid is associated with DGAT1 downregulation and abolished by PPARα activation in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Assessing the Off-Target Effects of Hexadecenoic Acid Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hexadecenoic acid, a 16-carbon monounsaturated fatty acid, is increasingly recognized for its diverse biological activities, with potential therapeutic applications in metabolic and inflammatory diseases. However, the specific effects of this compound treatment can vary depending on the isomer used and the biological context. Understanding the potential "off-target" effects—defined here as isomer-specific or unintended cellular consequences—is crucial for the development of safe and effective therapeutic strategies. This guide provides a comparative assessment of the off-target effects of this compound isomers, primarily palmitoleic acid (cis-9-hexadecenoic acid) and sapienic acid (cis-6-hexadecenoic acid), and contrasts their activities with other common fatty acids.
Comparative Analysis of Cellular Effects
The biological effects of this compound are highly dependent on the position of the double bond within the carbon chain. Palmitoleic acid and sapienic acid, both isomers of this compound, exhibit distinct metabolic fates and impact cellular signaling pathways differently. These differences can be considered off-target effects when a specific isomer is intended for a particular therapeutic outcome.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal effective concentration (EC50) values for cell viability, providing a quantitative measure of the cytotoxic potential of palmitoleic acid and sapienic acid in comparison to the saturated fatty acid, palmitic acid.
| Fatty Acid | Cell Line | EC50 (µM) | Reference |
| Palmitic Acid | Caco-2 | 270 ± 20 | [1] |
| Palmitoleic Acid | Caco-2 | 450 ± 30 | [1] |
| Sapienic Acid | Caco-2 | > 500 | [1] |
Lower EC50 values indicate higher cytotoxicity.
Comparative Effects on Cellular Processes
| Feature | Palmitoleic Acid (9-cis-16:1) | Sapienic Acid (6-cis-16:1) | Palmitic Acid (16:0) | Oleic Acid (18:1) | Linoleic Acid (18:2) |
| Primary Biosynthesis | Δ9-desaturase (SCD1) from palmitic acid[2] | Δ6-desaturase (FADS2) from palmitic acid[2] | De novo lipogenesis | Elongation and desaturation of palmitic acid | Essential fatty acid (dietary) |
| Primary Signaling Impact | Lipokine, improves insulin (B600854) sensitivity, anti-inflammatory[3] | Influences EGFR/AKT/mTOR pathway[1][4] | Pro-inflammatory, induces ER stress and apoptosis[5][6] | Generally cytoprotective, promotes lipid storage[5] | Can induce apoptosis at high concentrations[6][7] |
| Lipid Droplet Formation | Induces formation[5] | Induces formation[1] | Less efficient at forming lipid droplets compared to oleic acid[5] | Potent inducer of lipid droplet formation[5] | Induces lipid droplet formation |
| Apoptosis Induction | Can protect against palmitic acid-induced apoptosis[8][9] | Less cytotoxic than palmitoleic and palmitic acid[1] | Induces apoptosis via ER stress and ceramide synthesis[5][10] | Protects against palmitic acid-induced apoptosis[5] | Can induce apoptosis, more toxic than oleic acid in some cells[6][7] |
Signaling Pathways and Off-Target Mechanisms
The differential effects of this compound isomers can be attributed to their distinct engagement with cellular signaling pathways. While palmitoleic acid is known for its beneficial metabolic signaling, sapienic acid has been shown to modulate oncogenic pathways, which could be an undesirable off-target effect in certain therapeutic contexts.
Biosynthesis of this compound Isomers
The metabolic divergence of palmitic acid into either palmitoleic or sapienic acid is a critical control point determining their downstream effects.
Figure 1. Biosynthetic pathways of palmitoleic and sapienic acids from palmitic acid.
Differential Impact on EGFR/AKT/mTOR Signaling
Sapienic acid has been shown to influence the EGFR/AKT/mTOR signaling cascade, a pathway crucial for cell growth and proliferation. This interaction is cell-type dependent and highlights a significant off-target consideration.[1][4]
References
- 1. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Roles of Unsaturated and Saturated Fatty Acids on Autophagy and Apoptosis in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative toxicity of oleic acid and linoleic acid on Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effects of Oleic Acid Against Palmitic Acid-Induced Apoptosis in Pancreatic AR42J Cells and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid-induced β cell apoptosis: A link between obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hexadecenoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of hexadecenoic acid, ensuring a safe laboratory environment and adherence to regulatory compliance. While many forms of this compound are not classified as hazardous, proper disposal is still crucial.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A laboratory coat or apron is necessary to prevent skin contact.[4]
Always work in a well-ventilated area, such as a fume hood, when handling this compound.[5][6] Avoid creating dust or aerosols.[5] In case of a spill, absorb the material with an inert substance like sand, diatomite, or universal binders, and collect it into a suitable, sealed container for disposal.[3][6]
Step-by-Step Disposal Protocol
The disposal of this compound must always be conducted in accordance with local, state, and national regulations.[7][8] Never dispose of this chemical down the drain or in the regular trash without appropriate treatment.[7]
-
Waste Collection and Segregation:
-
Disposal Options:
-
Licensed Waste Disposal Service: The most recommended method is to contact a licensed professional waste disposal company to handle the material.[9][10]
-
Neutralization (for small quantities): For small amounts of this compound waste, particularly if it's in a solution, neutralization can be a viable option before drain disposal. This should only be done if permitted by local regulations and if the waste does not contain any other hazardous materials, such as heavy metals.[11]
-
Landfill: Some safety data sheets indicate that the product can be sent to a landfill, as it is not typically recycled.[1] However, this must be verified with local waste management authorities.
-
Summary of Disposal and Treatment Options
| Disposal/Treatment Method | Conditions and Quantitative Guidelines | Regulatory Considerations |
| Licensed Disposal Company | Suitable for all quantities of pure substance, solutions, and contaminated materials. | Primary Recommended Method. Ensures compliance with all regulations. |
| Neutralization & Drain Disposal | For small quantities of aqueous solutions. The solution should not contain other hazardous materials (e.g., heavy metals).[11] Dilute the acid solution to approximately 5% or less before starting.[11] | Permissibility is highly dependent on local and institutional regulations. EHS approval is often required. |
| Landfill | For solid, un-contaminated this compound. | Must be confirmed with local waste management authorities. Not a universally accepted method.[1] |
Experimental Protocol: Neutralization of this compound Waste
This protocol outlines a general procedure for neutralizing small quantities of this compound waste solution. This should only be performed after consulting your institution's Environmental Health & Safety (EHS) office.
Materials:
-
This compound waste solution
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 6 N)[11]
-
pH meter or pH indicator strips
-
Appropriate reaction vessel (e.g., a large beaker or polyethylene (B3416737) bucket)[11]
-
Stir bar and stir plate
-
Ice bath
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Conduct the entire procedure inside a certified chemical fume hood.[11] Don the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution: If the this compound waste is concentrated, dilute it with water to a concentration of 5% or less.[11] If dealing with pure acid, slowly add it to water. Always add acid to water, not the other way around. An ice bath can be used to manage any heat generated during dilution.[11]
-
Neutralization:
-
Endpoint: Continue adding the base until the pH of the solution is stable within a neutral range, typically between 6.0 and 10.0.[11]
-
Final Disposal: Once neutralized, the solution can be poured down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part neutralized solution), as per local regulations.[11][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. targetmol.com [targetmol.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
